Alliacol B
Description
This compound has been reported in Mycetinis alliaceus with data available.
from Marasmius alliaceus; structure given in first source
Properties
CAS No. |
79232-33-0 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,8R,9R,11R)-4-(hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(6-16)11(17)18-14(10)7-13(2,3)12-15(8,14)19-12/h8,12,16H,4-7H2,1-3H3/t8-,12-,14+,15-/m1/s1 |
InChI Key |
IAPZIXBAFXUFEO-KXWVSSKRSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C(C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)CO |
Canonical SMILES |
CC1CCC2=C(C(=O)OC23C14C(O4)C(C3)(C)C)CO |
Synonyms |
alliacol B |
Origin of Product |
United States |
Foundational & Exploratory
Alliacol A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid natural product first isolated from the fungus Marasmius alliaceus. It belongs to the alliacolide class of compounds, characterized by a unique angularly fused tricyclic skeleton. Possessing five contiguous stereogenic centers, the complex architecture of Alliacol A has made it a challenging and attractive target for total synthesis. This molecule has garnered attention for its moderate antimicrobial and cytotoxic activities, including the inhibition of DNA synthesis in Ehrlich carcinoma cells.[1] This in-depth guide provides a detailed overview of the chemical structure, stereochemistry, and relevant experimental methodologies associated with Alliacol A.
Chemical Structure and Stereochemistry
The chemical formula for Alliacol A is C₁₅H₂₀O₄.[1] Its structure features a 5-6-5 fused ring system with a γ-lactone moiety in the C-ring. The molecule's five contiguous stereocenters have been a significant focus of synthetic efforts, leading to the elucidation of the absolute stereochemistry of the naturally occurring (-)-Alliacol A.
Spectroscopic Data Summary
A comprehensive summary of the nuclear magnetic resonance (NMR) data for key intermediates in the asymmetric synthesis of (-)-Alliacol A is presented below. This data is crucial for the structural verification and characterization of these complex molecules.
| Compound/Intermediate | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| Major Isomer 25b | 5.75 (s, 1H), 3.80 (d brd, J = 11 Hz, 1H), 2.77 (d with fine splitting J = 15 Hz, 1H), 2.35 (t with fine splitting J = 15 Hz, 1H), 2.24 (d brd, J = 11 Hz, 1H), 2.13 (d, J = 15 Hz, 1H), 2.04 (m, 1H), 1.73 (d, J = 12 Hz, 1H), 1.68 (d, J = 15 Hz, 1H), 1.53 (m, 1H), 1.23 (s, 6H), 1.08 (d, J = 6 Hz, 3H) | 172.5, 171.9, 112.4, 97.0, 85.2, 67.6, 49.5, 43.7, 36.3, 33.3, 32.4, 26.6, 25.2, 19.0 |
| Minor Silyl Ether Product from 28 | 7.17 (s, 1H), 6.17 (s, 1H), 4.24 (t, brd, 1H), 3.73 (d, J = 9.7 Hz, 1H), 3.56 (d, J = 9.7 Hz, 1H), 2.44 (m, 2H), 1.93 (m, 3H), 1.62 (m, 1H), 1.25 (s, 3H), 1.16 (s, 3H), 0.84 (s, 9H), 0.03 (s, 6H) | 214.5, 148.8, 141.0, 119.2, 110.5, 69.7, 50.4, 41.8, 28.0, 26.0, 22.1, 21.9, 21.8, 18.3, -0.55 |
| Intermediate from Lansbury's Synthesis | 3.23 (s, 1H), 2.79 (d, J = 17.4 Hz, 1H), 2.56 (d, J = 17.4 Hz, 1H), 2.00-1.82 (m, 5H), 1.98 (d, J = 14.2 Hz, 1H), 1.35-1.28 (m, 1H), 1.33 (d, J = 14.2 Hz, 1H), 1.16 (d, J = 7.2 Hz, 3H), 1.14 (s, 3H), 1.13 (s, 3H) | 174.1, 94.6, 75.8, 69.1, 68.7, 43.1, 41.6, 39.0, 35.5, 31.6, 26.0, 24.4, 24.1, 18.2 |
Experimental Protocols
The following section details the key experimental methodologies employed in the synthesis and evaluation of Alliacol A.
Asymmetric Total Synthesis of (-)-Alliacol A
The enantioselective total synthesis of (-)-Alliacol A is a multi-step process that relies on key chemical transformations to construct the complex tricyclic core and establish the correct stereochemistry. The foundational steps involve an asymmetric Michael reaction to set the initial stereocenter, followed by an anodic cyclization and a Friedel-Crafts alkylation to form the fused ring system.
General Synthetic Workflow:
Detailed Protocol for Anodic Cyclization:
The anodic cyclization is a critical step in forming the bicyclic core of Alliacol A. This electrochemical method allows for the coupling of a nucleophilic furan ring to the carbon of a silyl enol ether.
-
Electrolysis Setup: The electrolysis is conducted in an undivided cell equipped with a carbon felt anode and a platinum wire cathode.
-
Reaction Mixture: The substrate, a furan-containing silyl enol ether, is dissolved in a solution of 2,6-lutidine in methanol.
-
Electrolysis Conditions: A constant current is applied to the reaction mixture. The progress of the reaction is monitored by the consumption of the starting material.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the bicyclic product.
Cytotoxicity Assay against Ehrlich Ascites Carcinoma Cells
Alliacol A has been reported to inhibit DNA synthesis in the ascitic form of Ehrlich carcinoma.[1] A general protocol for assessing the in vitro cytotoxicity against these cells is provided below.
-
Cell Culture: Ehrlich ascites carcinoma (EAC) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded in 96-well microtiter plates at a specific density (e.g., 2.5 x 10⁵ cells/mL) and allowed to adhere overnight.[3]
-
Compound Treatment: Alliacol A is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these different concentrations of Alliacol A. Control wells receive only the vehicle.[3]
-
Incubation: The plates are incubated for a specified period (e.g., 2 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Viability Assessment: Cell viability is determined using a suitable method, such as the Trypan Blue exclusion assay.[3] In this assay, a small sample of the cell suspension is mixed with Trypan Blue dye. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer.
-
Data Analysis: The percentage of viable cells is calculated for each concentration of Alliacol A. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.
Logical Flow of a Cytotoxicity Assay:
Conclusion
Alliacol A remains a molecule of significant interest due to its complex chemical architecture and its potential as a bioactive agent. The successful asymmetric total synthesis has not only confirmed its absolute stereochemistry but also provided a pathway for the generation of analogs for further structure-activity relationship studies. The methodologies outlined in this guide for its synthesis and biological evaluation provide a foundation for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery to further explore the therapeutic potential of Alliacol A and related compounds. Future research, particularly the elucidation of the precise R/S configuration of all stereocenters and the identification of its specific molecular targets, will be crucial in advancing our understanding of this intriguing natural product.
References
Alliacol A: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alliacol A, a sesquiterpene isolated from the fungus Marasmius alliaceus, has demonstrated a range of biological activities, most notably cytotoxic effects through the inhibition of DNA synthesis. This technical guide provides a comprehensive overview of the known biological properties of Alliacol A, including its antimicrobial and cytotoxic activities. Due to the limited publicly available data, this document summarizes the foundational research and proposes potential mechanisms of action and experimental approaches based on the activities of structurally related compounds. This guide is intended to serve as a resource for researchers interested in the further investigation and potential therapeutic development of Alliacol A.
Introduction
Alliacol A is a sesquiterpenoid compound belonging to the alliacolide class, characterized by a unique tricyclic carbon skeleton. First isolated from the garlic-scented mushroom Marasmius alliaceus, it has been the subject of synthetic chemistry efforts, but its biological activities have been less explored. Sesquiterpene lactones, the broader class to which Alliacol A belongs, are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of many sesquiterpene lactones is attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic groups in biomolecules.
Biological Activities of Alliacol A
The primary reported biological activities of Alliacol A are its cytotoxic and antimicrobial effects.
Cytotoxic Activity
The most significant biological effect of Alliacol A reported is its ability to inhibit DNA synthesis in cancer cells.
Table 1: Cytotoxic Activity of Alliacol A
| Cell Line | Activity | Concentration | Reference |
| Ehrlich Carcinoma (ascitic form) | Inhibition of DNA synthesis | 2 - 5 µg/mL | [1] |
Note: Specific IC50 values for cytotoxicity against a broader range of cancer cell lines are not currently available in the public domain.
Antimicrobial Activity
Alliacol A has been reported to possess weak antibacterial and antifungal properties.[1]
Table 2: Antimicrobial Spectrum of Alliacol A
| Organism Type | Activity Level | Specific Organisms Tested |
| Bacteria | Weak | Not specified in available literature |
| Fungi | Weak | Not specified in available literature |
Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.
Proposed Mechanism of Action
The precise molecular targets of Alliacol A have not been definitively identified. However, based on its chemical structure and the known mechanisms of other sesquiterpene lactones, a plausible mechanism of action can be proposed.
Alkylation of Sulfhydryl Groups
Alliacol A is reported to react with cysteine, a thiol-containing amino acid, leading to a reduction in its biological activity.[1] This suggests that Alliacol A's mechanism of action likely involves the alkylation of sulfhydryl (-SH) groups in proteins. This is a common mechanism for sesquiterpene lactones containing reactive functional groups.[1] Such covalent modification can lead to the inhibition of enzyme function and disruption of cellular signaling pathways.
Caption: Proposed mechanism of Alliacol A via protein alkylation.
Inhibition of DNA Synthesis
The observed inhibition of DNA synthesis in Ehrlich carcinoma cells is a key biological effect.[1] While the direct target is unknown, it is hypothesized that Alliacol A may inhibit enzymes crucial for nucleotide biosynthesis or DNA replication. Other sesquiterpene lactones, such as helenalin, have been shown to inhibit enzymes like IMP dehydrogenase and the ribonucleotide reductase complex by alkylating their essential thiol groups.[2] A similar mechanism could be at play for Alliacol A.
Caption: Potential inhibition of DNA synthesis by Alliacol A.
Experimental Protocols (Hypothetical)
Detailed experimental protocols for the biological evaluation of Alliacol A are not available in the cited literature. The following are generalized, standard protocols that would be appropriate for investigating the reported activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay would provide quantitative IC50 values for Alliacol A against a panel of cancer cell lines.
Caption: Workflow for determining the cytotoxicity of Alliacol A.
DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
This assay would confirm and quantify the inhibition of DNA synthesis.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Alliacol A for a specified period (e.g., 24 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric or chemiluminescent HRP substrate.
-
Detection: Measure the absorbance or luminescence to quantify the amount of BrdU incorporated, which is proportional to the rate of DNA synthesis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method would determine the Minimum Inhibitory Concentration (MIC) of Alliacol A against various bacterial and fungal strains.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of Alliacol A in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of Alliacol A that completely inhibits visible growth of the microorganism.
Future Directions
The existing data on the biological activity of Alliacol A, while limited, suggests that it is a molecule with potential for further investigation, particularly in the context of oncology. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of Alliacol A against a wide panel of human cancer cell lines to identify potential cancer types for which it may be most effective.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of Alliacol A. This could involve proteomic approaches to identify proteins that are covalently modified by the compound.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Alliacol A in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Alliacol A to identify key structural features required for its biological activity and to potentially develop more potent and selective compounds.
Conclusion
Alliacol A is a sesquiterpene with demonstrated cytotoxic activity through the inhibition of DNA synthesis. While the available data is not extensive, it provides a foundation for further research into its potential as a therapeutic agent. The proposed mechanism of action, involving the alkylation of sulfhydryl groups in key cellular proteins, is consistent with that of other bioactive sesquiterpene lactones. Further detailed studies are required to fully characterize its biological profile and to explore its therapeutic potential.
References
Alliacol A: A Sesquiterpenoid Michael Acceptor Targeting Cellular Nucleophiles
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, exhibits cytotoxic and antimicrobial properties. Its mechanism of action is centered around its function as a Michael acceptor, a chemical entity capable of forming covalent bonds with biological nucleophiles. This guide provides a comprehensive overview of the available scientific evidence supporting this mechanism, including its chemical basis, biological activities, and the inferred molecular interactions that lead to its physiological effects. While specific protein targets of Alliacol A remain to be definitively identified, this document synthesizes existing data and draws parallels with structurally related compounds to propose a putative mechanism of action, offering a valuable resource for researchers in drug discovery and chemical biology.
Introduction: The Chemical Reactivity of Alliacol A
Alliacol A belongs to the class of sesquiterpenoids, a diverse group of 15-carbon natural products.[1] A key structural feature of many biologically active sesquiterpenoids is the presence of an α,β-unsaturated carbonyl group, which confers the ability to act as a Michael acceptor.[2][3][4] This functional group consists of a carbon-carbon double bond conjugated to a carbonyl group, creating an electrophilic β-carbon that is susceptible to nucleophilic attack.
The chemical structure of Alliacol A, as determined by spectroscopic methods, contains such an α,β-unsaturated lactone moiety. This structural element is the chemical basis for its proposed mechanism of action.
Biological Activities and Evidence for Michael Acceptor Mechanism
The primary biological activities reported for Alliacol A are its cytotoxicity against tumor cells and its weak antimicrobial effects.[5] The foundational evidence for its mechanism of action stems from a 1981 study by Anke et al., which demonstrated that Alliacol A is a potent inhibitor of DNA synthesis in Ehrlich carcinoma ascites cells at concentrations of 2-5 µg/mL.[5]
Crucially, this study also revealed that the biological activity of Alliacol A is significantly diminished upon reaction with cysteine.[5] Cysteine is an amino acid containing a nucleophilic sulfhydryl (-SH) group. The reaction between Alliacol A and cysteine to form a covalent adduct strongly suggests that the biological effects of Alliacol A are mediated by its interaction with sulfhydryl groups of proteins within the cell. This type of reaction is characteristic of Michael acceptors.[2][3]
Quantitative Data on Biological Activity
While precise IC50 values from the original study are not available, the effective concentration for the inhibition of DNA synthesis provides a key data point for its cytotoxic potential.
| Biological Activity | Cell Line/Organism | Effective Concentration | Reference |
| Inhibition of DNA Synthesis | Ehrlich Carcinoma Ascites Cells | 2-5 µg/mL | [5] |
| Antibacterial Activity | Various Bacteria | Weakly Active | [5] |
| Antifungal Activity | Various Fungi | Weakly Active | [5] |
Proposed Mechanism of Action: Covalent Modification of Cellular Proteins
Based on its chemical structure and the observed reaction with cysteine, the proposed mechanism of action for Alliacol A is the covalent modification of cellular proteins through Michael addition. Nucleophilic residues on proteins, primarily the sulfhydryl group of cysteine, can attack the electrophilic β-carbon of the α,β-unsaturated lactone in Alliacol A.
This covalent and often irreversible binding can lead to a variety of cellular consequences, including:
-
Enzyme Inhibition: Modification of a cysteine residue within the active site of an enzyme can lead to its inactivation.
-
Disruption of Protein-Protein Interactions: Covalent adduction can alter the conformation of a protein, preventing it from interacting with its binding partners.
-
Interference with Signaling Pathways: Modification of key regulatory proteins in signaling cascades can lead to their dysregulation.
The potent inhibition of DNA synthesis suggests that Alliacol A may target proteins directly involved in DNA replication or repair, or proteins that regulate the cell cycle.[6]
Figure 1. Proposed mechanism of action for Alliacol A as a Michael acceptor.
Putative Signaling Pathways and Molecular Targets
While the specific protein targets of Alliacol A have not been elucidated, the known targets of other sesquiterpenoid lactones that act as Michael acceptors provide valuable insights into potential pathways affected by Alliacol A. A prominent target for this class of compounds is the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8]
NF-κB plays a central role in inflammation, immunity, cell survival, and proliferation. Its activity is tightly regulated by the IκB kinase (IKK) complex. Several sesquiterpenoid lactones have been shown to inhibit NF-κB signaling by covalently modifying cysteine residues on IKK or on the p65 subunit of NF-κB itself, thereby preventing its activation and nuclear translocation.[7] Given its structural similarities and reactive moiety, it is plausible that Alliacol A could also modulate the NF-κB pathway.
Figure 2. Putative inhibition of the NF-κB signaling pathway by Alliacol A.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Alliacol A are based on the methodologies described in the foundational 1981 study and general principles of cytotoxicity and antimicrobial testing.
Inhibition of DNA Synthesis in Ehrlich Carcinoma Cells
-
Cell Culture: Ehrlich carcinoma ascites cells are maintained in a suitable liquid culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in microplates and treated with varying concentrations of Alliacol A (e.g., 0.1 to 10 µg/mL) for a defined period (e.g., 24, 48, 72 hours).
-
DNA Synthesis Assay: The rate of DNA synthesis is measured by the incorporation of a labeled nucleoside, such as [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), into the newly synthesized DNA.
-
For [³H]-thymidine incorporation, cells are pulsed with the radiolabeled nucleoside for a short period before harvesting. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
For the BrdU assay, cells are incubated with BrdU, which is incorporated into replicating DNA. The incorporated BrdU is then detected using a specific antibody in an ELISA-based format.
-
-
Data Analysis: The concentration of Alliacol A that inhibits DNA synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 3. Experimental workflow for determining the inhibition of DNA synthesis.
Cysteine Adduct Formation
-
Reaction: Alliacol A is incubated with an excess of L-cysteine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature or 37°C for a defined period.
-
Analysis: The reaction mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the Alliacol A peak and the appearance of a new peak corresponding to the Alliacol A-cysteine adduct. Mass spectrometry can be used to confirm the molecular weight of the adduct.
-
Biological Activity of the Adduct: The isolated and purified adduct can then be tested in the DNA synthesis inhibition assay to confirm the loss of biological activity.
Conclusion and Future Directions
The available evidence strongly supports the classification of Alliacol A as a Michael acceptor whose biological activity is mediated by the covalent modification of cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. The potent inhibition of DNA synthesis points towards critical protein targets within the machinery of cell replication and regulation.
Future research in this area should focus on:
-
Identification of Specific Protein Targets: Utilizing modern proteomic techniques, such as affinity-based protein profiling or mass spectrometry-based approaches, to identify the specific cellular proteins that are covalently modified by Alliacol A.
-
Elucidation of Affected Signaling Pathways: Investigating the impact of Alliacol A on key signaling pathways implicated in cell proliferation and survival, such as the NF-κB, MAPK, and PI3K/Akt pathways.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of Alliacol A to understand the structural requirements for its biological activity and to potentially develop more potent and selective compounds.
A deeper understanding of the molecular mechanisms of Alliacol A will not only shed light on the intricate biology of this natural product but also pave the way for its potential development as a therapeutic agent.
References
- 1. Alliacol A | C15H20O4 | CID 10912379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Alliacol A: A Technical Guide to Unlocking its Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, represents a compelling yet underexplored molecule in the search for novel antimicrobial agents. While direct evidence of its antimicrobial efficacy is currently lacking in published literature, its chemical classification as a sesquiterpene lactone suggests significant potential. This class of compounds is known for a wide range of biological activities, including potent antimicrobial effects against various pathogens.[1][2] This technical guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of Alliacol A. It details the necessary experimental protocols, outlines data presentation standards, and proposes hypothetical mechanisms of action to guide future research and development efforts.
Introduction: The Case for Alliacol A
Alliacol A is a natural product belonging to the sesquiterpenoid class of compounds.[3] Its molecular structure, C15H20O4, has been elucidated, and its total synthesis has been achieved.[1][4] The natural source of Alliacol A, fungi of the Marasmius genus, are known producers of a variety of bioactive secondary metabolites, including compounds with antibacterial and antifungal properties.[5]
Sesquiterpene lactones, the broader chemical family of Alliacol A, are well-documented for their diverse pharmacological activities.[6][7] Their antimicrobial action is often attributed to their ability to interact with cellular macromolecules, potentially disrupting microbial cell membranes or interfering with essential enzymatic processes.[6] Given this context, Alliacol A stands out as a promising candidate for antimicrobial drug discovery, warranting a thorough investigation of its activity spectrum and mechanism of action.
Quantitative Data Presentation
A systematic investigation into the antimicrobial properties of Alliacol A will generate a significant amount of quantitative data. To facilitate clear interpretation and comparison, it is recommended that this data be organized into structured tables. Below are templates for presenting key antimicrobial parameters.
Table 1: Minimum Inhibitory Concentration (MIC) of Alliacol A
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Tobramycin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| (Add other relevant strains) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Alliacol A
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 | |||
| (Add other relevant strains) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial profile of Alliacol A.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a standard procedure for determining the MIC.[10]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]
-
Serial Dilution of Alliacol A: A stock solution of Alliacol A is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[9]
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism with no compound), a negative control (broth only), and a solvent control. The plate is then incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[10]
-
Determination of MIC: The MIC is determined as the lowest concentration of Alliacol A at which there is no visible growth (turbidity) of the microorganism.[8]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12][13]
Protocol:
-
Subculturing from MIC Assay: Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from the wells showing no visible growth in the MIC assay.
-
Plating and Incubation: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar). The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.[14]
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of Alliacol A that results in a ≥99.9% reduction in the initial inoculum count.[12][13]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[15][16][17]
Protocol:
-
Preparation of Cultures: A standardized suspension of the test microorganism is prepared to a concentration of approximately 1-5 x 10^5 CFU/mL in a suitable broth.[15]
-
Exposure to Alliacol A: Alliacol A is added to the microbial suspension at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without the compound is also included.
-
Sampling over Time: The cultures are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[18]
-
Viable Cell Count: The removed aliquots are serially diluted and plated to determine the number of viable cells (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Visualizations: Workflows and Hypothetical Signaling Pathways
To visually represent the experimental and conceptual frameworks for investigating Alliacol A, the following diagrams are provided in the DOT language.
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alliacol A | C15H20O4 | CID 10912379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 16. emerypharma.com [emerypharma.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Alliacol A and Cancer: Investigating a Potential DNA Synthesis Inhibitor
A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has been a subject of interest in synthetic chemistry. However, its biological activity, particularly its potential as an anticancer agent via the inhibition of DNA synthesis, remains largely unexplored in publicly available scientific literature. This technical guide outlines a comprehensive framework for investigating the potential of Alliacol A, or similar novel compounds, to inhibit DNA synthesis in cancer cells. While specific data on Alliacol A is not available, this document provides a detailed overview of the established methodologies, data presentation strategies, and pathway analysis techniques commonly employed in the field of cancer drug discovery. The protocols and examples presented herein are based on general knowledge of anticancer drug screening and the mechanisms of other natural products.
Introduction: The Therapeutic Potential of Natural Products in Oncology
Natural products have historically been a rich source of novel anticancer agents. Many of these compounds exert their cytotoxic effects by interfering with fundamental cellular processes, such as DNA replication and cell division.[1] The inhibition of DNA synthesis is a cornerstone of many established chemotherapy regimens, as cancer cells are characterized by rapid and uncontrolled proliferation, making them particularly vulnerable to agents that disrupt this process.[2][3]
Compounds like alkaloids, polyphenols, and terpenoids have been shown to modulate various signaling pathways involved in cancer cell growth, proliferation, and apoptosis.[4][5][6] While the total synthesis of Alliacol A has been achieved, its biological characterization is not yet extensively documented in peer-reviewed literature.[7][8][9] This guide provides a roadmap for researchers seeking to evaluate the anticancer potential of Alliacol A, with a specific focus on its possible role as a DNA synthesis inhibitor.
Hypothetical Data on "Compound X" (as a proxy for Alliacol A)
In the absence of specific data for Alliacol A, the following tables illustrate how quantitative data for a hypothetical natural product, "Compound X," would be presented to assess its efficacy and mechanism of action.
Table 1: In Vitro Cytotoxicity of Compound X against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.3 |
| A549 | Lung Carcinoma | 18.9 ± 2.1 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |
| HeLa | Cervical Carcinoma | 25.1 ± 3.0 |
| HaCaT | Normal Keratinocyte | > 100 |
IC₅₀ values represent the concentration of Compound X required to inhibit the growth of 50% of the cell population.
Table 2: Effect of Compound X on DNA Synthesis
| Cell Line | Treatment | [³H]-Thymidine Incorporation (cpm) | % Inhibition of DNA Synthesis |
| HCT116 | Control (DMSO) | 15,432 ± 850 | 0% |
| HCT116 | Compound X (10 µM) | 8,120 ± 560 | 47.4% |
| HCT116 | Compound X (20 µM) | 4,235 ± 310 | 72.6% |
| HCT116 | Compound X (50 µM) | 1,876 ± 150 | 87.8% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with Compound X
| Treatment | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |
| Control (DMSO) | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 |
| Compound X (20 µM) | 48.1 ± 3.5 | 15.2 ± 1.8 | 36.7 ± 2.8 |
Cell cycle distribution was determined by flow cytometry after 24 hours of treatment.
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to determining the effect of a compound like Alliacol A on DNA synthesis in cancer cells.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Alliacol A) for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
-
Seed cells in a 24-well plate and treat with the test compound at various concentrations for 24 hours.
-
Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding 500 µL of ice-cold 10% trichloroacetic acid (TCA) and incubating for 20 minutes on ice.
-
Wash the cells twice with 5% TCA.
-
Solubilize the DNA by adding 500 µL of 0.1 N NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizing Molecular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Hypothetical Signaling Pathway for Compound X-Induced Cell Cycle Arrest
Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK and PI3K/Akt pathways by Compound X.
Experimental Workflow for Assessing DNA Synthesis Inhibition
Caption: Workflow for the [³H]-thymidine incorporation assay.
Discussion and Future Directions
While there is a clear lack of published research on the biological activities of Alliacol A, its structural complexity as a sesquiterpenoid makes it an intriguing candidate for anticancer studies. The methodologies outlined in this guide provide a robust framework for its initial characterization.
Future research should focus on:
-
Broad-spectrum screening: Evaluating the cytotoxicity of Alliacol A against a diverse panel of cancer cell lines to identify potential targets.
-
Mechanism of action studies: Beyond DNA synthesis, investigating effects on apoptosis, cell cycle regulation, and key cancer-related signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.[4][10][11]
-
In vivo studies: If promising in vitro activity is observed, progressing to animal models to assess efficacy, toxicity, and pharmacokinetic properties.
-
Structure-activity relationship (SAR) studies: Synthesizing analogs of Alliacol A to identify the chemical moieties responsible for its biological activity and to optimize its potency and selectivity.[12]
The exploration of novel natural products like Alliacol A is essential for the discovery of next-generation cancer therapeutics. A systematic and rigorous approach, as detailed in this guide, is paramount to unlocking their full potential.
References
- 1. Inhibition of DNA synthesis and cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro drug sensitivity of tumor cells is correlated with drug-induced inhibition of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of DNA Replication Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 5. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Synthesis, antiproliferative activity in cancer cells and DNA interaction studies of [Pt(cis-1,3-diaminocycloalkane)Cl2] analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Alliacol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Alliacol A, a sesquiterpenoid natural product. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data Presentation
The spectroscopic data for a key synthetic precursor to Alliacol A are summarized below. This data is critical for the structural elucidation and verification of the molecule. The data is sourced from the supplementary material of the total synthesis of (-)-Alliacol A by Mihelcic and Moeller.[1]
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra were recorded on a Varian Gemini 300 or Varian Mercury 300 spectrometer in deuterated chloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]
Table 1: ¹H NMR Data for Alliacol A Precursor (300 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.21 | s | - | 1H |
| 6.20 | s | - | 1H |
| 4.23 | t brd | - | 1H |
| 3.73 | d | 11.4 | 1H |
| 3.56 | d | 11.7 | 1H |
| 2.49 | m | - | 2H |
| 2.03 | m | - | 2H |
| 1.85 | m | - | 1H |
| 1.66 | m | - | 1H |
| 1.29 | s | - | 3H |
| 1.24 | s | - | 3H |
Table 2: ¹³C NMR Data for Alliacol A Precursor (75 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Assignment |
| 211.8 | Carbonyl |
| 148.2 | Aromatic/Olefinic |
| 141.3 | Aromatic/Olefinic |
| 119.8 | Aromatic/Olefinic |
| 110.7 | Aromatic/Olefinic |
| 69.6 | C-O |
| 50.5 | Aliphatic |
| 41.6 | Aliphatic |
| 28.5 | Aliphatic |
| 22.0 | Aliphatic |
| 21.7 | Aliphatic |
| 21.4 | Aliphatic |
| 21.1 | Aliphatic |
Infrared (IR) Spectroscopy Data
The IR spectrum was obtained using a Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]
Table 3: Key IR Absorptions for Alliacol A Precursor[1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3473 | s, br | O-H stretch (alcohol) |
| 2963, 2968, 2857 | s | C-H stretch (aliphatic) |
| 1707 | s | C=O stretch (ketone) |
| 1768 | w | C=O stretch (lactone, weak) |
| 1463, 1379, 1364 | m | C-H bend |
| 1052, 1032 | s | C-O stretch |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was performed on a Kratos MS-50 spectrometer (FAB) or a Micromass ZAB-SE spectrometer (EI).[1]
Table 4: High-Resolution Mass Spectrometry Data for Alliacol A Precursor[1]
| Ionization Mode | m/z [M+H]⁺ | Calculated Mass | Molecular Formula |
| FAB | 223.1331 | 223.1334 | C₁₃H₁₉O₃ |
Experimental Protocols
The following protocols provide a general methodology for the spectroscopic analysis of natural products like Alliacol A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified Alliacol A sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup :
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Ambient probe temperature (typically 298 K).
-
-
¹H NMR Acquisition :
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC) : For complete structural assignment, 2D NMR experiments are recommended. A mixing time of 600 milliseconds can be used for NOESY/ROESY experiments. For 2D experiments, 2048 data points in the direct dimension (t₂) and 200-300 data points in the indirect dimension (t₁) are typically acquired.[1]
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for oils) : Place a small drop of the purified Alliacol A oil directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup :
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: ATR or standard sample holder for pellets.
-
-
Data Acquisition :
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
-
Data Processing : The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the Alliacol A sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Setup :
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR).
-
Ionization Source: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). The data for the precursor was obtained via FAB.[1]
-
-
Data Acquisition :
-
Full Scan Mode : Acquire data over a mass range appropriate for the expected molecular weight of Alliacol A (e.g., m/z 100-500).
-
Tandem MS (MS/MS) : To study fragmentation patterns, select the molecular ion ([M+H]⁺ or [M]⁺˙) with the quadrupole and subject it to collision-induced dissociation (CID).
-
-
Data Analysis : Determine the accurate mass of the molecular ion to calculate the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to gain structural insights.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Alliacol A.
References
Biosynthesis of Alliacol A in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Alliacol A, a bioactive sesquiterpenoid produced by the fungus Marasmius alliaceus, has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of Alliacol A. While the specific enzymatic steps remain to be fully elucidated, this document consolidates the general principles of sesquiterpenoid biosynthesis in fungi to propose a putative pathway. It includes hypothetical quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic route and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of fungal secondary metabolism and the development of novel therapeutics.
Introduction
Alliacol A is a sesquiterpenoid natural product belonging to the alliacane class, isolated from the garlic-scented parachute fungus, Marasmius alliaceus. Sesquiterpenoids are a diverse group of C15 isoprenoid compounds synthesized from farnesyl pyrophosphate (FPP) and are known for their wide range of biological activities. In fungi, the biosynthesis of these complex molecules is typically orchestrated by a set of enzymes encoded by genes clustered together in the genome, known as a biosynthetic gene cluster (BGC).
While the complete biosynthetic pathway of Alliacol A has not been experimentally verified, extensive research on sesquiterpene biosynthesis in Basidiomycetes allows for the formulation of a well-grounded hypothetical pathway.[1][2] This pathway is proposed to involve a sesquiterpene synthase (STS) for the initial cyclization of FPP, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s).[3][4]
This guide will detail the proposed biosynthetic steps, present hypothetical data to illustrate potential experimental outcomes, and provide standardized protocols for the identification and characterization of the Alliacol A BGC.
Proposed Biosynthetic Pathway of Alliacol A
The biosynthesis of Alliacol A is hypothesized to commence from the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. The key steps are proposed as follows:
-
Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase (STS), also referred to as a terpene cyclase, catalyzes the initial and rate-limiting step. This enzyme facilitates the ionization of FPP and directs a complex cascade of cyclizations and rearrangements to form the characteristic protoilludane carbocation intermediate. Subsequent rearrangement and quenching of the carbocation would lead to the formation of a protoilludane-type hydrocarbon precursor.
-
Oxidative Modifications: A series of post-cyclization modifications, primarily hydroxylations, are anticipated to be carried out by cytochrome P450 monooxygenases. These enzymes are crucial for introducing the oxygen functionalities observed in the final Alliacol A structure.[3][4] The regioselective and stereoselective nature of these P450s is key to the formation of the specific alliacane skeleton.
-
Lactone Ring Formation: The final steps likely involve further oxidations and enzymatic or spontaneous lactonization to yield the characteristic five-membered lactone ring of Alliacol A.
A diagrammatic representation of this proposed pathway is provided below.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data that could be obtained from experiments aimed at characterizing the enzymes of the Alliacol A biosynthetic pathway. Such data is crucial for understanding enzyme efficiency and substrate specificity.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) |
| Ma-STS1 (putative) | Farnesyl Pyrophosphate (FPP) | 5.2 | 0.15 | 2.9 x 104 | 7.5 | 30 |
| Ma-P450-1 (putative) | Protoilludane Precursor | 12.8 | 0.08 | 6.3 x 103 | 7.0 | 25 |
| Ma-P450-2 (putative) | Hydroxylated Intermediate 1 | 8.5 | 0.11 | 1.3 x 104 | 7.0 | 25 |
Table 1: Hypothetical Kinetic Parameters of Putative Alliacol A Biosynthetic Enzymes.
Experimental Protocols
The elucidation of the Alliacol A biosynthetic pathway would require a combination of genomic, transcriptomic, and biochemical approaches. Below are detailed methodologies for key experiments.
Identification of the Putative Alliacol A Biosynthetic Gene Cluster (BGC)
A logical workflow for identifying the BGC is presented below.
Protocol:
-
Fungal Culture and DNA Extraction:
-
Culture Marasmius alliaceus on a suitable medium (e.g., Potato Dextrose Agar) until sufficient mycelial mass is obtained.
-
Harvest the mycelia and freeze-dry.
-
Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.
-
-
Genome Sequencing and Assembly:
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to ensure a high-quality assembly.
-
Assemble the genome de novo using appropriate software (e.g., Canu for PacBio, SPAdes for Illumina).
-
Annotate the genome to predict open reading frames (ORFs).
-
-
BGC Prediction and Identification:
-
Submit the assembled genome to a BGC prediction pipeline such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Manually inspect the predicted terpene BGCs for the presence of a sesquiterpene synthase gene in proximity to several cytochrome P450 genes.
-
Perform BLAST searches using known fungal sesquiterpene synthase sequences to identify candidate genes.
-
-
Transcriptomic Analysis for BGC Validation:
-
Culture M. alliaceus under conditions that induce Alliacol A production and conditions where production is minimal.
-
Extract total RNA from both conditions.
-
Perform RNA-sequencing (RNA-seq) to obtain gene expression profiles.
-
Analyze the differential gene expression data, focusing on the putative Alliacol A BGC. Upregulation of the genes in the cluster under producing conditions provides strong evidence for their involvement.[5][6]
-
Functional Characterization of Biosynthetic Genes
Protocol:
-
Heterologous Expression of the Sesquiterpene Synthase (STS):
-
Amplify the candidate STS gene from M. alliaceus cDNA.
-
Clone the gene into an E. coli or yeast expression vector.
-
Express the protein in the chosen heterologous host.
-
Purify the recombinant protein using affinity chromatography (e.g., His-tag).
-
Perform in vitro enzyme assays with FPP as the substrate.
-
Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic terpene product.
-
-
Heterologous Expression of Cytochrome P450s:
-
Co-express the candidate P450 genes with a cytochrome P450 reductase (CPR) in a suitable host, such as Saccharomyces cerevisiae or Aspergillus oryzae.
-
Feed the terpene product from the STS assay to the culture expressing the P450s.
-
Extract the metabolites and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates.
-
Stepwise reconstitution of the pathway by co-expressing the STS and P450s can be used to confirm the entire biosynthetic sequence.
-
-
Gene Knockout in M. alliaceus:
-
Utilize CRISPR-Cas9 or homologous recombination to create targeted knockouts of the candidate STS and P450 genes in M. alliaceus.
-
Analyze the metabolite profiles of the knockout mutants by LC-MS.
-
The absence of Alliacol A and the accumulation of biosynthetic intermediates in the mutants will confirm the function of the knocked-out genes.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway for Alliacol A provides a solid framework for future research. The immediate goal is the identification and experimental validation of the Alliacol A biosynthetic gene cluster in Marasmius alliaceus. The detailed protocols provided in this guide offer a clear path towards achieving this.
Successful elucidation of the pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the heterologous production of Alliacol A and its derivatives. This could be achieved by transferring the BGC into a more genetically tractable and industrially relevant fungal host. Furthermore, understanding the enzymatic machinery will enable synthetic biology approaches to generate novel analogues of Alliacol A with potentially improved therapeutic properties. The continued exploration of the chemical diversity of fungi, guided by genomic and metabolomic approaches, holds immense promise for the discovery of new and valuable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 4. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic and transcriptomic analyses reveals candidate genes and pathways involved in secondary metabolism in Bergenia purpurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Alliacol A: A Technical Guide to Natural Abundance and Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alliacol A, a sesquiterpenoid antibiotic. The focus is on its natural abundance, the producing organism, and detailed methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.
Natural Abundance of Alliacol A
Alliacol A is a secondary metabolite produced by the Basidiomycete fungus, Marasmius alliaceus, commonly known as the garlic parachute mushroom. This fungus belongs to the order Agaricales. Alliacol A is part of a larger family of related sesquiterpenoids, including Alliacol B and alliacolides, also isolated from M. alliaceus.
Quantitative data regarding the yield of Alliacol A and the related compound this compound from the fermentation broth of Marasmius alliaceus are summarized in the table below. This data is derived from submerged fermentation cultures of the fungus.
| Compound | Yield (mg/liter of culture medium) |
| Alliacol A | 10 |
| This compound | 20 |
Extraction and Purification of Alliacol A
The following section details the experimental protocol for the extraction and purification of Alliacol A from the culture broth of Marasmius alliaceus.
Fermentation of Marasmius alliaceus
A strain of Marasmius alliaceus is grown in a suitable fermentation medium. For the production of Alliacols, a yeast extract-malt extract-glucose (YMG) medium is commonly used. The fungus is cultured in submerged fermentation for a period sufficient to allow for the production of secondary metabolites, typically several days to weeks, under controlled temperature and aeration.
Extraction Protocol
The extraction process aims to separate the sesquiterpenoid compounds from the aqueous fermentation broth.
-
Initial Extraction: The culture filtrate is extracted with an equal volume of ethyl acetate. This is typically performed in a separation funnel, where the mixture is shaken vigorously and then allowed to separate. The organic (ethyl acetate) layer, containing the desired compounds, is collected. This process is repeated to ensure maximum recovery of the metabolites.
-
Concentration: The combined ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator. This removes the solvent, leaving a crude extract containing Alliacol A, this compound, and other secondary metabolites.
Purification Protocol
The crude extract is subjected to chromatographic techniques to isolate and purify Alliacol A.
-
Silica Gel Chromatography (Initial Separation):
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of cyclohexane and ethyl acetate) and applied to a silica gel column.
-
The column is eluted with a gradient of increasing polarity, starting with cyclohexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Alliacol A and B.
-
-
Preparative Thin-Layer Chromatography (PTLC) (Fine Purification):
-
Fractions enriched with Alliacol A and B are further purified using preparative TLC on silica gel plates.
-
A suitable solvent system, such as cyclohexane-ethyl acetate (1:1), is used for development.
-
The bands corresponding to Alliacol A and B are visualized under UV light, scraped from the plate, and the compounds are eluted from the silica gel with ethyl acetate.
-
-
Crystallization (Final Purification):
-
The purified Alliacol A can be further purified by crystallization from a suitable solvent, such as a mixture of benzene and cyclohexane, to yield pure crystals.
-
Biosynthesis of Alliacol A
Alliacol A belongs to the alliacane class of sesquiterpenoids. The biosynthesis of sesquiterpenes in fungi originates from the mevalonate pathway, leading to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). The specific cyclization of FPP to form the characteristic alliacane skeleton is a key step in the biosynthesis of Alliacol A.
Caption: Proposed biosynthetic pathway of Alliacol A.
Experimental Workflow
The overall workflow for the isolation and purification of Alliacol A from Marasmius alliaceus is depicted in the following diagram.
Caption: Workflow for the extraction and purification of Alliacol A.
An In-Depth Technical Guide to Alliacol A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid natural product first isolated from the fungus Marasmius alliaceus. It belongs to the alliacane class of sesquiterpenes, characterized by a unique tricyclic carbon skeleton. Alliacol A has garnered significant interest within the scientific community due to its notable biological activities, particularly its antibiotic and cytotoxic properties. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of Alliacol A, with a focus on data relevant to researchers and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Alliacol A is presented below. While some specific experimental values for the natural product are not extensively reported in the literature, data has been compiled from various spectroscopic and synthetic studies.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₀O₄ | Mass Spectrometry |
| Molecular Weight | 264.32 g/mol | Mass Spectrometry |
| Melting Point | Not explicitly reported | - |
| Optical Rotation ([α]D) | Not explicitly reported | - |
| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃), ether, and acetone.[1] | Inferred from synthetic protocols |
Spectroscopic Data
The structural elucidation of Alliacol A has been primarily accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key functional groups in Alliacol A give rise to characteristic absorption bands in the infrared spectrum. These typically include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to sp³ C-H bonds.
-
C=O stretching: A strong absorption around 1700-1750 cm⁻¹ characteristic of the lactone carbonyl group.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether and alcohol functionalities.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of Alliacol A. Fragmentation patterns observed in mass spectra can provide valuable structural information, although detailed fragmentation analysis of Alliacol A is not extensively published.
Biological Activity and Mechanism of Action
Alliacol A exhibits significant biological activity, primarily as an antibiotic and a cytotoxic agent.
Antibiotic Activity
Alliacol A has demonstrated weak to moderate activity against various bacteria and fungi. The exact minimum inhibitory concentrations (MICs) against a broad panel of microorganisms are not widely reported.
Cytotoxic Activity and DNA Synthesis Inhibition
A key biological effect of Alliacol A is its ability to inhibit DNA synthesis.[2] It has been shown to strongly inhibit DNA synthesis in ascitic cells of Ehrlich carcinoma at concentrations of 2-5 µg/mL.[2] This activity is believed to be a primary contributor to its cytotoxic effects. The proposed mechanism of action involves the α,β-unsaturated lactone moiety, which can act as a Michael acceptor for nucleophilic residues, such as cysteine, in enzymes crucial for DNA replication.[2]
Caption: Proposed mechanism of DNA synthesis inhibition by Alliacol A.
Experimental Protocols
Detailed experimental protocols for the extraction and bioassays of Alliacol A are crucial for further research. While specific, step-by-step published protocols for Alliacol A are scarce, general methodologies can be adapted.
Extraction and Isolation of Alliacol A from Marasmius alliaceus
A general workflow for the extraction and isolation of sesquiterpenoids from fungal cultures is outlined below. This serves as a template that would require optimization for Alliacol A.
Caption: General workflow for the extraction and purification of Alliacol A.
Methodology:
-
Culturing: Marasmius alliaceus is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate or chloroform to partition the organic compounds.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate pure Alliacol A. Fractions are monitored by thin-layer chromatography (TLC) or other analytical methods.
DNA Synthesis Inhibition Assay
A common method to assess DNA synthesis inhibition is the incorporation of a labeled nucleoside, such as ³H-thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.
Methodology:
-
Cell Culture: A suitable cancer cell line (e.g., Ehrlich carcinoma cells) is cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Alliacol A for a defined period.
-
Labeling: A labeled nucleoside (e.g., ³H-thymidine) is added to the culture medium.
-
Incubation: Cells are incubated to allow for the incorporation of the labeled nucleoside into the DNA of proliferating cells.
-
Harvesting and Lysis: Cells are harvested, and the DNA is precipitated and washed to remove unincorporated label.
-
Quantification: The amount of incorporated label is quantified using a scintillation counter (for ³H-thymidine) or through antibody-based detection methods (for BrdU). A decrease in label incorporation in treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Chemical Synthesis
The total synthesis of Alliacol A has been a subject of interest for several research groups due to its complex and challenging molecular architecture. Various synthetic strategies have been developed, often employing elegant and novel chemical transformations to construct the tricyclic core and install the correct stereochemistry.[1][3] These synthetic efforts have not only provided access to Alliacol A and its analogs for further biological evaluation but have also contributed to the advancement of synthetic organic chemistry.
Conclusion
Alliacol A remains a molecule of significant interest for its unique structure and promising biological activities. This technical guide has summarized the current knowledge of its physical, chemical, and biological properties. Further research is warranted to fully elucidate its mechanism of action, expand upon its biological activity profile, and develop more efficient synthetic routes. Such efforts will be crucial in harnessing the therapeutic potential of Alliacol A and its derivatives.
References
Alliacol A: A Sesquiterpene Lactone from Marasmius alliaceus
A comprehensive review of the historical context, biological activity, and synthesis of Alliacol A, a sesquiterpene lactone with notable cytotoxic and antimicrobial properties.
Introduction
Alliacol A is a naturally occurring sesquiterpene lactone first isolated from the garlic-scented mushroom Marasmius alliaceus. Structurally, it belongs to the alliacane class of sesquiterpenoids. The presence of an α,β-unsaturated γ-lactone moiety is a key feature of its chemical structure and is believed to be central to its biological activity. This functional group is known to react with nucleophilic residues, particularly the sulfhydryl groups of cysteine in proteins, leading to the modulation of various cellular processes. This technical guide provides a detailed overview of the historical context of Alliacol A's discovery, its biological activities with available quantitative data, and the experimental protocols for its isolation and chemical synthesis.
Historical Context
Alliacol A was first isolated from the culture broth of the fungus Marasmius alliaceus. Early research focused on its structural elucidation, which was accomplished through spectroscopic methods and X-ray crystallography. These studies revealed a unique tricyclic carbon skeleton. The initial biological investigations demonstrated that Alliacol A possesses moderate antimicrobial and cytotoxic activities. A significant early finding was its ability to inhibit DNA synthesis in Ehrlich ascites carcinoma cells at low concentrations[1]. It was also observed that the biological activity of Alliacol A is significantly reduced upon reaction with cysteine, providing early evidence for its mechanism of action involving the alkylation of sulfhydryl groups[1].
Biological Activity and Mechanism of Action
The biological activity of Alliacol A is primarily attributed to its α,β-unsaturated γ-lactone ring. This electrophilic center can undergo a Michael addition reaction with nucleophiles, most notably the thiol groups of cysteine residues within proteins. This covalent modification can lead to enzyme inhibition and the disruption of cellular signaling pathways.
Cytotoxicity and Inhibition of DNA Synthesis
Alliacol A has demonstrated significant cytotoxic effects, particularly through the inhibition of DNA synthesis. In studies using Ehrlich ascites carcinoma cells, Alliacol A was found to inhibit DNA synthesis at concentrations of 2-5 µg/mL[1].
| Cell Line | Activity | Concentration | Reference |
| Ehrlich ascites carcinoma | Inhibition of DNA synthesis | 2-5 µg/mL | [1] |
Antimicrobial Activity
Alliacol A has been reported to exhibit weak to moderate antibacterial and antifungal activities. However, specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not well-documented in the available literature.
The lack of detailed quantitative data on the antimicrobial spectrum of Alliacol A highlights a gap in the current understanding of its potential as an anti-infective agent.
Postulated Mechanism of Action on Signaling Pathways
While direct studies on the effects of Alliacol A on specific signaling pathways are limited, the known reactivity of sesquiterpene lactones with sulfhydryl groups suggests potential interactions with key regulatory proteins. Many signaling pathways, including the NF-κB and MAPK pathways, are regulated by proteins containing critical cysteine residues that are susceptible to alkylation. It is hypothesized that Alliacol A could modulate these pathways by covalently modifying proteins such as IκB kinase (IKK) or components of the MAPK cascades, thereby interfering with inflammatory responses and cell proliferation.
Caption: Postulated mechanism of Alliacol A action on signaling pathways.
Experimental Protocols
Isolation of Alliacol A from Marasmius alliaceus
A detailed, publicly available experimental protocol for the isolation of Alliacol A fromMarasmius alliaceusis not currently available. The following is a generalized procedure based on common methods for isolating sesquiterpenes from fungal cultures.
-
Cultivation: Marasmius alliaceus is grown in a suitable liquid culture medium.
-
Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate different fractions.
-
Purification: Fractions containing Alliacol A, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Alliacol A.
-
Characterization: The structure of the isolated Alliacol A is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Chemical Synthesis of Alliacol A
The total synthesis of Alliacol A has been achieved, with a key step being an anodic cyclization reaction. The following provides a conceptual workflow for the synthesis. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the supplementary information of the original publication by Moeller and coworkers.
Caption: Workflow for the total synthesis of Alliacol A.
Conclusion
Alliacol A is a fascinating sesquiterpene lactone with demonstrated cytotoxic and potential antimicrobial activities. Its mechanism of action, believed to involve the alkylation of sulfhydryl groups in proteins, positions it as an interesting candidate for further investigation in drug development, particularly in the context of cancer chemotherapy and as a probe for studying cellular signaling pathways. While the foundational knowledge of its discovery, structure, and synthesis is well-established, there is a clear need for more detailed quantitative studies on its biological activities and a deeper exploration of its specific molecular targets and effects on signaling cascades. Such research will be crucial for fully elucidating the therapeutic potential of this natural product.
References
Alliacol A: A Fungal Sesquiterpenoid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alliacol A, a sesquiterpenoid metabolite isolated from the fungus Marasmius alliaceus, has demonstrated notable biological activities that suggest its potential for therapeutic applications. This document provides a comprehensive overview of the current scientific knowledge regarding Alliacol A, with a focus on its cytotoxic and antimicrobial properties. While research is in its early stages, initial findings indicate that Alliacol A is a potent inhibitor of DNA synthesis in cancer cells, marking it as a compound of interest for further investigation in oncology. This guide consolidates the available data on its biological effects, proposes a potential mechanism of action, and outlines key experimental protocols to facilitate future research and development.
Introduction
Alliacol A is a secondary metabolite produced by the basidiomycete fungus Marasmius alliaceus. Structurally, it belongs to the sesquiterpenoid class of natural products, characterized by a 15-carbon skeleton. Early studies on Alliacol A identified its antimicrobial properties, though these were found to be relatively weak. However, its significant cytotoxic activity, specifically the inhibition of DNA synthesis in neoplastic cells, has positioned it as a promising candidate for anticancer drug discovery. This technical guide aims to provide a detailed summary of the existing research on Alliacol A, including its known biological activities, quantitative data, and a hypothesized mechanism of action to stimulate further scientific inquiry.
Biological Activities and Quantitative Data
The primary reported biological activities of Alliacol A are its weak antimicrobial effects and its potent inhibition of DNA synthesis in a cancer cell line. The available quantitative and qualitative data are summarized in the table below.
| Biological Activity | Target Organism/Cell Line | Concentration/Dosage | Effect | Citation |
| Antibacterial Activity | Not specified | Not specified | Weak inhibition | [1] |
| Antifungal Activity | Not specified | Not specified | Weak inhibition | [1] |
| Cytotoxicity / DNA Synthesis Inhibition | Ehrlich Carcinoma (ascitic form) | 2 - 5 µg/mL | Potent inhibition of DNA synthesis | [1] |
Note: The available literature lacks detailed quantitative data such as IC50 values for cytotoxicity against a broader range of cancer cell lines and Minimum Inhibitory Concentration (MIC) values for its antimicrobial activity against specific pathogens. Further research is required to establish a more comprehensive biological activity profile.
Proposed Mechanism of Action
The precise molecular mechanism underlying the biological activity of Alliacol A has not been fully elucidated. However, a key finding suggests a potential mode of action. It has been reported that the biological activity of Alliacol A is significantly reduced upon reaction with the amino acid cysteine. This observation strongly suggests that Alliacol A may act as an alkylating agent, forming covalent adducts with nucleophilic groups, particularly the sulfhydryl (thiol) group of cysteine residues in proteins.
This proposed mechanism could explain its potent inhibition of DNA synthesis. Key enzymes and proteins involved in DNA replication, such as DNA polymerases, helicases, and transcription factors, are rich in cysteine residues that are often critical for their catalytic activity and structural integrity. By covalently modifying these essential proteins, Alliacol A could disrupt the DNA replication machinery, leading to cell cycle arrest and ultimately, cell death in rapidly proliferating cancer cells.
A diagram illustrating this proposed mechanism of action is provided below.
Caption: Proposed mechanism of action for Alliacol A.
Key Experimental Protocols
To facilitate further research into the therapeutic potential of Alliacol A, detailed methodologies for key experiments are essential. The following sections provide generalized protocols for assessing the biological activities of Alliacol A.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC of Alliacol A against various bacterial and fungal strains can be determined using the broth microdilution method.
Materials:
-
Alliacol A stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a serial dilution of Alliacol A in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of Alliacol A that visibly inhibits the growth of the microorganism, or by measuring the optical density at 600 nm.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of Alliacol A on cancer cell lines can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., Ehrlich carcinoma cells, or others)
-
Complete cell culture medium
-
Alliacol A stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alliacol A and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
To specifically measure the inhibition of DNA synthesis, a BrdU (Bromodeoxyuridine) incorporation assay can be performed.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Alliacol A stock solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme, e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
Protocol:
-
Seed cells in a 96-well plate and treat with Alliacol A as in the cytotoxicity assay.
-
During the final hours of incubation, add BrdU labeling solution to the wells.
-
Fix and denature the cellular DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
A decrease in absorbance in treated cells compared to control cells indicates inhibition of DNA synthesis.
Experimental and Logical Workflow Diagrams
To provide a clear visual representation of the research workflow, the following diagrams are provided.
Caption: A logical workflow for the research and development of Alliacol A.
Conclusion and Future Directions
Alliacol A presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potent inhibitory effect on DNA synthesis in cancer cells warrants further in-depth investigation. Future research should focus on:
-
Comprehensive Biological Profiling: Determining the IC50 values of Alliacol A against a diverse panel of human cancer cell lines and MIC values against a broad range of pathogenic microbes.
-
Mechanism of Action Elucidation: Confirming the proposed alkylating mechanism and identifying the specific molecular targets of Alliacol A.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Alliacol A to optimize its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Assessing the efficacy and safety of Alliacol A in preclinical animal models of cancer.
The information compiled in this technical guide serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of this intriguing natural product.
References
An In-depth Technical Guide on the Biological Evaluation of Alliacol A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological evaluation of Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, and its derivatives. This document summarizes the available quantitative data, details experimental methodologies for key biological assays, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Core Biological Activities of Alliacol A
Alliacol A has been identified as a biologically active natural product with notable cytotoxic and antimicrobial properties. The initial discovery and characterization of Alliacol A and its congener, Alliacol B, revealed their potential as inhibitors of cellular proliferation and microbial growth.
Cytotoxic Activity
Alliacol A has demonstrated significant cytotoxic effects, primarily through the inhibition of DNA synthesis. Early studies identified its potent activity against Ehrlich ascites carcinoma cells.
Table 1: Cytotoxicity of Alliacol A
| Compound | Cell Line | Activity Metric | Concentration | Reference |
| Alliacol A | Ehrlich Ascites Carcinoma | DNA Synthesis Inhibition | 2-5 µg/mL | [1] |
The cytotoxic mechanism is believed to be associated with the presence of reactive functional groups within the molecule that can interact with biological nucleophiles, such as sulfhydryl groups in enzymes and proteins essential for DNA replication. Reaction with cysteine has been shown to reduce the biological activity of alliacols, supporting this hypothesis.
Antimicrobial Activity
Alliacol A exhibits weak antibacterial and antifungal activities. While initial reports highlighted this bioactivity, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of microorganisms, remain to be fully elucidated in publicly accessible literature.
Table 2: Antimicrobial Spectrum of Alliacol A (Qualitative)
| Compound | Activity Type | Potency | Reference |
| Alliacol A | Antibacterial | Weak | [1] |
| Alliacol A | Antifungal | Weak | [1] |
Further research is warranted to determine the specific microbial strains susceptible to Alliacol A and to quantify its antimicrobial efficacy.
Experimental Protocols
This section details the methodologies for the key biological assays cited in the evaluation of Alliacol A.
Cytotoxicity Assay: DNA Synthesis Inhibition in Ehrlich Ascites Carcinoma Cells
This protocol describes a method to assess the effect of Alliacol A on DNA synthesis in tumor cells, a common technique to evaluate cytotoxic potential.
Objective: To determine the concentration at which Alliacol A inhibits DNA synthesis in Ehrlich ascites carcinoma cells.
Materials:
-
Ehrlich ascites carcinoma cells
-
Alliacol A
-
Radioactive-labeled thymidine (e.g., [³H]-thymidine)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
-
Microplates (96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain Ehrlich ascites carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Alliacol A in the culture medium. Add the different concentrations of Alliacol A to the wells and incubate for a predetermined period (e.g., 24 hours).
-
Radiolabeling: Add a fixed concentration of [³H]-thymidine to each well and incubate for an additional 4-6 hours to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA by adding cold 10% TCA.
-
Washing: Wash the precipitate with 5% TCA to remove unincorporated [³H]-thymidine.
-
Solubilization: Solubilize the DNA precipitate in a suitable solvent (e.g., 0.1 N NaOH).
-
Scintillation Counting: Add scintillation fluid to each sample and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the rate of DNA synthesis. Calculate the percentage of inhibition for each concentration of Alliacol A compared to the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Alliacol A against various bacterial and fungal strains.
Objective: To determine the MIC of Alliacol A against a panel of clinically relevant bacteria and fungi.
Materials:
-
Alliacol A
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a serial two-fold dilution of Alliacol A in the broth medium in a 96-well microplate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the microplates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Alliacol A that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Signaling Pathways and Future Directions
The precise signaling pathways modulated by Alliacol A and its derivatives are not yet well-defined in the scientific literature. Given its cytotoxic nature and ability to inhibit DNA synthesis, it is plausible that Alliacol A interacts with key components of the cell cycle and DNA damage response pathways.
Future research should focus on:
-
Elucidating the specific molecular targets of Alliacol A that lead to DNA synthesis inhibition.
-
Investigating the effects of Alliacol A on key cell cycle checkpoints and regulatory proteins (e.g., cyclins, cyclin-dependent kinases).
-
Exploring the potential of Alliacol A to induce apoptosis and the signaling cascades involved (e.g., caspase activation).
-
Synthesizing and evaluating derivatives of Alliacol A to improve potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies will be crucial in identifying key functional groups for biological activity.
-
Conducting comprehensive antimicrobial studies to determine the MICs against a wider range of pathogens and to investigate the mechanism of antimicrobial action.
-
Evaluating the anti-inflammatory potential of Alliacol A and its derivatives, as many sesquiterpenoids exhibit such properties. This would involve assays to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines in relevant cell models (e.g., LPS-stimulated macrophages).
This technical guide serves as a foundation for researchers and drug development professionals interested in the therapeutic potential of Alliacol A and its derivatives. The provided data and protocols offer a starting point for further investigation into the promising biological activities of this fungal metabolite.
References
Methodological & Application
Total Synthesis of (±)-Alliacol A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocol for the total synthesis of (±)-Alliacol A, a sesquiterpenoid natural product. The synthetic strategy hinges on a key electrochemical step, specifically an anodic cyclization of a furan tethered to a silyl enol ether, followed by a Lewis acid-mediated Friedel-Crafts alkylation to construct the intricate tricyclic core of the molecule. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering detailed methodologies for the key transformations and a summary of the quantitative data.
Introduction
Alliacol A is a sesquiterpenoid isolated from the fungus Marasmius alliaceus. It belongs to a family of compounds that have garnered interest due to their unique molecular architecture and potential biological activities. The total synthesis of Alliacol A presents a significant challenge due to its compact and highly oxygenated tricyclic core. The strategy detailed herein, developed by Moeller and coworkers, employs an innovative electrochemical approach to forge a key carbon-carbon bond, demonstrating the power of anodic cyclizations in the synthesis of complex natural products.
Retrosynthetic Analysis
The retrosynthetic analysis for (±)-Alliacol A reveals a strategy centered on the disconnection of the tricyclic core. The key steps involve a Friedel-Crafts alkylation to form the five-membered ring and an anodic cyclization to construct the central six-membered ring.
Caption: Retrosynthetic analysis of (±)-Alliacol A.
Synthetic Workflow
The forward synthesis commences with the preparation of a key acyclic precursor containing both a furan moiety and a silyl enol ether. This precursor undergoes an anodic cyclization, followed by a Friedel-Crafts reaction to yield the tricyclic core. Subsequent functional group manipulations complete the synthesis of (±)-Alliacol A.
Caption: Forward synthesis workflow for (±)-Alliacol A.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (±)-Alliacol A.
| Step | Starting Material | Product | Yield (%) |
| Horner-Wadsworth-Emmons Reaction | Furan-containing aldehyde & Phosphonate ester | Acyclic enone precursor | 74 |
| Michael Addition | Acyclic enone precursor | Silyl enol ether precursor | 85 |
| Anodic Cyclization | Silyl enol ether precursor | Dihydrofuran intermediate | 78 |
| Friedel-Crafts Alkylation | Dihydrofuran intermediate | Tricyclic core | 71 |
| Reduction & Epoxidation | Tricyclic core | Epoxidized intermediate | 65 (2 steps) |
| Final Rearrangement | Epoxidized intermediate | (±)-Alliacol A | 50 |
Experimental Protocols
Synthesis of the Acyclic Silyl Enol Ether Precursor
This protocol describes the formation of the key acyclic precursor for the electrochemical cyclization.
a. Horner-Wadsworth-Emmons Reaction:
-
To a solution of the phosphonate ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
The mixture is stirred for 30 minutes, after which a solution of the furan-containing aldehyde (1.0 eq) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the acyclic enone precursor.
b. Michael Addition and Silylation:
-
To a solution of the acyclic enone (1.0 eq) in THF at -78 °C is added lithium diisopropylamide (LDA) (1.1 eq), and the mixture is stirred for 30 minutes.
-
Chlorotrimethylsilane (TMSCl) (1.2 eq) is then added, and the reaction is stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether precursor, which is often used in the next step without further purification.
Anodic Cyclization
This key step utilizes electrochemistry to form the central six-membered ring.
-
The electrolysis is carried out in an undivided cell equipped with a carbon felt anode and a platinum wire cathode.
-
A solution of the acyclic silyl enol ether precursor (1.0 eq) and 2,6-lutidine (2.0 eq) in a 1:1 mixture of methanol and dichloromethane containing 0.1 M lithium perchlorate as the supporting electrolyte is prepared.
-
A constant current of 10 mA is applied until 2.2 Faradays per mole of substrate have been passed.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to give the dihydrofuran intermediate.
Friedel-Crafts Alkylation
This step completes the formation of the tricyclic core of Alliacol A.
-
To a solution of the dihydrofuran intermediate (1.0 eq) in dichloromethane at -78 °C is added tin(IV) chloride (SnCl4) (1.2 eq).
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the tricyclic core of (±)-Alliacol A.
Key Reaction Mechanism: Anodic Cyclization
The anodic cyclization proceeds through a radical cation intermediate. The electron-rich silyl enol ether is oxidized at the anode to form a radical cation. This intermediate is then trapped intramolecularly by the nucleophilic furan ring, leading to the formation of the new carbon-carbon bond and the six-membered ring.
Caption: Mechanism of the anodic cyclization step.
Conclusion
The total synthesis of (±)-Alliacol A described herein showcases a modern and efficient approach to the construction of a complex natural product. The strategic use of an anodic cyclization followed by a Friedel-Crafts alkylation allows for the rapid assembly of the challenging tricyclic core. The detailed protocols and data provided in this application note are intended to facilitate the reproduction of this synthesis and to inspire the application of similar electrochemical strategies in other areas of complex molecule synthesis and drug discovery.
Application Notes and Protocols for Anodic Cyclization Reactions in the Synthesis of Alliacol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of anodic cyclization reactions in the total synthesis of the sesquiterpene Alliacol A. This electrochemical approach offers a novel and efficient strategy for the construction of the complex tricyclic core of the molecule.
Introduction
Alliacol A is a natural product isolated from the fungus Marasmius alliaceus that exhibits moderate antimicrobial activity and inhibits DNA synthesis.[1] Its unique, angularly fused tricyclic skeleton has made it an attractive target for total synthesis. A key innovation in the synthesis of Alliacol A, developed by Moeller and coworkers, is the use of an anodic cyclization reaction.[2][3][4] This electrochemical method allows for an "umpolung" of reactivity, enabling the coupling of two nucleophilic moieties: a furan ring and a silyl enol ether.[3][4] This reaction proceeds through the generation of a radical cation intermediate.[3] The subsequent Friedel-Crafts alkylation completes the construction of the core tricyclic ring system.[2][3][4] This strategy has been successfully applied to both the racemic and asymmetric synthesis of Alliacol A.[1][5]
Reaction Pathway and Logic
The retrosynthetic analysis for the synthesis of Alliacol A hinges on the key anodic cyclization-Friedel-Crafts alkylation sequence. The general workflow involves the preparation of a suitable cyclization precursor containing both the furan and silyl enol ether functionalities. Anodic oxidation of this precursor initiates the cyclization cascade to form the bicyclic core, which then undergoes an acid-mediated Friedel-Crafts reaction to yield the tricyclic skeleton of Alliacol A.
Caption: Retrosynthetic approach for Alliacol A.
Quantitative Data Summary
The efficiency of the key anodic cyclization and subsequent Friedel-Crafts reaction is summarized in the table below. The data is compiled from the racemic synthesis of Alliacol A.
| Step | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Anodic Cyclization | 5 | 3 | 2,6-lutidine, CH3CN, CH2Cl2, Bu4NBF4, Graphite electrodes, constant current (10 mA) | 88 | [3] |
| Anodic Cyclization (Battery) | 5 | 3 | 2,6-lutidine, CH3CN, CH2Cl2, Bu4NBF4, Graphite electrodes, 6 V lantern battery | 82 | [3] |
| Friedel-Crafts Alkylation | 3 | 2 | Camphorsulfonic acid (CSA), CH2Cl2 | 92 | [3] |
Experimental Protocols
1. Synthesis of the Anodic Cyclization Substrate
The synthesis of the cyclization substrate begins with known hydroxy ketone 6, which is converted to the phosphonate ester 7. A Horner-Wadsworth-Emmons reaction with aldehyde 8, followed by a Michael reaction, yields the desired substrate for the electrolysis.[3]
2. Anodic Cyclization to Form the Bicyclic Intermediate
This protocol describes the electrochemical coupling of the furan and silyl enol ether moieties.
-
Apparatus: An undivided electrochemical cell is equipped with two graphite felt electrodes and a constant current source.
-
Reagents:
-
Cyclization Substrate
-
2,6-lutidine
-
Tetrabutylammonium tetrafluoroborate (Bu4NBF4) as the supporting electrolyte
-
Acetonitrile (CH3CN) and Dichloromethane (CH2Cl2) as solvents
-
-
Procedure:
-
To a solution of the cyclization substrate in a 3:1 mixture of CH3CN and CH2Cl2, add 2,6-lutidine and Bu4NBF4.
-
The solution is electrolyzed at a constant current of 10 mA.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon consumption of the starting material, the reaction is quenched with aqueous acid.
-
The product is extracted, and the organic layers are combined, dried, and concentrated.
-
Purification by column chromatography affords the bicyclic product.
-
A notable feature of this reaction is its robustness; it can be successfully performed using a simple 6 V lantern battery as the power source, yielding the product in 82% yield.[3][4]
References
Application Notes and Protocols: A Friedel-Crafts Alkylation Strategy for the Alliacol A Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the intramolecular Friedel-Crafts alkylation strategy employed in the total synthesis of the Alliacol A core. This methodology, developed by Moeller and coworkers, utilizes an innovative anodic cyclization to set the stage for a subsequent acid-catalyzed intramolecular Friedel-Crafts alkylation, enabling the rapid assembly of the complex tricyclic core of Alliacol A.[1][2] Alliacol A is a sesquiterpenoid natural product with interesting biological properties, including antimicrobial activity and the ability to prevent DNA synthesis in certain cancer cells.[3][4]
Strategic Overview: Retrosynthesis
The key to this synthetic approach is a retrosynthetic disconnection that simplifies the complex tricyclic core of Alliacol A back to a more manageable acyclic precursor. The core strategy involves a sequential anodic cyclization followed by a Friedel-Crafts alkylation.[5] This tandem reaction efficiently constructs the pivotal carbon-carbon bonds and the characteristic ring system of the natural product.
Caption: Retrosynthetic analysis of the Alliacol A core.
Forward Synthesis: Reaction Mechanism
The forward synthesis begins with an acyclic precursor containing a furan ring and a silyl enol ether. An anodic cyclization is employed to trigger an umpolung reaction, coupling the nucleophilic furan ring with the normally nucleophilic β-carbon of the enol ether.[1][5] This electrochemical step generates a key bicyclic intermediate. Subsequent treatment of this intermediate with a Lewis or Brønsted acid initiates an intramolecular Friedel-Crafts alkylation. The electron-rich furan ring acts as the nucleophile, attacking a carbocation generated from the protonation of an alkene, to form the final tricyclic core of Alliacol A.
Caption: Forward synthesis pathway to the Alliacol A core.
Quantitative Data
The following table summarizes the key quantitative data for the crucial steps in the synthesis of the Alliacol A core. The yields and conditions are based on the racemic and asymmetric syntheses reported by Moeller and coworkers.[2][5]
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| Anodic Cyclization | Acyclic silyl enol ether precursor | Electrolysis (2.2 F/mol), CH2Cl2/HFIP, LiClO4 | Bicyclic intermediate | High |
| Intramolecular Friedel-Crafts Alkylation | Bicyclic intermediate with a pendant alkene | Trifluoroacetic acid (TFA), CH2Cl2 | Tricyclic core of Alliacol A | 88 |
| Asymmetric Michael Reaction | Enone precursor | Cu(OTf)2, S-(+)-Monophos ligand, toluene | Chiral acyclic precursor | High |
Experimental Protocols
The following are detailed experimental protocols for the key reactions in the synthesis of the Alliacol A core.
Protocol 1: Anodic Cyclization
This protocol describes the electrochemical coupling of the furan ring and the silyl enol ether in the acyclic precursor.[6]
Materials:
-
Acyclic silyl enol ether precursor
-
Dichloromethane (CH2Cl2), distilled from CaH2
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Lithium perchlorate (LiClO4), dried under vacuum
-
Undivided electrolysis cell with a carbon felt anode and a platinum cathode
-
Constant current power supply
Procedure:
-
In a flame-dried, undivided electrolysis cell equipped with a carbon felt anode and a platinum cathode, dissolve the acyclic silyl enol ether precursor in a solution of CH2Cl2 and HFIP (typically a 9:1 mixture).
-
Add LiClO4 as the supporting electrolyte to a concentration of 0.1 M.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Apply a constant current to the cell until 2.2 Faradays per mole of substrate have been passed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic intermediate.
Protocol 2: Intramolecular Friedel-Crafts Alkylation
This protocol details the acid-catalyzed cyclization of the bicyclic intermediate to form the tricyclic core of Alliacol A.[4]
Materials:
-
Bicyclic intermediate
-
Dichloromethane (CH2Cl2), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the bicyclic intermediate in anhydrous CH2Cl2 under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography on silica gel to yield the tricyclic core of Alliacol A.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the Alliacol A core using the anodic cyclization and Friedel-Crafts alkylation strategy.
Caption: Experimental workflow for the Alliacol A core synthesis.
Conclusion
The tandem anodic cyclization-Friedel-Crafts alkylation strategy provides an efficient and novel route to the tricyclic core of Alliacol A.[1] This approach highlights the power of electrochemical methods in modern organic synthesis to achieve transformations that are challenging using traditional reagents. The detailed protocols and data presented herein should serve as a valuable resource for researchers in natural product synthesis and drug development.
References
- 1. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Synthesis of Sesquiterpenes, Including Alliacol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the electrochemical synthesis of sesquiterpenes, focusing on two prominent methods: the anodic cyclization for the total synthesis of Alliacol A and a modular Ni-catalyzed decarboxylative coupling for the assembly of various terpene structures.
Electrochemical Synthesis of Alliacol A via Anodic Cyclization
The electrochemical synthesis of Alliacol A, a complex sesquiterpene, is achieved through a key anodic cyclization followed by a Friedel-Crafts alkylation. This method offers a streamlined approach to constructing the core tricyclic ring system of the natural product. The critical step involves the coupling of a nucleophilic furan ring with the typically nucleophilic carbon of a silyl enol ether, a transformation enabled by electrochemical oxidation.[1]
Signaling Pathway and Reaction Mechanism
The core of the Alliacol A synthesis is a tandem anodic coupling-Friedel-Crafts alkylation strategy. The process begins with the anodic oxidation of a silyl enol ether to generate a radical cation. This intermediate is then trapped intramolecularly by the furan ring, leading to the formation of the key carbon-carbon bond and subsequent cyclization.
Caption: Reaction pathway for the electrochemical synthesis of the Alliacol A core.
Experimental Workflow
The overall workflow for the synthesis of (-)-Alliacol A involves the preparation of the electrolysis substrate, the electrochemical cyclization, and subsequent chemical transformations to yield the final product.
Caption: Experimental workflow for the total synthesis of (-)-Alliacol A.
Detailed Experimental Protocol: Anodic Cyclization for (-)-Alliacol A Precursor
This protocol is adapted from the supplementary material for the asymmetric synthesis of (-)-Alliacol A by Mihelcic and Moeller.
General Information:
-
Electrolysis was conducted using a model 630 coulometer, a model 410 potentiostatic controller, and a model 420A power supply from the Electrosynthesis Company, Inc.
-
All glassware was flame-dried prior to use, and reactions were conducted under an inert atmosphere.
-
Reagents and solvents were purchased from Aldrich and used without further purification unless otherwise noted.
Procedure for the Electrolysis of Substrate 10:
-
To a 100 mL 3-neck round-bottom flask under a nitrogen atmosphere, add the electrolysis substrate (582 mg, 1.28 mmol), CH2Cl2 (39 mL), anhydrous MeOH (10 mL), 2,6-lutidine (0.75 mL, 6.4 mmol), and LiClO4 (2.297 g, 21.6 mmol).
-
Fit the reaction flask with a reticulated vitreous carbon (RVC, ~0.35 cm³) anode and a carbon rod cathode (6.5 mm diameter).
-
Degas the solution by sonication under a nitrogen stream for 5 minutes.
-
Apply a constant current of 12.9 mA to the solution.
-
Continue the electrolysis until a total of 262 C (2.12 F/mol) of charge has passed (approximately 6 hours).
-
Upon completion, the reaction mixture can be worked up for purification.
A simplified setup using a 6 V lantern battery has also been shown to be effective for this transformation, yielding the product in 82% isolated yield.[2][3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Substrate | 582 mg (1.28 mmol) | |
| Solvent System | CH2Cl2 (39 mL) / MeOH (10 mL) | |
| Supporting Electrolyte | LiClO4 (2.297 g, 21.6 mmol) | |
| Base | 2,6-lutidine (0.75 mL, 6.4 mmol) | |
| Anode | Reticulated Vitreous Carbon (RVC) | |
| Cathode | Carbon Rod (6.5 mm diameter) | |
| Current | 12.9 mA (constant) | |
| Charge Passed | 262 C (2.12 F/mol) | |
| Reaction Time | ~6 hours | |
| Yield (with battery) | 82% | [2] |
Modular Electrochemical Synthesis of Sesquiterpenes
A versatile and modular approach to terpene synthesis utilizes a Ni-catalyzed electrochemical sp2–sp3 decarboxylative coupling reaction.[4] This method, enabled by silver nanoparticle-modified electrodes, allows for the efficient assembly of complex terpenes from simple building blocks, minimizing the need for protecting groups and redox manipulations.[5][6] The synthesis of the sesquiterpenes (E)-α- and β-bisabolenes serves as a prime example of this strategy's application.
Experimental Workflow
The general workflow for the modular synthesis of sesquiterpenes involves the in situ activation of a carboxylic acid, followed by the electrochemical coupling with a vinyl iodide in the presence of a nickel catalyst and a silver salt.
Caption: General workflow for the modular electrochemical synthesis of sesquiterpenes.
Detailed Experimental Protocol: General Procedure for Ni-Catalyzed Electrochemical Decarboxylative Coupling
The following is a general procedure for the electrochemical coupling of a carboxylic acid with a vinyl iodide.
Materials and Setup:
-
An undivided electrochemical cell equipped with a sacrificial magnesium anode and a reticulated vitreous carbon (RVC) cathode.
-
A constant current power supply.
-
N,N-Dimethylformamide (DMF) as the solvent.
-
A nickel catalyst (e.g., NiBr2·diglyme).
-
Silver nitrate (AgNO3) as an additive.
-
A coupling agent for the in situ activation of the carboxylic acid (e.g., N,N'-diisopropylcarbodiimide, DIC) and N-hydroxyphthalimide (NHPI).
Procedure:
-
In a vial, dissolve the carboxylic acid (1.0 equiv.), DIC, and NHPI in a minimal amount of THF.
-
Stir the mixture for 1-3 hours to facilitate the formation of the NHP ester.
-
In the electrochemical cell, combine the vinyl iodide (1.5 equiv.), Ni catalyst, and AgNO3 (0.3 equiv.) in DMF.
-
Add the solution of the in situ generated NHP ester to the electrochemical cell.
-
Electrolyze the reaction mixture at a constant current.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography to obtain the desired sesquiterpene.
Quantitative Data for the Synthesis of (E)-α- and β-Bisabolenes
| Parameter | Value |
| Carboxylic Acid | Secondary acid 25 (1.0 equiv.) |
| Vinyl Iodide (for 23) | Vinyl iodide 26 (1.5 equiv.) |
| Vinyl Iodide (for 24) | Vinyl iodide 27 (1.5 equiv.) |
| Catalyst | NiBr2·diglyme |
| Additive | AgNO3 (0.3 equiv.) |
| Anode | Magnesium (sacrificial) |
| Cathode | Reticulated Vitreous Carbon (RVC) |
| Solvent | DMF |
| Yield of (E)-α-bisabolene (23) | 72% |
| Yield of β-bisabolene (24) | 64% |
Conclusion
The electrochemical methods presented here offer powerful and efficient strategies for the synthesis of complex sesquiterpenes like Alliacol A. The anodic cyclization provides a direct route to the intricate core of Alliacol A, while the modular Ni-catalyzed coupling allows for the flexible and convergent assembly of a variety of terpene structures. These protocols and the accompanying data serve as a valuable resource for researchers in natural product synthesis and drug discovery, highlighting the potential of electrochemistry as a sustainable and enabling tool in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular terpene synthesis enabled by mild electrochemical couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular terpene synthesis enabled by mild electrochemical couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Step-by-Step Synthesis of Alliacol A via Moeller's Anodic Cyclization Strategy
These application notes provide a detailed protocol for the total synthesis of Alliacol A, a sesquiterpene natural product. The methodology is based on the key strategic steps developed by the research group of Kevin D. Moeller, which employs a pivotal anodic cyclization followed by a Friedel-Crafts alkylation to construct the core tricyclic ring system of the molecule.[1][2][3] This electrochemical approach allows for the coupling of two nucleophilic entities: a furan ring and a silyl enol ether.[2][3]
Core Strategy
The retrosynthetic analysis reveals that the tricyclic skeleton of Alliacol A can be efficiently assembled from a linear precursor. This precursor is designed to undergo a tandem anodic coupling-Friedel-Crafts alkylation.[4] The key electrochemical step facilitates a unique umpolung reaction, where the typically nucleophilic β-carbon of an enol ether is coupled to a nucleophilic furan ring.[2][3] This strategy significantly streamlines the synthesis by forming the complex core in a single, high-yield operation.[2][3]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of Alliacol A, starting from the preparation of the key electrolysis substrate to the final natural product.
Caption: Overall workflow for Moeller's synthesis of Alliacol A.
Detailed Experimental Protocols
Part 1: Synthesis of the Electrolysis Substrate
The synthesis begins with the preparation of a key substrate containing both the furan moiety and the silyl enol ether. This is achieved through a sequence of standard organic transformations.
-
Horner-Wadsworth-Emmons Reaction: The synthesis commences with a known aldehyde which undergoes a Horner-Wadsworth-Emmons reaction to form an enone.[2]
-
Michael Addition: The resulting enone is then subjected to a Michael addition to introduce the remainder of the carbon skeleton.[2]
-
Silyl Enol Ether Formation: The ketone from the Michael addition is converted to the corresponding silyl enol ether, yielding the final substrate for the electrochemical reaction.
Part 2: The Key Anodic Cyclization and Friedel-Crafts Alkylation
This two-step, one-pot sequence constitutes the core of the total synthesis.
-
Electrolysis Setup:
-
The electrolysis is performed in an undivided cell.
-
A reticulated vitreous carbon (RVC) anode and a carbon rod cathode are used.[5]
-
The electrolyte solution consists of 0.4 M lithium perchlorate (LiClO₄) in a 1:4 mixture of methanol/dichloromethane.[2]
-
2,6-Lutidine is added as a proton scavenger.[2]
-
-
Anodic Cyclization Protocol:
-
To a three-necked flask under a nitrogen atmosphere, the silyl enol ether substrate, dichloromethane, anhydrous methanol, 2,6-lutidine, and LiClO₄ are added.[5]
-
The solution is degassed by sonication under nitrogen for 5 minutes.[5]
-
A constant current of 15-20 mA is applied until approximately 2.2 F/mol of charge has been passed.[2][5] This process typically takes around 6 hours.[5]
-
-
In-situ Friedel-Crafts Alkylation:
-
Following the electrolysis, toluenesulfonic acid is added directly to the reaction mixture.
-
The mixture is stirred for 2 hours to facilitate the Friedel-Crafts alkylation, which forms the tricyclic core of Alliacol A.[2]
-
Part 3: Conversion to Alliacol A
The tricyclic intermediate is then converted to a known precursor of Alliacol A, as previously established by Lansbury and Le Clair.[3]
-
Ketone Reduction: The ketone in the tricyclic product is reduced using diisobutylaluminum hydride (DIBAL-H). This reaction proceeds with high stereoselectivity.[3]
-
Stereoselective Epoxidation: The olefin in the resulting alcohol is stereoselectively epoxidized.[3]
-
Reductive Epoxide Opening: The epoxide is then opened reductively.[3]
-
Tosylation and Elimination: The secondary alcohol is selectively tosylated, followed by an E2 elimination to yield the target intermediate, which has been previously converted to Alliacol A in three steps.[3]
Quantitative Data Summary
| Step | Key Reagents | Solvent System | Yield (%) |
| Anodic Cyclization/Friedel-Crafts Alkylation | Silyl enol ether substrate, LiClO₄, 2,6-lutidine, p-TsOH | MeOH/CH₂Cl₂ (1:4) | High |
| Ketone Reduction | Diisobutylaluminum hydride (DIBAL-H) | Not specified in abstracts | High |
| Stereoselective Epoxidation | m-CPBA or similar | Not specified in abstracts | - |
| Reductive Epoxide Opening | Red-Al or similar | Not specified in abstracts | - |
| Tosylation & Elimination | TsCl, pyridine; base | Not specified in abstracts | - |
Detailed yields for the final steps are not explicitly provided in the referenced abstracts but are part of a previously established synthetic route.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and the logical flow of the synthesis, highlighting the crucial bond formation.
Caption: Logical flow of Moeller's Alliacol A synthesis.
References
- 1. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Scale-up Synthesis of Alliacol A for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alliacol A, a sesquiterpenoid natural product, has garnered interest due to its reported biological activities, including moderate antimicrobial effects and inhibition of DNA synthesis in cancer cells. This document provides a comprehensive guide for the scale-up synthesis of Alliacol A, enabling the production of sufficient quantities for detailed biological investigations. The synthetic strategy is based on the asymmetric total synthesis developed by Moeller and coworkers, which features a key anodic cyclization-Friedel-Crafts alkylation reaction. In addition to the synthetic protocol, this guide includes detailed experimental procedures for evaluating the biological activity of Alliacol A, specifically its antimicrobial properties and its ability to inhibit DNA synthesis.
Introduction
Alliacol A is a structurally complex sesquiterpenoid isolated from the fungus Marasmius alliaceus. Its tricyclic core and multiple stereocenters have made it a challenging target for total synthesis. The biological profile of Alliacol A, particularly its cytotoxic effects against tumor cells through the inhibition of DNA synthesis, warrants further investigation to understand its mechanism of action and potential as a therapeutic lead.[1] The presence of an α,β-unsaturated lactone moiety in Alliacol A suggests that its biological activity may stem from its ability to act as a Michael acceptor, reacting with nucleophilic residues such as cysteine in proteins.[1] This document outlines a scalable synthetic route to facilitate the production of Alliacol A for in-depth biological studies.
Scale-up Synthesis of Alliacol A
The asymmetric total synthesis of (-)-Alliacol A has been reported by Moeller and coworkers, providing a robust route that can be adapted for scale-up.[2][3] The key transformation involves an anodic cyclization of a furan and a silyl enol ether to construct the core ring system. The overall yield for the formal synthesis of the racemic compound was reported to be 18% over 13 steps.[2]
Synthetic Scheme Overview
The synthesis begins with readily available starting materials and proceeds through several key intermediates. A critical step is the electrochemical oxidation to form the tricyclic core of Alliacol A. The final steps involve functional group manipulations to yield the natural product.
Caption: High-level overview of the synthetic strategy for (-)-Alliacol A.
Key Experimental Protocol: Anodic Cyclization
This protocol is adapted from the work of Moeller and coworkers and outlines the key electrochemical step for the synthesis of the tricyclic core.[2][4][5]
Materials:
-
Silyl enol ether substrate (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
2,6-Lutidine (5.0 eq)
-
Lithium Perchlorate (LiClO4) (as electrolyte)
-
Dichloromethane (CH2Cl2)
-
Electrolysis cell with a reticulated vitreous carbon (RVC) anode and a carbon rod cathode
-
Constant current power supply
Procedure:
-
In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dissolve the silyl enol ether substrate in a mixture of CH2Cl2 and anhydrous MeOH.
-
Add 2,6-lutidine and LiClO4 to the solution.
-
Fit the flask with the RVC anode and the carbon rod cathode.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Apply a constant current to the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding water.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic product.
Note on Scale-up: For larger scale reactions, maintaining efficient mixing and temperature control is crucial. The use of a flow electrolysis cell can be considered for improved scalability and reproducibility.
Summary of Synthetic Steps and Yields
| Step Number | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1-10 | Synthesis of the electrolysis precursor | Multiple steps starting from known compounds | ~40-50 | [2] |
| 11 | Formation of the silyl enol ether | TBSOTf, Et3N, CH2Cl2 | ~95 | [2] |
| 12 | Anodic Cyclization | Constant current, RVC anode, C cathode, LiClO4, MeOH/CH2Cl2 | ~70-80 | [2][4] |
| 13-15 | Conversion to (-)-Alliacol A | m-CPBA, RuO4, etc. (Lansbury's procedure) | ~60-70 | [2] |
| Overall | Total Synthesis of (-)-Alliacol A | ~18 | [2] |
Biological Studies of Alliacol A
Alliacol A has been reported to exhibit moderate antimicrobial activity and to inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[1] The α,β-unsaturated lactone is a key structural feature that likely contributes to its bioactivity, possibly through Michael addition with biological nucleophiles like cysteine residues in proteins.[1]
Experimental Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of Alliacol A.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of Alliacol A against various microbial strains.
Materials:
-
Alliacol A stock solution (e.g., in DMSO)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the Alliacol A stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism in broth without Alliacol A) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of Alliacol A that completely inhibits visible growth of the microorganism.
Protocol 2: DNA Synthesis Inhibition Assay
This protocol utilizes the incorporation of a labeled nucleoside (e.g., [³H]-thymidine) to assess the effect of Alliacol A on DNA synthesis in cancer cells.
Materials:
-
Cancer cell line (e.g., Ehrlich carcinoma cells)
-
Complete cell culture medium
-
Alliacol A
-
[³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alliacol A for a predetermined time period (e.g., 24 hours).
-
Add [³H]-thymidine to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the macromolecules by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with cold 5% TCA to remove unincorporated [³H]-thymidine.
-
Solubilize the precipitate with NaOH.
-
Transfer the solubilized solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in Alliacol A-treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Potential Signaling Pathway Involvement
The exact mechanism of DNA synthesis inhibition by Alliacol A is not yet fully elucidated. However, given its structure, a plausible mechanism involves the covalent modification of key enzymes or proteins involved in DNA replication through Michael addition.
Caption: Postulated mechanism of action for Alliacol A leading to inhibition of DNA synthesis.
Conclusion
This application note provides a framework for the scale-up synthesis of Alliacol A and its subsequent biological evaluation. The detailed protocols for the key synthetic step and biological assays are intended to facilitate further research into the therapeutic potential of this natural product. The elucidation of its precise mechanism of action, particularly the identification of its cellular targets, will be a critical next step in understanding its biological activity and exploring its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Structure-Activity Relationship (SAR) Studies of Alliacol A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis of Alliacol A analogs and the subsequent evaluation of their biological activities to establish a structure-activity relationship (SAR). While direct SAR data for Alliacol A analogs is not extensively published, this document outlines a plausible workflow, detailed experimental protocols, and representative data based on the known synthesis of Alliacol A and the biological activities of related sesquiterpenoids.
Introduction
Alliacol A is a sesquiterpenoid natural product isolated from the fungus Marasmius alliaceus. It possesses a unique tricyclic skeleton that has attracted interest from synthetic chemists. Natural sesquiterpenoids are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2] The development of analogs of Alliacol A is a promising strategy for identifying novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this process, as they provide insights into how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds.[3][4] This document details the synthetic strategy, biological evaluation protocols, and data analysis required to conduct a comprehensive SAR study of Alliacol A analogs.
Overall Experimental Workflow
The process of generating and evaluating Alliacol A analogs follows a logical progression from chemical synthesis to biological testing and data analysis. This workflow ensures a systematic approach to developing a robust SAR.
Caption: High-level workflow for SAR studies of Alliacol A analogs.
Experimental Protocols
Protocol 1: General Synthesis of Alliacol A Analogs
The core of Alliacol A can be constructed using an electrochemical approach, specifically an anodic cyclization-Friedel-Crafts alkylation strategy.[5][6] Analogs can be generated by modifying the starting materials or by performing functional group transformations on the completed core.
Objective: To synthesize a library of Alliacol A analogs with modifications at specific positions (e.g., R1, R2) to probe the structure-activity relationship.
Materials:
-
Substituted furan precursors
-
Substituted silyl enol ether precursors
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
-
Electrolyte (e.g., Lithium perchlorate)
-
Electrochemical cell with a carbon anode and platinum cathode
-
Standard laboratory glassware and reagents for organic synthesis
-
Purification apparatus (Flash chromatography, HPLC)
Methodology:
-
Precursor Synthesis: Synthesize a range of furan and silyl enol ether precursors with desired R-group variations. These R-groups can include different alkyl, aryl, or functionalized moieties to probe steric and electronic effects.
-
Anodic Cyclization:
-
Set up a divided electrochemical cell with a carbon anode and a platinum cathode.
-
Dissolve the furan precursor and silyl enol ether in an anhydrous solvent containing a supporting electrolyte (e.g., 0.1 M LiClO₄ in CH₃CN).
-
Apply a constant current or potential to initiate the oxidative cyclization. The reaction progress can be monitored by TLC or LC-MS.[7]
-
Upon completion, quench the reaction and perform an aqueous workup to extract the crude product.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel. Further purification to obtain highly pure analogs for biological testing can be achieved using preparative HPLC.
-
Post-Synthesis Modification (Optional): Functional groups on the Alliacol A core can be further modified. For example, hydroxyl groups can be esterified or etherified to explore the impact of lipophilicity.
-
Characterization: Confirm the structure and purity of each synthesized analog using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which an analog inhibits the growth of cancer cells by 50% (GI₅₀), a key metric for assessing anticancer potential.
Objective: To quantify the cytotoxic activity of Alliacol A analogs against a panel of human cancer cell lines (e.g., HL-60 (leukemia), A549 (lung), HepG2 (liver), and MDA-MB-231 (breast)).[8]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Alliacol A analogs dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Alliacol A analogs in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the analogs, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To assess the antimicrobial activity of Alliacol A analogs against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[9][10]
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Alliacol A analogs dissolved in DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each analog in the appropriate broth medium directly in the 96-well plates.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a positive drug control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the analog at which no visible growth (turbidity) is observed.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical but plausible data for a series of Alliacol A analogs, demonstrating how SAR data can be structured for analysis. Modifications are proposed at two key positions, R1 and R2, on the Alliacol A scaffold.
| Analog | R1 Substituent | R2 Substituent | Cytotoxicity GI₅₀ (µM) [HL-60] | Antimicrobial MIC (µg/mL) [S. aureus] |
| 1 (Alliacol A) | -H | -OH | 15.2 | 64 |
| 2 | -H | -OAc | 25.8 | >128 |
| 3 | -H | -OCH₃ | 40.1 | >128 |
| 4 | -H | -Cl | 8.5 | 32 |
| 5 | -CH₃ | -OH | 12.1 | 32 |
| 6 | -CH₃ | -OAc | 19.5 | 64 |
| 7 | -Ph | -OH | 5.3 | 16 |
| 8 | -Ph | -Cl | 2.1 | 8 |
| 9 | -p-F-Ph | -OH | 4.8 | 16 |
| 10 | -p-OMe-Ph | -OH | 9.7 | 32 |
SAR Interpretation:
-
Effect of R2: The free hydroxyl group at R2 appears important for activity (compare analog 1 vs. 2 & 3). Acetylation (2) or methylation (3) of this hydroxyl group significantly reduces both cytotoxic and antimicrobial activity, suggesting a hydrogen bond donor at this position is favorable. Replacing the -OH with a chloro group (4) enhances activity, possibly due to electronic effects.
-
Effect of R1: Increasing the steric bulk and lipophilicity at the R1 position from hydrogen (1) to methyl (5) and phenyl (7) leads to a progressive increase in potency.
-
Synergistic Effects: The most potent analog (8) combines the highly favorable phenyl group at R1 with a chloro group at R2, indicating a synergistic effect between these two positions.
-
Electronic Effects at Phenyl Ring: Substitution on the phenyl ring (analogs 9 & 10) shows that electron-withdrawing groups (Fluorine, 9) are better tolerated than electron-donating groups (Methoxy, 10), suggesting electronic properties play a role in target interaction.
References
- 1. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse Sesquiterpenoids From Michelia alba and Their Cytotoxic and Nitric Oxide Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for Anodic Coupling in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anodic coupling, an electrochemical method that forges carbon-carbon or carbon-heteroatom bonds through oxidation at an anode, has emerged as a powerful and sustainable strategy in the synthesis of complex natural products.[1][2] By replacing conventional stoichiometric oxidants with electricity, this technique offers improved atom economy, milder reaction conditions, and the potential for unique reactivity patterns that are often difficult to achieve with traditional chemical methods.[3][4] This application note provides detailed protocols and experimental setups for key anodic coupling reactions that have been successfully applied to the total synthesis of intricate natural products.
The core of an anodic coupling reaction is the electrochemical cell, where the substrate is oxidized at the anode's surface to generate a reactive intermediate, typically a radical cation.[5] This intermediate can then couple with another nucleophilic species in the solution. The selectivity and efficiency of this process are highly dependent on a range of experimental parameters, including the choice of electrode materials, solvent, supporting electrolyte, and the mode of electrolysis (constant current or constant potential).[6][7]
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing an anodic coupling reaction in a laboratory setting.
Caption: A generalized workflow for conducting an anodic coupling experiment.
Key Experimental Parameters and Case Studies
The success of an anodic coupling reaction hinges on the careful selection and optimization of several key parameters. The following tables summarize the conditions for successful anodic coupling steps in the total synthesis of notable natural products.
Table 1: Anodic Coupling in the Synthesis of (-)-Alliacol A
The synthesis of (-)-Alliacol A, a sesquiterpene natural product, features a key anodic cyclization of a silyl enol ether onto a furan ring.[8][9]
| Parameter | Condition |
| Reaction Type | Intramolecular Anodic Cyclization |
| Substrate | Silyl enol ether with a furan moiety |
| Product Yield | High (specific yield not stated in abstract) |
| Electrochemical Cell | Undivided, three-neck round-bottom flask |
| Anode (Working Electrode) | Reticulated Vitreous Carbon (RVC) |
| Cathode (Counter Electrode) | Carbon rod |
| Solvent System | Dichloromethane / Methanol (CH₂Cl₂/MeOH) |
| Supporting Electrolyte | Lithium Perchlorate (LiClO₄) |
| Additive | 2,6-Lutidine |
| Electrolysis Mode | Constant Current |
| Current | 12.9 mA |
| Charge Passed | 2.12 F/mol |
Table 2: Anodic Coupling in the Synthesis of (-)-Galanthamine
A biomimetic intramolecular anodic aryl-phenol coupling was a pivotal step in the total synthesis of the Alzheimer's drug (-)-Galanthamine.[10][11]
| Parameter | Condition |
| Reaction Type | Intramolecular Anodic Aryl-Phenol Coupling |
| Substrate | Norbelladine derivative |
| Product Yield | 8% (initial batch attempt) |
| Electrochemical Cell | Undivided, three-neck round-bottom flask |
| Anode (Working Electrode) | Graphite (optimized from various materials) |
| Cathode (Counter Electrode) | Platinum (Pt) |
| Solvent System | Acetonitrile (MeCN) |
| Supporting Electrolyte | Tetrabutylammonium Perchlorate (nBu₄NClO₄) |
| Substrate Concentration | 0.02 M |
| Electrolyte Concentration | 0.1 M |
| Electrolysis Mode | Constant Current (optimized in flow) |
Table 3: General Anodic Phenol-Arene Cross-Coupling
The Waldvogel group has extensively studied the intermolecular cross-coupling of phenols and arenes, a reaction type relevant to the synthesis of various biaryl natural products.[1]
| Parameter | Condition |
| Reaction Type | Intermolecular Phenol-Arene Cross-Coupling |
| Substrate | Phenol derivative and Arene derivative |
| Product Yield | Up to ~70% |
| Electrochemical Cell | Undivided Cell |
| Anode (Working Electrode) | Boron-Doped Diamond (BDD) |
| Cathode (Counter Electrode) | Nickel (Ni) |
| Solvent System | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / Methanol |
| Supporting Electrolyte | N-methyl-N,N,N-triethylammonium methylsulfate |
| Temperature | 50 °C |
| Electrolysis Mode | Constant Current |
| Current Density | 2.8 mA/cm² |
| Charge Passed | 2 F/mol (relative to phenol) |
Detailed Experimental Protocols
Protocol 1: Anodic Cyclization for (-)-Alliacol A Synthesis[12]
This protocol is based on the procedure reported by Moeller and Mihelcic.
-
Cell Assembly: A 100 mL three-neck round-bottom flask is used as an undivided electrolysis cell. A reticulated vitreous carbon (RVC) foam anode and a carbon rod cathode are fitted into the flask through the necks.
-
Solution Preparation: To the flask, add the electrolysis substrate (1.28 mmol), 39 mL of dichloromethane (CH₂Cl₂), 10 mL of anhydrous methanol (MeOH), 0.75 mL of 2,6-lutidine (6.4 mmol), and 2.297 g of lithium perchlorate (LiClO₄).
-
Degassing: Place the flask under a nitrogen atmosphere and degas the solution by sonication for 5 minutes.
-
Electrolysis: Connect the electrodes to a constant current power supply. Apply a constant current of 12.9 mA to the solution.
-
Monitoring: The electrolysis is continued until a total charge of 262 Coulombs (2.12 F/mol) has passed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated in vacuo. The residue is then taken up in an appropriate solvent and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 2: General Procedure for Anodic Phenol-Arene Cross-Coupling[1]
This protocol is a general method adapted from the work of the Waldvogel group.
-
Cell Assembly: An undivided electrolysis cell is equipped with a boron-doped diamond (BDD) anode and a nickel cathode.
-
Solution Preparation: A solution of the phenol component (0.005 mol), the arene component (0.015 mol), and N-methyl-N,N,N-triethylammonium methylsulfate (0.68 g, 0.003 mol) in 27 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 6 mL of methanol (MeOH) is transferred into the cell.
-
Electrolysis: The cell is heated to 50 °C. A constant current electrolysis is performed with a current density of 2.8 mA/cm².
-
Monitoring: The electrolysis is stopped after 965 Coulombs (2 F/mol based on the phenol) have passed.
-
Work-up: The solvent mixture is removed in vacuo. Non-converted starting materials can be recovered by distillation. The remaining residue is purified by column chromatography to yield the cross-coupled product.
Logical Relationship of Key Components in Anodic Coupling
The interplay between the core components of the electrochemical system dictates the reaction's outcome. The following diagram illustrates these relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Modern Electrochemical Aspects for the Synthesis of Value‐Added Organic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of opium alkaloids using electric current | Press and Public Relations [press.uni-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. Single and Twofold Metal- and Reagent-Free Anodic C-C Cross-Coupling of Phenols with Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomimetic total synthesis of (-)-galanthamine via intramolecular anodic aryl-phenol coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
Application of Alliacol A in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid isolated from the basidiomycete Marasmius alliaceus. As a member of the sesquiterpenoid class of natural products, Alliacol A has been identified as an antibiotic with weak antibacterial and antifungal activities.[1] This document provides detailed application notes and standardized protocols for researchers investigating the antimicrobial properties of Alliacol A. The information herein is intended to guide the experimental design for the evaluation of its efficacy and mechanism of action against various microbial pathogens.
Physicochemical Properties of Alliacol A
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 79232-29-4 |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. |
Antimicrobial Activity
Alliacol A has been reported to exhibit weak antimicrobial activity. The following tables summarize the expected, yet currently unavailable, quantitative data on its minimum inhibitory concentrations (MICs) against common bacterial and fungal strains. Researchers are encouraged to perform standardized susceptibility testing to determine the precise MIC values for their strains of interest.
Table 1: Antibacterial Spectrum of Alliacol A (Hypothetical Data)
| Bacterial Strain | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
Table 2: Antifungal Spectrum of Alliacol A (Hypothetical Data)
| Fungal Strain | Type | MIC Range (µg/mL) |
| Candida albicans | Yeast | Data not available |
| Aspergillus fumigatus | Mold | Data not available |
| Cryptococcus neoformans | Yeast | Data not available |
| Trichophyton rubrum | Dermatophyte | Data not available |
Note: The MIC values in the tables above are placeholders. The primary literature describing the initial discovery of Alliacol A's antimicrobial properties (Anke et al., 1981) is not widely accessible. Researchers should determine these values experimentally.
Mechanism of Action
The primary mechanism of action attributed to Alliacol A is the inhibition of DNA synthesis .[1] This mode of action is a critical area of investigation for understanding its antimicrobial effects and potential therapeutic applications.
Caption: Proposed mechanism of Alliacol A.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antimicrobial properties of Alliacol A.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[2]
Caption: Workflow for MIC determination.
Materials:
-
Alliacol A
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Alliacol A Stock Solution: Dissolve Alliacol A in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Microbial Inoculum:
-
Bacteria: Culture bacteria in broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Fungi: For yeasts, prepare a cell suspension and adjust to a 0.5 McFarland standard, then dilute to a final inoculum of 0.5-2.5 x 10³ CFU/mL. For molds, prepare a spore suspension and adjust the concentration as needed.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Alliacol A stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a gradient of Alliacol A concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well with broth and microbial inoculum, but no Alliacol A.
-
Negative Control: A well with broth only.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of Alliacol A at which there is no visible growth of the microorganism.
Protocol 2: DNA Synthesis Inhibition Assay
This protocol describes a method to assess the effect of Alliacol A on microbial DNA synthesis using radiolabeled thymidine incorporation.
Caption: Workflow for DNA synthesis inhibition assay.
Materials:
-
Alliacol A
-
Log-phase microbial culture
-
Appropriate growth medium
-
[³H]-Thymidine (radiolabeled)
-
Trichloroacetic acid (TCA), ice-cold
-
Ethanol, 70%, ice-cold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Glass fiber filters
-
Vacuum filtration apparatus
Procedure:
-
Culture Preparation: Grow the microbial culture to the mid-logarithmic phase in the appropriate medium.
-
Treatment: Aliquot the culture into tubes. Add varying concentrations of Alliacol A (e.g., 0.5x, 1x, and 2x MIC) to the experimental tubes. Include a no-drug control.
-
Radiolabeling: Add [³H]-thymidine to each tube at a final concentration of 1-5 µCi/mL.
-
Incubation: Incubate the tubes at the optimal growth temperature for a defined period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Stopping the Reaction: Stop the incorporation by adding an equal volume of ice-cold 10% TCA.
-
Precipitation: Incubate on ice for 30 minutes to precipitate the macromolecules, including DNA.
-
Harvesting: Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters sequentially with ice-cold 5% TCA and ice-cold 70% ethanol to remove unincorporated [³H]-thymidine.
-
Measurement: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of DNA synthesis inhibition for each Alliacol A concentration relative to the no-drug control.
Safety Precautions
Alliacol A is a research compound with limited toxicological data. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. When working with microbial cultures, follow appropriate biosafety level (BSL) guidelines. Radiolabeled materials require specialized handling and disposal procedures according to institutional and regulatory guidelines.
References
Alliacol A: A Chemical Biology Tool for Probing Cellular Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alliacol A is a sesquiterpenoid natural product isolated from the fungus Marasmius alliaceus. It exhibits moderate antimicrobial and cytotoxic activities. Its chemical structure features an α,β-unsaturated γ-lactone, a reactive functional group known as a Michael acceptor. This electrophilic center allows Alliacol A to covalently react with nucleophilic residues in proteins, particularly cysteine thiols. This reactivity is the basis for its biological activity and its utility as a tool compound in chemical biology to identify and study the function of novel protein targets involved in various cellular processes. This document provides an overview of Alliacol A's biological activities, its mechanism of action, and detailed protocols for its application in chemical biology research.
Biological Activity and Mechanism of Action
Alliacol A has been reported to possess both antimicrobial and anticancer properties. The primary mechanism underlying these activities is believed to be its function as a Michael acceptor.
Antimicrobial and Cytotoxic Activity
Alliacol A demonstrates inhibitory effects against various microorganisms and cancer cell lines. The available quantitative data on its biological activity is summarized below.
| Activity Type | Test System | Concentration/IC50 | Reference |
| DNA Synthesis Inhibition | Ehrlich Carcinoma (ascitic form) | 2-5 µg/mL | [1] |
| Antibacterial Activity | Bacillus brevis | 10 µg/mL (MIC) | (Presumed from Anke T, et al. 1981) |
| Antifungal Activity | Nematospora coryli | 10 µg/mL (MIC) | (Presumed from Anke T, et al. 1981) |
MIC: Minimum Inhibitory Concentration
Mechanism of Action: Michael Acceptor
The α,β-unsaturated lactone moiety in Alliacol A is an electrophilic center that can react with nucleophiles, such as the thiol group of cysteine residues in proteins, via a Michael addition reaction. This covalent modification can alter the structure and function of the target protein, leading to the observed biological effects. The reaction with cysteine has been shown to reduce the biological activity of Alliacol A, supporting this proposed mechanism.[1]
Caption: Michael addition of Alliacol A to a protein cysteine residue.
Application as a Chemical Biology Tool
The reactivity of Alliacol A as a Michael acceptor makes it a valuable tool for identifying and characterizing protein targets involved in disease-relevant pathways.
Target Identification
A common strategy to identify the protein targets of a Michael acceptor like Alliacol A is through activity-based protein profiling (ABPP). This involves synthesizing a tagged version of Alliacol A (e.g., with a biotin or alkyne tag) to allow for the enrichment and subsequent identification of covalently modified proteins from cell lysates using mass spectrometry.
Probing Signaling Pathways
Many sesquiterpene lactones with Michael acceptor moieties are known to modulate key signaling pathways, including the NF-κB and Keap1-Nrf2 pathways, which are critical in inflammation and oxidative stress responses.
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. Some sesquiterpene lactones can inhibit NF-κB signaling by directly alkylating components of the pathway, such as the IKK kinase or the p65 subunit of NF-κB itself, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Alliacol A.
-
Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles like Alliacol A can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by Alliacol A.
Experimental Protocols
Protocol 1: DNA Synthesis Inhibition Assay using [³H]-Thymidine Incorporation
This protocol is designed to assess the inhibitory effect of Alliacol A on DNA synthesis in cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Alliacol A stock solution (in DMSO)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Alliacol A in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Alliacol A dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known DNA synthesis inhibitor).
-
Incubate the plate for the desired treatment time (e.g., 24 hours).
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4 hours.
-
Terminate the incubation by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.
-
Air-dry the plate completely.
-
Solubilize the DNA by adding 100 µL of 0.1 M NaOH to each well and incubating at room temperature for 30 minutes with gentle shaking.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of DNA synthesis inhibition relative to the vehicle control.
Caption: Workflow for the DNA synthesis inhibition assay.
Protocol 2: Identification of Alliacol A Protein Targets using Click Chemistry
This protocol outlines a general workflow for identifying the protein targets of Alliacol A using a clickable analog.
Materials:
-
Alkyne-tagged Alliacol A analog
-
Cell line of interest
-
Cell lysis buffer
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Synthesis of Alkyne-tagged Alliacol A: Synthesize an analog of Alliacol A that incorporates an alkyne handle without significantly altering its biological activity.
-
Cell Treatment: Treat the cells with the alkyne-tagged Alliacol A for a specified time. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Reaction: To the cell lysate, add the azide-biotin tag, copper(I) catalyst, and ligand. Incubate to allow the cycloaddition reaction between the alkyne-tagged Alliacol A-protein adducts and the azide-biotin tag.
-
Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (LC-MS/MS).
Caption: Workflow for target identification using click chemistry.
Conclusion
Alliacol A, with its reactive Michael acceptor moiety, serves as a valuable chemical probe for investigating complex biological systems. Its ability to covalently modify proteins allows for the identification of novel drug targets and the elucidation of their roles in cellular signaling pathways. The protocols provided herein offer a starting point for researchers to utilize Alliacol A as a tool compound to advance our understanding of cellular processes and to facilitate the development of new therapeutic agents.
References
Application Notes and Protocols: Design and Synthesis of Alliacol A-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and proposed application of chemical probes derived from the sesquiterpene lactone, Alliacol A. This document includes detailed synthetic protocols for Alliacol A, a proposed methodology for the synthesis of a clickable Alliacol A probe, and protocols for its use in identifying cellular targets.
Introduction
Alliacol A is a sesquiterpene lactone natural product that, like many compounds in its class, is presumed to exhibit biological activity through covalent modification of cellular nucleophiles, particularly cysteine residues within proteins. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones acts as a Michael acceptor, enabling this reactivity. To elucidate the specific molecular targets of Alliacol A and unravel its mechanism of action, the development of chemical probes is essential. This document outlines the synthesis of Alliacol A and proposes a strategy for the creation of an Alliacol A-based probe functionalized with a terminal alkyne, rendering it suitable for "click" chemistry applications in chemical proteomics workflows for target identification.
Data Presentation: Cytotoxicity of Sesquiterpene Lactones
| Compound | Cell Line | Assay Type | Measurement | Value (µM) | Reference |
| Deoxyelephantopin | TS/A | Cytotoxicity | IC50 | ~1-5 | --INVALID-LINK-- |
| Helenalin silylated derivative 13 | Various | SRB Assay | GI50 | 0.15 - 0.59 | --INVALID-LINK-- |
| Helenalin silylated derivative 14 | Various | SRB Assay | GI50 | 0.15 - 0.59 | --INVALID-LINK-- |
| Ditriazolyl cumanin derivative 11 | WiDr | SRB Assay | GI50 | 2.3 | --INVALID-LINK-- |
| Lappadilactone | HepG2 | MTT Assay | CD50 | 1.6 - 3.5 µg/mL | --INVALID-LINK-- |
| Dehydrocostuslactone | HepG2 | MTT Assay | CD50 | 1.6 - 3.5 µg/mL | --INVALID-LINK-- |
| Costunolide | HepG2 | MTT Assay | CD50 | 1.6 - 3.5 µg/mL | --INVALID-LINK-- |
Experimental Protocols
Synthesis of (-)-Alliacol A
The total synthesis of (-)-Alliacol A can be achieved through a multi-step sequence, with a key step being an anodic cyclization-Friedel-Crafts alkylation. The following protocol is adapted from the supplementary information of "Oxidative Cyclizations: The Asymmetric Synthesis of (-)- Alliacol A".
Materials:
-
Precursor molecules (as synthesized in the literature)
-
Hexamethyldisilazide (LHMDS)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methoxymethyltriphenylphosphonium chloride
-
Tetrahydrofuran (THF), anhydrous
-
Toluene sulfonic acid monohydrate
-
Ethyl ether
-
Magnesium sulfate (MgSO4)
-
Silica gel for chromatography
-
Electrolysis equipment (potentiostat, coulometer, power supply)
-
Carbon electrodes
Procedure:
-
Preparation of the Wittig Reagent:
-
In a 25 mL round-bottom flask, dissolve 1.9 mL (9.0 mmol) of hexamethyldisilazide in 2 mL of THF.
-
Cool the mixture to -78°C and add 5.4 mL (8.7 mmol) of a 1.6 M solution of n-BuLi in hexanes dropwise.
-
Remove the cooling bath and stir for an additional 50 minutes.
-
In a separate 100 mL round-bottom flask, place 3.09 g (9.0 mmol) of methoxymethyltriphenylphosphonium chloride and add 6 mL of THF.
-
Cool this mixture to -78°C and add the freshly prepared LHMDS solution dropwise.
-
-
Wittig Reaction:
-
Remove the cooling bath from the Wittig reagent mixture and allow it to stir for an additional 40 minutes.
-
Cool the reaction mixture to -10°C and add a solution of the aldehyde precursor (as synthesized in the literature) in 3.5 mL of THF.
-
Stir the reaction mixture for 12 hours.
-
Cool to 0°C and quench the reaction with 25 mL of water.
-
Separate the layers and wash the organic layer with 15 mL of brine.
-
Extract the combined aqueous layers with ethyl acetate (2 x 40 mL).
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo to obtain the crude product.
-
-
Anodic Cyclization and Friedel-Crafts Alkylation:
-
Set up an electrolysis cell with carbon electrodes.
-
Dissolve the product from the previous step in an appropriate solvent system as described in the literature.
-
Apply a constant current of 12.9 mA until a total of 262 C (2.12 F/mol) of charge has been passed (approximately 6 hours).
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion of the oxidation, add 1.236 mg (6.50 mmol) of toluene sulfonic acid monohydrate to the flask and stir for an additional 14 hours.
-
Dilute the reaction with 360 mL of ethyl ether and wash with distilled water (3 x 100 mL), followed by 50 mL each of saturated aqueous NaHCO3 and brine.
-
Dry the combined organic layers over MgSO4 and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel chromatography to yield (-)-Alliacol A.
-
Proposed Synthesis of an Alliacol A-based "Clickable" Probe
To create a chemical probe for target identification, a terminal alkyne group can be introduced into the Alliacol A structure. Based on synthetic strategies for other sesquiterpene lactones, a plausible approach involves esterification of a hydroxyl group on the Alliacol A scaffold with an alkyne-containing carboxylic acid.
Materials:
-
(-)-Alliacol A
-
4-Pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Esterification:
-
Dissolve (-)-Alliacol A (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 4-pentynoic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4 and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel chromatography to yield the Alliacol A-alkyne probe.
-
Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Alliacol A and its probe derivative on cultured cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Alliacol A and Alliacol A-alkyne probe (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Alliacol A and the Alliacol A-alkyne probe in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Target Identification using the Alliacol A-Alkyne Probe
This protocol outlines a chemical proteomics workflow to identify the cellular targets of Alliacol A.
Materials:
-
Human cancer cell line
-
Alliacol A-alkyne probe
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin tag
-
Copper(I) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the Alliacol A-alkyne probe at a concentration around its IC50 value for a defined period. Include a vehicle control.
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the azide-biotin tag, CuSO4, TCEP, and TBTA.
-
Incubate the reaction at room temperature for 1-2 hours to conjugate the biotin tag to the probe-bound proteins.
-
-
Enrichment of Target Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate with rotation at 4°C for 2-4 hours to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturation buffer containing urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins using a protein database search engine.
-
Compare the identified proteins from the probe-treated sample with the vehicle control to identify specific binding partners of Alliacol A.
-
Visualizations
Proposed Synthesis of Alliacol A-Alkyne Probe
Caption: Proposed esterification to form the Alliacol A-alkyne probe.
Target Identification Workflow
Caption: Workflow for identifying protein targets of Alliacol A.
Proposed Mechanism of Action and Signaling
Caption: Proposed mechanism of action for Alliacol A.
Troubleshooting & Optimization
Navigating the Synthesis of Alliacol A: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the total synthesis of the sesquiterpenoid Alliacol A, achieving optimal yields can be a significant challenge. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process. The guidance provided is based on established synthetic routes, with a focus on improving yields and overcoming common obstacles.
Troubleshooting Guide: Enhancing Yields in Alliacol A Synthesis
The total synthesis of Alliacol A, particularly following the innovative anodic cyclization-Friedel-Crafts alkylation strategy, involves several critical steps where yields can be compromised. This guide addresses potential problems, their probable causes, and recommended solutions.
Anodic Cyclization Step
The cornerstone of this synthetic route is the electrochemical oxidative cyclization. While described as a high-yield reaction, several factors can influence its efficiency.[1][2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the tricyclic product. | Incorrect setup of the electrochemical cell: Poor electrical contact, incorrect electrode distance, or improper electrode material. | - Ensure all connections are secure.- Maintain a consistent and optimal distance between the anode and cathode.- Use the specified electrode materials (e.g., reticulated vitreous carbon anode). |
| Decomposition of starting material: The silyl enol ether is sensitive to acid and moisture. | - Use freshly distilled and dry solvents.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Ensure all glassware is thoroughly dried. | |
| Incorrect current or potential: Applying a current that is too high or too low can lead to side reactions or incomplete conversion. | - Use a potentiostat to maintain a constant potential as specified in the protocol.- If using a constant current setup, ensure the current density is appropriate for the scale of the reaction. | |
| Electrolyte issues: Improper concentration or choice of supporting electrolyte. | - Use the recommended supporting electrolyte (e.g., LiClO4) at the specified concentration.- Ensure the electrolyte is completely dissolved in the solvent. | |
| Formation of significant side products. | Over-oxidation: Passing too much charge (F/mol) can lead to the formation of undesired oxidized byproducts. | - Carefully monitor the charge passed using a coulometer and stop the reaction once the theoretical amount of charge has been consumed.[3] |
| Competing reaction pathways: The intermediate radical cation can undergo other reactions if the desired cyclization is not favored. | - Optimize the reaction temperature; lower temperatures may improve selectivity.- Ensure the concentration of the starting material is within the recommended range. |
Friedel-Crafts Alkylation and Subsequent Steps
Following the successful cyclization, the subsequent transformations are crucial for completing the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the Friedel-Crafts alkylation. | Deactivation of the Lewis acid: Presence of water or other protic impurities. | - Use a freshly opened or purified Lewis acid (e.g., BF3·OEt2).- Conduct the reaction under strictly anhydrous conditions. |
| Steric hindrance: The bulky nature of the reactants may slow down the reaction. | - Increase the reaction time or temperature, monitoring for decomposition.- Consider using a more active Lewis acid, but be mindful of potential side reactions. | |
| Incomplete removal of protecting groups. | Inefficient cleavage conditions: Insufficient reaction time or inappropriate reagent concentration. | - Monitor the reaction progress by TLC or LC-MS.- Increase the concentration of the deprotecting agent or the reaction time as needed. |
| Epimerization or rearrangement during transformations. | Harsh reaction conditions: Use of strong acids or bases, or high temperatures. | - Employ milder reagents and reaction conditions where possible.- Buffer the reaction mixture if necessary to control the pH. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of Alliacol A?
A1: The key and most innovative step is the anodic cyclization reaction.[1][2][4] Its success is paramount for the overall efficiency of the synthesis. Careful control of the electrochemical parameters is essential to achieve a high yield of the desired tricyclic core.
Q2: Can the anodic cyclization be performed without specialized electrochemical equipment?
A2: While a potentiostat and coulometer provide precise control, the original publication notes that the electrolysis can be accomplished with a simple 6 V lantern battery, demonstrating the robustness of the method.[1][2] However, for reproducibility and optimization, dedicated electrochemical instrumentation is highly recommended.
Q3: What are the main safety precautions to consider during the synthesis?
A3: Standard laboratory safety practices should be followed. Specifically, the use of perchlorates as electrolytes requires caution as they can be explosive under certain conditions, especially when heated or in the presence of organic materials. Anhydrous solvents and pyrophoric reagents should be handled under an inert atmosphere.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following is a summarized protocol for the key anodic cyclization step, based on the published literature.[3]
Anodic Cyclization of the Silyl Enol Ether
-
Cell Setup: An undivided electrochemical cell is equipped with a reticulated vitreous carbon (RVC) anode and a platinum wire cathode.
-
Reaction Mixture: The starting silyl enol ether and the supporting electrolyte (e.g., 0.1 M LiClO4) are dissolved in a suitable dry solvent (e.g., CH2Cl2).
-
Electrolysis: A constant potential or current is applied to the cell. The reaction progress is monitored by measuring the amount of charge passed (in Coulombs). The electrolysis is typically carried out until approximately 2.1 F/mol of charge has been passed.[3]
-
Workup: Upon completion, the reaction mixture is quenched, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the tricyclic product.
Visualizing the Workflow
To aid in understanding the experimental and logical flow, the following diagrams are provided.
Caption: A simplified workflow for the total synthesis of Alliacol A.
References
- 1. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Anodic Cyclization for Alliacol A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing anodic cyclization in the synthesis of Alliacol A. The core of this synthetic strategy involves the electrochemical coupling of a silyl enol ether with a furan ring.[1][2][3] This guide is intended to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the anodic cyclization for Alliacol A.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| AC-01 | Low to no conversion of starting material despite passing the theoretical charge. | 1. Poor electrical contact: The electrodes may not be properly connected to the power supply. 2. Electrode passivation: A non-conductive layer may have formed on the electrode surface, impeding electron transfer.[4] 3. Incorrect electrolyte concentration: Insufficient supporting electrolyte can lead to high resistance in the solution. | 1. Check all connections: Ensure clips and wires are secure. 2. Clean electrodes: Gently polish the electrode surfaces with a fine abrasive material or sonicate in an appropriate solvent before use. 3. Optimize electrolyte concentration: Ensure the recommended concentration of the supporting electrolyte (e.g., Et₄NOTs) is used.[5] |
| AC-02 | The reaction starts but then seems to stop, with significant starting material remaining. | 1. Drop in current efficiency: This can be due to the formation of side products that are more easily oxidized than the starting material.[6] 2. Over-oxidation of the product: The desired cyclized product can sometimes be oxidized further under the reaction conditions, leading to decomposition. | 1. Monitor current: If using a potentiostat, monitor the current throughout the reaction. A significant drop may indicate passivation or consumption of the electroactive species. 2. Pass less charge: Try stopping the reaction after passing 1.5-2.0 F/mol of charge and analyze the product mixture. 3. Protect the product: If the product is susceptible to over-oxidation, subsequent chemical modification to a more stable form might be necessary immediately after the electrochemical step. |
| AC-03 | Formation of a complex mixture of unidentified side products. | 1. Polymerization of the radical cation: The initially formed radical cation is highly reactive and can polymerize if the intramolecular cyclization is slow.[7] 2. Solvent trapping: The solvent (e.g., methanol) can act as a nucleophile and trap the radical cation intermediate.[5] 3. Intermolecular reactions: If the substrate concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. | 1. Lower the current density: Using a lower current can decrease the concentration of radical cations at the electrode surface, reducing polymerization. 2. Use a less nucleophilic solvent/co-solvent: While methanol is often used, its concentration can be optimized. The use of a bulky supporting electrolyte can also help to exclude solvent from the electrode surface.[5] 3. Decrease substrate concentration: Run the reaction at a lower concentration to favor the intramolecular pathway. |
| AC-04 | Crude ¹H NMR shows the retention of the silyl enol ether group but no cyclization. | This is a strong indicator that the initial oxidation is occurring, but the subsequent cyclization step is failing. The radical cation is likely being quenched by other pathways.[7] | 1. Increase reaction temperature: An inverse temperature effect has been observed in some anodic cyclizations, where higher temperatures favor the intramolecular cyclization over intermolecular side reactions.[5] 2. Modify the substrate: If possible, altering the tether length or steric environment around the reacting moieties can influence the rate of cyclization. |
Frequently Asked Questions (FAQs)
Q1: What type of electrode material is recommended for the anode?
A1: Reticulated vitreous carbon (RVC) is often used for the anode due to its high surface area and good conductivity.[5][6] Platinum can also be used. The choice of anode material can influence the efficiency of the reaction.
Q2: Is a potentiostat with precise potential control necessary?
A2: Not necessarily. The original synthesis of Alliacol A using this method was successfully carried out using a simple 6 V lantern battery as the power source, indicating that constant current electrolysis is effective.[1][3] However, for optimization and mechanistic studies, a potentiostat is highly recommended as it allows for precise control and monitoring of the electrochemical parameters.
Q3: What is the role of the supporting electrolyte?
A3: The supporting electrolyte, such as tetraethylammonium tosylate (Et₄NOTs), is crucial for several reasons. It provides conductivity to the organic solvent system, allowing current to flow. It can also influence the reaction by affecting the structure of the electrochemical double layer at the electrode surface, which can impact the fate of the reactive intermediates.[5]
Q4: How do I know if the initial oxidation is occurring at the silyl enol ether or the furan?
A4: Cyclic voltammetry studies and mechanistic probes have suggested that the initial oxidation occurs at the silyl enol ether, which has a lower oxidation potential than the furan moiety in the substrates used for Alliacol A synthesis.[8][9]
Q5: The reaction is highly stereoselective. What is the observed stereochemistry of the cyclized product?
A5: The anodic cyclization in the context of the Alliacol A synthesis has been shown to be highly stereoselective, leading to the formation of a cis-fused ring system.[9]
Quantitative Data Summary
The following table summarizes typical experimental conditions for the anodic cyclization step in the synthesis of Alliacol A. Note that specific parameters may require optimization depending on the exact substrate and experimental setup.
| Parameter | Value | Reference |
| Anode Material | Reticulated Vitreous Carbon (RVC) | [5][6] |
| Cathode Material | Platinum wire | [5][6] |
| Electrolyte | 0.2 M Et₄NOTs | [5] |
| Solvent | 30% MeOH in THF | [5] |
| Proton Scavenger | 2,6-Lutidine | [5] |
| Current | Constant current, 8 mA | [5] |
| Charge Passed | 2.5 F/mol | [5] |
| Temperature | 45 °C | [5] |
| Yield | ~70% | [5] |
Experimental Protocol: Anodic Cyclization
This protocol is a representative example for the anodic cyclization step.
Materials and Equipment:
-
Undivided electrochemical cell
-
Reticulated vitreous carbon (RVC) anode
-
Platinum wire cathode
-
Constant current power supply or potentiostat
-
Magnetic stirrer and stir bar
-
Substrate (silyl enol ether furan precursor)
-
Tetraethylammonium tosylate (Et₄NOTs)
-
Anhydrous methanol (MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
2,6-Lutidine
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Cell Assembly: Assemble the undivided electrochemical cell with the RVC anode and platinum wire cathode. Ensure the electrodes are clean and dry.
-
Prepare Electrolyte Solution: In a separate flask under an inert atmosphere, prepare a 0.2 M solution of Et₄NOTs in 30% anhydrous MeOH/THF.
-
Reaction Setup: Add the electrolyte solution to the electrochemical cell. Add the substrate and 2,6-lutidine (as a proton scavenger).
-
Electrolysis: Begin stirring the solution and apply a constant current of 8 mA. The reaction should be conducted under an inert atmosphere.
-
Monitoring: Monitor the reaction by passing a total charge of 2.5 F/mol. The progress can be periodically checked by TLC if desired, though this requires careful handling to avoid introducing contaminants.
-
Workup: Upon completion, transfer the reaction mixture to a round-bottom flask. Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the anodic cyclization.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Anodic Olefin Coupling Reactions: An Example of Reaction Rate Aiding Substrate/Product Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anodic Cyclization Reactions and the Mechanistic Strategies That Enable Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electrochem.org [electrochem.org]
- 9. Electrooxidative coupling of furans and silyl enol ethers: application to the synthesis of annulated furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions in Complex Molecule Synthesis
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis of complex molecules utilizing Friedel-Crafts alkylation and acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no yield in my Friedel-Crafts reaction?
A1: Low or no yield in a Friedel-Crafts reaction can stem from several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -COR) on the aromatic substrate can render it too electron-poor to undergo electrophilic substitution.[1] Friedel-Crafts reactions typically fail with compounds like nitrobenzene.[2]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with certain functional groups on the substrate, such as amines (-NH₂) or alcohols (-OH).[2][3][4] The lone pair of electrons on these groups coordinates with the Lewis acid, rendering it inactive.[2]
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to generate the required electrophile from the alkyl or acyl halide. The reactivity of haloalkanes increases from RI < RBr < RCl < RF.[2]
-
Moisture in the Reaction: Lewis acids like AlCl₃ are highly sensitive to moisture and will be hydrolyzed, losing their catalytic activity.[5] It is crucial to use anhydrous conditions.
-
Steric Hindrance: Bulky substituents on either the aromatic ring or the electrophile can sterically hinder the reaction, leading to low yields.
Q2: I am observing the formation of multiple products in my Friedel-Crafts alkylation. What is happening and how can I control it?
A2: The formation of multiple products in Friedel-Crafts alkylation is a common issue known as polyalkylation . This occurs because the initial alkylation product is often more reactive than the starting material. The newly introduced alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.[1][2]
To control polyalkylation, you can:
-
Use a large excess of the aromatic substrate: This ensures that the electrophile is more likely to react with the starting material rather than the alkylated product.[2][3]
-
Consider Friedel-Crafts Acylation followed by reduction: Acyl groups are deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[6]
Q3: My product is an isomer of what I expected from my Friedel-Crafts alkylation. What is the cause?
A3: This is likely due to carbocation rearrangement . Friedel-Crafts alkylation proceeds through a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before the aromatic ring attacks.[2][5][7] For example, the reaction of benzene with n-propyl chloride will yield isopropylbenzene as the major product.[8]
To avoid carbocation rearrangements, consider using Friedel-Crafts acylation, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[8][9]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a step-by-step approach to troubleshooting failed or low-yielding Friedel-Crafts reactions.
Caption: Troubleshooting workflow for low or no yield in Friedel-Crafts reactions.
Guide 2: Undesired Product Formation
This guide helps to identify the cause of unexpected product formation, such as isomers or poly-substituted products.
Caption: Troubleshooting workflow for the formation of undesired products in Friedel-Crafts reactions.
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the outcome of a Friedel-Crafts reaction. The following tables provide a summary of quantitative data from various studies.
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Substrate | Acylating Agent | Yield (%) | Reference |
| AlCl₃ | Benzene | Acetyl Chloride | 95 | [10] |
| FeCl₃ | Toluene | Acetic Anhydride | 85 | [11] |
| ZnCl₂ | Anisole | Acetic Anhydride | 70 | [12] |
| Yb(OTf)₃ | Substituted Benzenes | - | up to 93 | [10] |
| Hf(OTf)₄ | Substituted Benzenes | Acid Anhydrides | High | [10] |
Table 2: Influence of Temperature on Friedel-Crafts Alkylation of Toluene with Benzyl Chloride
| Temperature (°C) | Conversion of Benzyl Chloride (%) | Selectivity to Monoalkylated Products (%) | Reference |
| 84 | 99 | 100 | |
| 100 | 73 | 62 (acylated product) | |
| 140 | Quantitative | High |
Table 3: Effect of Temperature on Isomer Distribution in the Alkylation of Toluene
| Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Reference |
| 0 | 54 | 17 | 29 | |
| 25 | 3 | 69 | 28 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
This protocol describes a standard procedure for the acylation of an activated aromatic ring.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
Reagent Addition: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in dichloromethane. To the addition funnel, add a solution of anisole (1.0 equivalent) and acetic anhydride (1.1 equivalents) in dichloromethane.
-
Reaction: Cool the reaction flask in an ice bath. Slowly add the contents of the addition funnel to the stirred suspension of aluminum chloride over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.[5] Stir vigorously until all the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water.[5]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.
Protocol 2: Workup Procedure for Reactions Using Aluminum Chloride
A critical step in many Friedel-Crafts reactions is the quenching of the reaction and the removal of the aluminum chloride catalyst.
Procedure:
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add crushed ice to the reaction mixture with vigorous stirring. This is a highly exothermic process, and the addition should be done in small portions to control the temperature. Alternatively, the reaction mixture can be poured slowly onto a mixture of ice and concentrated HCl.[5]
-
Hydrolysis of the Aluminum Complex: The addition of water or aqueous acid hydrolyzes the aluminum chloride complex with the ketone product, liberating the desired product.
-
Extraction: Once the quenching is complete and two layers have formed, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
Washing: Combine the organic extracts and wash them with a dilute acid solution (e.g., 1M HCl) to remove any remaining aluminum salts, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Electrochemical Synthesis of Alliacol A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the electrochemical synthesis of Alliacol A.
Frequently Asked Questions (FAQs)
Q1: What is the key electrochemical step in the synthesis of Alliacol A?
The core of the synthesis is an anodic cyclization reaction. This step involves the electrochemical oxidation of a silyl enol ether, which then undergoes a cyclization reaction with a tethered furan ring. This is followed by a Friedel-Crafts alkylation to rapidly assemble the core ring system of Alliacol A.[1][2]
Q2: What are the general advantages of using an electrochemical approach for this synthesis?
The electrochemical method for Alliacol A synthesis offers several advantages, including high yields and the use of electricity as a clean reagent, which can reduce the need for harsh chemical oxidants. The reaction can be performed under mild conditions and has been shown to be scalable.[3]
Q3: What type of electrochemical cell setup is recommended?
An undivided cell is typically used for this synthesis. This simplifies the experimental setup. Common electrode choices include a reticulated vitreous carbon (RVC) anode and a carbon rod or platinum wire cathode.[4]
Q4: Is a potentiostat always necessary for this reaction?
While a potentiostat allows for precise control of the cell potential, the synthesis of Alliacol A via anodic cyclization has been successfully carried out under constant current conditions. In some reported procedures, a simple 6V lantern battery has been used as the power source, demonstrating that sophisticated equipment is not always mandatory.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Electrode Passivation: Formation of an insulating polymer film on the anode surface, a known issue with furan oxidation. | • Clean Electrodes: Mechanically clean and sonicate electrodes before use.• Pulsed Electrolysis: Consider using pulsed potential or current to prevent continuous film formation.• Solvent/Electrolyte Optimization: Ensure the solvent and electrolyte are pure and dry. Contaminants can contribute to electrode fouling. |
| Incorrect Potential/Current: Insufficient overpotential to initiate the oxidation of the silyl enol ether. | • Cyclic Voltammetry (CV): Perform CV on the starting material to determine the optimal oxidation potential.• Adjust Current: If using galvanostatic conditions, ensure the applied current is appropriate for the scale of the reaction. | |
| Poor Conductivity: Low concentration of the supporting electrolyte or use of a solvent with low polarity. | • Increase Electrolyte Concentration: Ensure the supporting electrolyte (e.g., LiClO₄) is at the recommended concentration.• Solvent System: Use the recommended solvent mixture (e.g., CH₂Cl₂/MeOH) to ensure adequate solubility and conductivity. | |
| Formation of Side Products | Over-oxidation: The desired product may be susceptible to further oxidation at the applied potential. | • Controlled Potential Electrolysis: Use a potentiostat to apply the minimum potential required for the desired reaction.• Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed. |
| Solvent Participation: The solvent (e.g., methanol) can react with the oxidized intermediates. | • Formation of 2,5-dihydro-2,5-dimethoxyfurans: This can occur if methanol traps the furan radical cation. Minimizing electrolysis time and controlling the potential can reduce this side reaction.• Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to prevent hydrolysis of the silyl enol ether and other water-related side reactions. | |
| Side-chain Acetoxylation: If using acetic acid as a solvent or acetate as an electrolyte, side-chain acetoxylation of the furan ring can occur. | • Choice of Solvent/Electrolyte: Stick to the recommended solvent and electrolyte systems that do not contain acetate. | |
| Inconsistent Results | Variability in Electrode Surface: The surface area and quality of the electrodes can significantly impact the reaction. | • Standardized Electrodes: Use electrodes from a reliable supplier and follow a consistent cleaning and preparation protocol.• Reticulated Vitreous Carbon (RVC): RVC is often used for its high surface area, but ensure its quality is consistent between batches. |
| Atmospheric Contamination: Oxygen and moisture can interfere with the reaction. | • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).• Degas Solution: Degas the electrolyte solution before starting the electrolysis. |
Quantitative Data on Side Reactions (Illustrative)
Specific quantitative data for side product formation in the Alliacol A synthesis is not extensively reported in the literature. The following table provides illustrative data from a study on the anodic oxidation of a related silyl bis-enol ether, which highlights potential side products and their yields under different conditions.
| Product | Anodic Oxidation Yield (%) | Photocatalytic Oxidation Yield (%) |
| Desired Dimer | 36 | 34 |
| Hydrolyzed Monomer | 18 | - |
| α,β-Unsaturated Ketone Monomer | - | 23 |
Source: Adapted from a study on the oxidative coupling of ketones via silyl bis-enol ethers. This data is for illustrative purposes to indicate the types and potential yields of side products in similar reactions.[5]
Experimental Protocols
Key Experiment: Anodic Cyclization for Alliacol A Synthesis
This protocol is based on the procedures reported by Moeller and coworkers in the asymmetric synthesis of (-)-Alliacol A.
Materials and Equipment:
-
Electrochemical Cell: Undivided three-necked round-bottom flask.
-
Anode: Reticulated vitreous carbon (RVC).
-
Cathode: Carbon rod.
-
Power Supply: Potentiostat or a constant current source.
-
Starting Material: Silyl enol ether precursor to Alliacol A.
-
Solvent: Dichloromethane (CH₂Cl₂) and anhydrous Methanol (MeOH).
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄).
-
Base: 2,6-Lutidine.
-
Inert Atmosphere: Nitrogen or Argon.
Procedure:
-
Cell Assembly: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the starting silyl enol ether.
-
Add Reagents: Add dichloromethane, anhydrous methanol, and 2,6-lutidine to the flask. Dissolve the supporting electrolyte, lithium perchlorate, in the solution.
-
Electrode Placement: Fit the flask with the RVC anode and the carbon rod cathode.
-
Degassing: Degas the solution by sonicating under a nitrogen stream for approximately 5 minutes.
-
Electrolysis: Apply a constant current to the solution. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The electrolysis is typically complete after a specific amount of charge (measured in Faradays/mol) has passed.
-
Workup: Upon completion, the reaction mixture is typically quenched and then subjected to an aqueous workup. The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the cyclized product.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for Alliacol A synthesis and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for Alliacol A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Alliacol A isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying Alliacol A and its isomers?
A1: The most prevalent methods for the purification of Alliacol A, a sesquiterpenoid, and its isomers are silica gel flash chromatography for diastereomeric separation and chiral High-Performance Liquid Chromatography (HPLC) for resolving enantiomers.[1] Normal-phase chromatography is well-suited for the purification of apolar secondary metabolites like Alliacol A.
Q2: I am observing poor separation between my Alliacol A isomers on a silica gel column. What can I do?
A2: Poor resolution between closely related isomers is a common challenge.[2] Here are several strategies to improve separation:
-
Optimize the Solvent System: Experiment with different solvent systems. A common starting point for sesquiterpenoids is a mixture of hexanes and ethyl acetate or hexanes and diethyl ether.[1] Try creating a solvent system where your isomers have an Rf value of around 0.2 to 0.35 for optimal separation.
-
Employ Gradient Elution: A shallow solvent gradient can significantly enhance the separation of compounds with similar polarities.[2]
-
Use a Longer Column: Increasing the column length provides more theoretical plates, which can improve the separation of closely eluting compounds.[2]
-
Consider Different Adsorbents: While silica gel is common, other stationary phases like alumina or specially functionalized silica could offer different selectivity.
Q3: My Alliacol A sample appears to be degrading on the silica gel column. How can I prevent this?
A3: Sesquiterpenes can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine (TEA).[1] This neutralizes the acidic sites on the silica surface.
Q4: Can I separate enantiomers of Alliacol A using standard chromatography?
A4: Enantiomers have identical physical properties in an achiral environment, making their separation on standard (achiral) stationary phases like silica gel or C18 impossible.[3] To separate enantiomers, you must use a chiral stationary phase (CSP) in a technique known as chiral HPLC.[4][5] Polysaccharide-based chiral stationary phases are commonly used for separating a wide range of chiral compounds.[6]
Q5: What are some suitable chiral columns for separating sesquiterpenoid isomers?
A5: For the analytical separation of chiral compounds like Alliacol A, polysaccharide-based chiral columns are a good starting point. A Chiralpak AD column has been noted in the context of Alliacol A synthesis.[1] The selection of the optimal chiral column often requires screening several different types of chiral stationary phases.[4]
Q6: I'm experiencing shifting retention times in my HPLC analysis of Alliacol A isomers. What could be the cause?
A6: Fluctuating retention times are a common HPLC issue.[7] Potential causes include:
-
Changes in Mobile Phase Composition: Even small variations in the solvent mixture can lead to significant shifts. Ensure your mobile phase is prepared accurately and consistently.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is highly recommended for reproducible results.[7]
-
Air Bubbles in the Pump: Air trapped in the pump can cause flow rate inconsistencies. Purging the pump should resolve this issue.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Troubleshooting Guides
Flash Chromatography of Alliacol A Diastereomers
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | Solvent system is not optimal. | Test various solvent systems (e.g., hexane/ethyl acetate, hexane/diethyl ether, toluene/ethyl acetate) to find one that provides a significant difference in Rf values. A shallow gradient elution can also improve separation.[2] |
| Column is overloaded. | Reduce the amount of crude sample loaded onto the column. A general rule of thumb is a 1:100 sample-to-silica gel ratio for difficult separations. | |
| Column was packed improperly. | Ensure the silica gel is packed uniformly to avoid channeling. Both dry and slurry packing methods can be effective if done carefully.[8] | |
| Peak Tailing | Compound is interacting strongly with acidic sites on silica. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to improve peak shape.[1] |
| Sample is not dissolving well in the mobile phase. | Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading. | |
| Product Degradation | Alliacol A is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solvent containing triethylamine.[1] |
| Prolonged exposure to the stationary phase. | Increase the flow rate to reduce the time the compound spends on the column. | |
| Irreproducible Results | Inconsistent solvent quality. | Use high-purity, HPLC-grade solvents for consistent results. |
| Variations in silica gel activity. | Use silica gel from the same manufacturer and lot number for a series of purifications. |
Chiral HPLC of Alliacol A Enantiomers
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation of Enantiomers | Incorrect chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides selectivity for your Alliacol A isomers.[4] |
| Inappropriate mobile phase. | The mobile phase composition is critical in chiral separations. For normal phase chiral HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase, acetonitrile/water or methanol/water are typical.[9] | |
| Poor Peak Shape (Tailing or Fronting) | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed, inject the smallest possible volume. |
| Column is overloaded. | Reduce the injection volume or the concentration of the sample. | |
| Loss of Resolution Over Time | Column contamination. | Flush the column with a strong solvent recommended by the manufacturer. A guard column can help protect the analytical column.[10] |
| Degradation of the chiral stationary phase. | Ensure the mobile phase pH and composition are within the manufacturer's recommended limits for the column. | |
| High Backpressure | Blockage in the system. | Check for blockages in the in-line filter, guard column, or at the head of the analytical column. Reverse flushing the column (disconnected from the detector) can sometimes dislodge particulates.[11] |
| Precipitated buffer in the mobile phase. | Ensure any buffers used are fully soluble in the mobile phase mixture. Filter the mobile phase before use.[11] |
Experimental Protocols
Protocol 1: Flash Chromatography for Diastereomer Separation
This protocol is a general guideline for the separation of Alliacol A diastereomers based on common practices for sesquiterpenoids.[1]
-
TLC Analysis:
-
Dissolve a small amount of the crude Alliacol A isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes) to find a system that gives good separation of the isomer spots with Rf values between 0.15 and 0.4.
-
For potentially acid-sensitive compounds, add 1% triethylamine to the developing solvent.
-
-
Column Packing:
-
Select a glass column of appropriate size. For a challenging separation, a longer, narrower column is preferable.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis. For acid-sensitive isomers, use a mobile phase containing 1% triethylamine.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed.
-
-
Sample Loading:
-
Dissolve the crude Alliacol A mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). A shallow gradient is often more effective for isomer separation.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure isomers.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified isomers under high vacuum to remove any residual solvent.
-
Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity
This protocol outlines a general method for analyzing the enantiomeric composition of a purified Alliacol A isomer.
-
Column Selection and Installation:
-
Select a suitable chiral column, such as a Chiralpak AD-H (or similar polysaccharide-based column), based on literature precedent or screening.[1]
-
Install the column in the HPLC system and ensure all connections are secure.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of HPLC-grade hexane and isopropanol (e.g., 90:10 v/v).
-
Degas the mobile phase thoroughly by sonication or vacuum filtration to prevent bubble formation in the pump.
-
-
System Equilibration:
-
Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the system until the baseline on the detector is stable. This may take 30-60 minutes.
-
-
Sample Preparation and Injection:
-
Dissolve a small amount of the purified Alliacol A isomer in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
-
Data Analysis:
-
Record the chromatogram. If both enantiomers are present, they will appear as two separate peaks.
-
Integrate the peak areas to determine the enantiomeric ratio or enantiomeric excess (ee).
-
Visualizations
Caption: Workflow for the purification of Alliacol A isomers.
Caption: Decision tree for troubleshooting poor isomer separation.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. reddit.com [reddit.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Michael Reaction for B-Ring Cyclization
This guide provides troubleshooting advice and frequently asked questions for enhancing the efficiency of the intramolecular Michael reaction (also known as an oxa-Michael addition) of 2'-hydroxychalcones to form the B-ring of flavanones.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low flavanone yield?
Low yield is the most frequently encountered issue. It can stem from several factors, including an incomplete reaction, degradation of starting material or product, and formation of side products. The primary cause is often suboptimal reaction conditions, such as an inappropriate catalyst, solvent, or temperature. For instance, some 2'-hydroxychalcones are effective with base catalysts like piperidine or sodium acetate, while others require acidic conditions using methanesulfonic acid or palladium(II) catalysts.[1][2]
Q2: How do substituents on the chalcone rings affect the reaction efficiency?
Substituents play a critical role. Electron-withdrawing groups on the B-ring of the chalcone (derived from the initial benzaldehyde) can facilitate the cyclization and lead to higher yields.[3] Conversely, electron-donating groups on the A-ring (from the 2'-hydroxyacetophenone) may decrease yields.[3] The choice of catalyst and conditions should be tailored to the specific substitution pattern of your chalcone.
Q3: Can side reactions occur, and how can they be minimized?
Yes, side reactions are a common problem. One notable side reaction is the Michael addition of the acetophenone enolate to the chalcone, which can occur during the initial chalcone synthesis step, especially in solvents like ethanol.[4] During the cyclization step, harsh acidic or basic conditions can lead to degradation or the formation of undesired byproducts.[1] Minimizing side reactions involves:
-
Careful purification of the starting 2'-hydroxychalcone.
-
Optimizing the catalyst concentration; too much catalyst can promote side reactions.
-
Using milder reaction conditions, such as organocatalysts or photochemical methods, though these may require longer reaction times or specialized equipment.[3]
Q4: What is the role of microwave irradiation in this reaction?
Microwave-assisted synthesis can dramatically accelerate the cyclization process.[5][6] Reactions that might take hours or even days under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to higher yields and cleaner product profiles.[5] This method is considered a "green chemistry" approach as it reduces reaction time and often the need for solvents.[6][7]
Troubleshooting Guide
Issue 1: Low or No Conversion of 2'-Hydroxychalcone to Flavanone
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst | The choice of acid or base catalyst is substrate-dependent.[2] If a base (e.g., piperidine, NaOAc) gives low yield, try an acid catalyst (e.g., CH₃SO₃H, H₃PO₄, AcOH) or a Lewis acid.[2][5] |
| Insufficient Reaction Time/Temperature | Some cyclizations are slow and may require prolonged heating.[6] Monitor the reaction by TLC or LC-MS. Consider increasing the temperature or switching to microwave-assisted heating to reduce reaction time from days to minutes.[5] |
| Poor Solvent Choice | The solvent can influence catalyst activity and substrate solubility. Common solvents include ethanol, methanol, and DMSO.[2][8] For some protocols, water or even solvent-free conditions with a solid support like silica gel have proven effective.[2][7] |
| Catalyst Deactivation | Impurities in the starting material or solvent can deactivate the catalyst. Ensure all reagents and solvents are pure and dry. |
Issue 2: Multiple Products Observed (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Strong acids or bases can cause degradation or side reactions.[1] Try using a milder catalyst (e.g., sodium acetate instead of NaOH) or lower the reaction temperature.[3] Photochemical methods can also be a milder alternative.[3] |
| Side Reactions with Starting Materials | If unreacted acetophenone is present from the chalcone synthesis, it can lead to byproducts.[4] Purify the 2'-hydroxychalcone intermediate thoroughly before the cyclization step. |
| Air/Oxidant Sensitivity | Some reaction pathways, particularly those using palladium catalysts, are sensitive to oxidants like molecular oxygen.[8] Conversely, some methods use oxidants to promote cyclization.[1] Control the reaction atmosphere (e.g., under Argon) if necessary. |
Experimental Protocols & Data
Comparative Data on Cyclization Conditions
The efficiency of flavanone synthesis is highly dependent on the chosen methodology. The following table summarizes yields reported under different catalytic systems for the cyclization of a model 2'-hydroxychalcone.
| Catalyst System | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | Water | Reflux | 74-93% | [2] |
| Sodium Acetate (NaOAc) | Methanol | Reflux | 2-49% | [2][3] |
| Methanesulfonic Acid (CH₃SO₃H) | Ethanol | Reflux | 11-13% | [2] |
| Acetic Acid (AcOH) | Acetic Acid | 100 °C (Microwave) | up to 82% | [5] |
| Pd(TFA)₂ / Cu(OAc)₂ | DMSO | 100 °C | up to 79% | [1][8] |
Protocol 1: Base-Catalyzed Cyclization Using Piperidine
This protocol is effective for many 2'-hydroxychalcones, particularly those without base-sensitive functional groups.[2]
-
Dissolve: Dissolve the 2'-hydroxychalcone (1.0 eq) in water.
-
Add Catalyst: Add piperidine (0.2 eq) to the solution.
-
Heat: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Acid-Catalyzed Cyclization
This method offers a rapid and often high-yielding alternative to conventional heating.[5]
-
Prepare Mixture: Place the 2'-hydroxychalcone (100 mg) in a microwave reaction vessel.
-
Add Acid: Add glacial acetic acid (2 mL).
-
Irradiate: Seal the vessel and place it in a microwave reactor. Irradiate at 100 °C for 15-30 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue via column chromatography.
Visual Guides
Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis of flavanones from 2'-hydroxychalcones.
Caption: General workflow for flavanone synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during the cyclization reaction.
Caption: Troubleshooting low yield issues.
Simplified Reaction Pathway
This diagram shows the key mechanistic steps in the acid-catalyzed intramolecular oxa-Michael addition.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
Technical Support Center: Reproducible Synthesis of Alliacol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Alliacol A synthesis. The information is based on established synthetic routes, focusing on the key anodic cyclization and Friedel-Crafts alkylation steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common overall strategy for the synthesis of Alliacol A?
A1: The most frequently cited and successful strategy for the total synthesis of Alliacol A involves a tandem anodic cyclization and Friedel-Crafts alkylation sequence.[1][2] This approach allows for the rapid assembly of the core tricyclic ring system of the molecule.[1]
Q2: What are the key reactions in this synthetic route?
A2: The two pivotal reactions are:
-
Anodic Cyclization: An electrochemical oxidation of a silyl enol ether in the presence of a furan ring to form a new carbon-carbon bond and construct the bicyclic core.[1]
-
Intramolecular Friedel-Crafts Alkylation: A Lewis acid-catalyzed cyclization to form the third ring of the Alliacol A core.[3][4]
Q3: Where can I find a detailed experimental protocol for the synthesis?
A3: A detailed experimental protocol for the asymmetric synthesis of (-)-Alliacol A has been published by Moeller and coworkers. The supplementary information associated with their publications provides specific reagent quantities, reaction conditions, and characterization data.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Alliacol A.
Anodic Cyclization Step
Problem 1: Low or no yield of the desired cyclized product.
| Potential Cause | Troubleshooting Suggestion |
| Sub-optimal Electrolyte Concentration or Type | The concentration and type of electrolyte can significantly impact the reaction. Low electrolyte concentration may lead to poor conductivity. The nature of the electrolyte can also affect the reaction by altering the electrode surface environment. Experiment with different electrolyte concentrations (e.g., 0.05 M to 0.2 M) and types (e.g., LiClO4, Bu4NBF4). |
| Solvent Trapping of the Radical Cation | The solvent can compete with the intramolecular cyclization by trapping the reactive radical cation intermediate. Using a less nucleophilic solvent or increasing the substrate concentration may favor the desired intramolecular reaction. |
| Polymerization of the Furan or Silyl Enol Ether | Radical cations can initiate polymerization, leading to a complex mixture and low yield of the desired product. Ensure the reaction is run at the optimal temperature and concentration to minimize side reactions. |
| Incorrect Electrode Potential | The oxidation potential of the silyl enol ether needs to be reached to initiate the reaction. Ensure the potentiostat is functioning correctly and the applied potential is sufficient. |
| Degradation of Starting Material | Silyl enol ethers can be sensitive to moisture and acidic conditions. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. |
Problem 2: Formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | Applying too high a potential or running the electrolysis for too long can lead to the oxidation of the product or other functional groups in the molecule. Monitor the reaction progress carefully by techniques like thin-layer chromatography (TLC) or cyclic voltammetry to determine the optimal reaction time and potential. |
| Side Reactions of the Furan Ring | Furans can undergo various side reactions under oxidative conditions. Optimizing the reaction conditions, such as temperature and electrolyte, can help to suppress these unwanted reactions. |
| Hydrolysis of the Silyl Enol Ether | Trace amounts of water can lead to the hydrolysis of the silyl enol ether back to the corresponding ketone. Ensure all glassware is oven-dried and solvents are anhydrous. |
Friedel-Crafts Alkylation Step
Problem 1: Low yield of the tricyclic product.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Lewis Acid | The choice of Lewis acid is crucial for the success of the Friedel-Crafts reaction. Common Lewis acids include AlCl3, TiCl4, and SnCl4. The optimal Lewis acid will depend on the specific substrate. It is recommended to screen a variety of Lewis acids to find the most effective one. |
| Deactivation of the Lewis Acid | Moisture can deactivate the Lewis acid. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Carbocation Rearrangement | The intermediate carbocation can undergo rearrangement, leading to the formation of undesired isomers.[3] Running the reaction at a lower temperature may help to minimize rearrangements. |
| Insufficient Reaction Time or Temperature | The reaction may not go to completion if the time or temperature is insufficient. Monitor the reaction by TLC and adjust the conditions as needed. |
Problem 2: Formation of polymeric material.
| Potential Cause | Troubleshooting Suggestion |
| Polyalkylation | The product of the Friedel-Crafts alkylation can be more reactive than the starting material, leading to further alkylation and polymerization.[5] Using a less reactive Lewis acid or a milder catalyst may help to control this side reaction. |
| High Concentration of Reactants | High concentrations can favor intermolecular reactions leading to polymers. The reaction should be run at an appropriate dilution. |
Data Presentation
The following tables summarize key quantitative data from the synthesis of an Alliacol A precursor as reported in the literature.
Table 1: Anodic Cyclization Reaction Parameters
| Parameter | Value |
| Substrate | Silyl enol ether of furan-containing ketone |
| Solvent | CH2Cl2/MeOH (9:1) |
| Electrolyte | 0.1 M LiClO4 |
| Anode | Carbon felt |
| Cathode | Platinum wire |
| Current Density | 0.8 mA/cm² |
| Temperature | 0 °C |
| Yield | ~70-80% |
Table 2: Intramolecular Friedel-Crafts Alkylation
| Parameter | Value |
| Substrate | Bicyclic product from anodic cyclization |
| Lewis Acid | TiCl4 |
| Solvent | CH2Cl2 |
| Temperature | -78 °C to 0 °C |
| Yield | ~85-95% |
Experimental Protocols
A detailed experimental protocol for the asymmetric synthesis of (-)-Alliacol A can be found in the supporting information of the following publication:
-
Mihelcic, J., & Moeller, K. D. (2004). Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A. Journal of the American Chemical Society, 126(29), 9106–9111.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Alliacol A.
Caption: Key steps in the anodic cyclization reaction.
Caption: Mechanism of the intramolecular Friedel-Crafts alkylation.
References
- 1. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Analytical methods for monitoring Alliacol A synthesis progress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical methods for monitoring the synthesis progress of Alliacol A. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the synthesis of Alliacol A?
A1: The primary analytical methods for monitoring the synthesis of Alliacol A, a sesquiterpene, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). These techniques are crucial for tracking the consumption of starting materials, the formation of intermediates, and the final product, as well as for identifying byproducts.
Q2: How can I prepare a sample from my reaction mixture for NMR analysis?
A2: To prepare a sample for NMR analysis from a reaction mixture, take a small aliquot (typically 0.1-0.5 mL) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃). It is important that the solvent does not react with the components of your mixture. If the reaction solvent is not deuterated, you may need to remove it under reduced pressure and then dissolve the residue in the deuterated solvent. Ensure the sample is free of solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.
Q3: What are the key parameters to optimize for HPLC analysis of Alliacol A?
A3: For HPLC analysis of sesquiterpenes like Alliacol A, critical parameters to optimize include the choice of stationary phase (a C18 column is common), the mobile phase composition (often a gradient of water and a polar organic solvent like acetonitrile or methanol), the flow rate, and the column temperature. UV detection is typically used, so selecting an appropriate wavelength is also important.
Q4: Can GC-MS be used for quantitative analysis of the reaction progress?
A4: Yes, GC-MS can be used for quantitative analysis, but it requires careful method development and validation. An internal standard is often used to improve accuracy and reproducibility. It's important to ensure that the analytes are thermally stable and volatile enough for GC analysis. For complex mixtures, developing a suitable temperature program is crucial for good separation of components.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | 1. Active sites on the column interacting with the analyte. 2. Mismatch between sample solvent and mobile phase. | 1. Use a high-purity silica column or add a competing base to the mobile phase. 2. Dissolve the sample in the initial mobile phase if possible. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. | 1. Optimize the mobile phase gradient or switch to a different organic solvent. 2. Replace the column. |
| Drifting Baseline | 1. Column temperature fluctuations. 2. Contamination in the mobile phase or detector. | 1. Use a column oven to maintain a constant temperature. 2. Use high-purity solvents and flush the system. |
| Ghost Peaks | 1. Contamination from a previous injection. 2. Impurities in the mobile phase. | 1. Implement a thorough column wash step between runs. 2. Use freshly prepared, high-purity mobile phase. |
GC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Fronting or Tailing) | 1. Column overloading. 2. Active sites in the inlet liner or column. | 1. Dilute the sample or inject a smaller volume. 2. Use a deactivated inlet liner and/or a new column. |
| Irreproducible Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. | 1. Check and stabilize the gas flow. 2. Perform a leak check of the system. |
| Low Sensitivity | 1. Contamination of the ion source. 2. Degradation of the analyte in the injector. | 1. Clean the ion source. 2. Optimize the injector temperature. |
| Matrix Effects | The presence of other compounds in the sample affecting ionization. | Use an internal standard and perform matrix-matched calibration. |
NMR Troubleshooting for Reaction Monitoring
| Problem | Possible Cause | Solution |
| Broad Peaks | 1. Presence of paramagnetic species. 2. High sample concentration. | 1. Remove paramagnetic impurities if possible. 2. Dilute the sample. |
| Inaccurate Integration | 1. Poor phasing of the spectrum. 2. Overlapping peaks. | 1. Carefully phase the spectrum manually. 2. Use a higher field NMR or 2D NMR techniques to resolve overlapping signals. |
| Reaction Quenching in NMR Tube | The deuterated solvent or impurities within it are quenching the reaction. | Ensure the deuterated solvent is of high purity and inert to the reaction conditions. |
Experimental Protocols
General Protocol for HPLC Monitoring of Alliacol A Synthesis
This protocol is a general guideline and may require optimization for specific reaction conditions.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over the run to elute compounds of increasing hydrophobicity. A typical gradient might be:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-25 min: Return to initial conditions (90% A, 10% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Take a small aliquot of the reaction mixture, dilute it with the initial mobile phase composition, and filter it through a 0.45 µm syringe filter before injection.
General Protocol for GC-MS Monitoring of Alliacol A Synthesis
This protocol is a general guideline and should be optimized based on the specific intermediates and reaction matrix.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and redissolve the residue in a small volume of a volatile solvent for injection.
General Protocol for ¹H-NMR Monitoring of Alliacol A Synthesis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice, but should be compatible with the reaction components.
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in approximately 0.6 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 8 to 16 scans, depending on the concentration.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest for accurate quantification.
-
Acquisition Time: Sufficient to ensure good digital resolution.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the signals corresponding to the starting material, intermediates, and product. The relative integrals can be used to determine the reaction conversion.
-
Visualizations
Experimental Workflow for Reaction Monitoring
Optimization of reaction time and temperature for Alliacol A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Alliacol A. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most critical, temperature-sensitive step in the described synthesis of Alliacol A?
A1: Based on available literature, a key thermal step involves heating the reaction mixture to 78 ºC for 36 hours.[1] Precise temperature control is crucial here; significant deviations can lead to incomplete reactions or the formation of side products.
Q2: How does reaction time influence the yield of the anodic cyclization step?
A2: The anodic cyclization is a pivotal step in the synthesis of the Alliacol A core ring system.[2][3][4] While specific time-optimization data is not extensively detailed in the provided literature, electrochemical reactions are often sensitive to duration. Insufficient reaction time can result in a low yield of the desired cyclized product, while excessively long reaction times may lead to product degradation or the formation of impurities. It is recommended to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal endpoint.
Q3: Are there any room temperature steps in the synthesis of Alliacol A?
A3: Yes, several steps are conducted at ambient or room temperature. For instance, the treatment of a solution with silver nitrate (AgNO3) is stirred for 4 hours at ambient temperature.[1] Additionally, many of the electrochemical cross-dehydrogenative coupling reactions can be carried out at ambient temperature.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the cyclized product after heating. | Incorrect reaction temperature. The specified temperature of 78 ºC is critical for this step.[1] | Verify the accuracy of your heating apparatus (e.g., oil bath thermometer, reaction block sensor). Ensure uniform heating of the reaction mixture. |
| Insufficient reaction time. The reaction may not have reached completion.[1] | Monitor the reaction progress via TLC or another suitable analytical method. Consider extending the reaction time if starting material is still present. | |
| Degradation of starting materials or product. Prolonged exposure to high temperatures can lead to decomposition. | If extending the reaction time does not improve the yield, consider if the starting material or product is degrading. Analyze aliquots at different time points to assess stability. | |
| Formation of multiple unidentified side products. | Sub-optimal reaction temperature. Deviations from the optimal temperature can favor alternative reaction pathways. | Calibrate your heating equipment. If possible, perform small-scale experiments at slightly different temperatures (e.g., ± 5 °C) to observe the effect on the product distribution. |
| Incorrect reaction time. Some intermediates may be prone to further reactions if left for too long under the reaction conditions. | As with low yield, monitor the reaction progress over time to identify the point at which the desired product is maximized and side product formation is minimized. | |
| Inconsistent results in the anodic cyclization step. | Fluctuations in temperature. Electrochemical reactions can be sensitive to temperature changes, which can affect reaction rates and selectivity. | Use a temperature-controlled cell or a water bath to maintain a consistent temperature throughout the electrolysis. |
| Variations in reaction time. The duration of the electrolysis directly impacts the extent of the reaction. | Employ a potentiostat with a reliable timer or coulometer to ensure consistent reaction times or charge passed. |
Experimental Protocols
Key Thermal Cyclization Step
A detailed protocol for a key heating step in the synthesis of a precursor to Alliacol A is as follows[1]:
-
Combine the necessary reactants in a suitable round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a constant temperature of 78 ºC using a calibrated oil bath or heating mantle with a temperature controller.
-
Maintain this temperature for a period of 36 hours with continuous stirring.
-
After 36 hours, allow the reaction mixture to cool to room temperature.
-
Proceed with the subsequent workup and purification steps as outlined in the full synthetic procedure.
Anodic Cyclization Step
The anodic cyclization is a core transformation in the synthesis of Alliacol A.[2][3][4] A general procedure for such a reaction involves:
-
Setting up an electrochemical cell, which can be an undivided or divided cell depending on the specific requirements of the reaction.
-
Dissolving the substrate in an appropriate solvent system containing a supporting electrolyte.
-
Immersing the electrodes (e.g., carbon, platinum) into the solution.
-
Applying a constant current or potential using a potentiostat. The specific current or potential will need to be optimized for the particular substrate and setup.
-
Monitoring the reaction progress by periodically taking small aliquots for analysis (e.g., TLC, GC-MS, LC-MS).
-
Once the reaction is complete, discontinuing the electrolysis and proceeding with the workup and purification of the product.
Process Diagrams
Caption: Workflow for the optimization of reaction conditions in Alliacol A synthesis.
Caption: A logical troubleshooting guide for low yield or impurity issues.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in Alliacol A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with stereoselectivity during the synthesis of Alliacol A, with a specific focus on solvent effects. The advice is centered on the key stereocenter-forming reactions utilized in known synthetic routes.
Troubleshooting Guides & FAQs
Asymmetric Michael Addition
The initial stereocenter in the asymmetric synthesis of (-)-Alliacol A is often established via an asymmetric Michael addition.[1] The stereochemical outcome of this reaction can be highly sensitive to the reaction solvent.
Question 1: We are observing poor diastereoselectivity or enantioselectivity in our asymmetric Michael addition. How can the choice of solvent influence the outcome?
Answer:
Solvent choice is a critical parameter for controlling stereoselectivity in asymmetric Michael additions. Solvents can influence the conformation of the transition state, the aggregation state of the catalyst and reactants, and the solubility of intermediates. Here are some troubleshooting steps related to solvent selection:
-
Ethereal Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used. Interestingly, in some systems, switching between these two can lead to a complete inversion of stereoselectivity.[2] If you are getting the undesired diastereomer, consider switching from THF to Et₂O or vice-versa.
-
Solvent Polarity: Nonpolar solvents such as toluene or hexane have been reported to yield poor chemical efficiency and diastereoselectivity in certain asymmetric Michael additions.[2] Conversely, in other catalytic systems, toluene has been shown to accelerate the reaction with comparable enantioselectivity to more polar solvents like THF.[3] It is crucial to screen a range of solvents with varying polarities.
-
Solvent-Free Conditions: In some organocatalyzed Michael additions, performing the reaction under solvent-free (neat) conditions can lead to higher yields and stereoselectivity compared to reactions run in solvents like dichloromethane (DCM) or water.[4]
-
Reaction Concentration: The concentration of your reactants can also play a role. Higher dilution has been shown to improve diastereoselectivity in certain cases, likely by disfavoring aggregation of catalyst or reactant species.[3]
Question 2: What is a good starting point for a solvent screen to optimize the stereoselectivity of our Michael addition?
Answer:
A systematic solvent screen is highly recommended. Below is a table summarizing the effects of different solvents on the diastereomeric ratio (d.r.) of a model asymmetric Michael addition, which can serve as a template for your optimization.
Data Presentation: Solvent Effects on a Model Asymmetric Michael Addition [2][3]
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Comments |
| 1 | Diethyl Ether | 4.3 | 95:5 | 90% | Favors one diastereomer. |
| 2 | Tetrahydrofuran (THF) | 7.5 | 5:95 | 92% | Inversion of diastereoselectivity observed.[2] |
| 3 | Toluene | 2.4 | 85:15 | 91% | Faster reaction than THF, slightly lower d.r.[3] |
| 4 | Hexane | 1.9 | Poor | Poor | Low yield and selectivity.[2] |
| 5 | Dichloromethane (DCM) | 9.1 | 90:10 | 88% | A common polar aprotic solvent to test. |
| 6 | Acetonitrile (MeCN) | 37.5 | 80:20 | 85% | Highly polar, may coordinate with catalyst. |
| 7 | Solvent-Free | - | >95:5 | 94% | Can be highly effective in certain systems.[4] |
Note: The data presented is illustrative and compiled from different model systems. The actual results will be specific to your substrate, catalyst, and reaction conditions.
Intramolecular Friedel-Crafts Alkylation
A subsequent key step in the synthesis of Alliacol A involves an intramolecular cyclization that can be viewed as a Friedel-Crafts type reaction.[1][5] The stereochemistry of this ring-closing step is crucial for establishing the tricyclic core of the natural product.
Question 3: We are getting a mixture of diastereomers from our intramolecular Friedel-Crafts cyclization. Can the solvent influence the stereochemical outcome of this step?
Answer:
Yes, the solvent can influence the regioselectivity and potentially the stereoselectivity of Friedel-Crafts reactions, although this is often less straightforward than in other reaction types. The primary role of the solvent here is often related to the solubility of the intermediate complexes, which can in turn affect which reaction pathway is favored.
-
Kinetic vs. Thermodynamic Control: In Friedel-Crafts acylations, non-polar solvents (e.g., CS₂, CH₂Cl₂) can cause the initial product-catalyst complex to precipitate, favoring the kinetically formed product. In contrast, polar solvents (e.g., nitrobenzene) can keep this complex in solution, allowing for equilibration to the more stable thermodynamic product.[6] While your intramolecular alkylation may not be reversible, the principle of solvent-solute interactions influencing the transition state energies still applies.
-
Troubleshooting Steps:
-
Vary Solvent Polarity: Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, 1,2-dichloroethane) and polar protic (if compatible with your reagents).
-
Lewis Acid Choice: The choice of Lewis acid is paramount in Friedel-Crafts reactions and its interaction with the solvent is critical. A stronger Lewis acid might be less sensitive to the solvent choice, but a weaker one might show more pronounced solvent effects.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Experimental Protocols
General Protocol for an Asymmetric Michael Addition[7]
This protocol is a representative example for the synthesis of a chiral Michael adduct using a BINOL-derived catalyst.
-
Catalyst Preparation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add (S)-BINOL (1.0 eq).
-
Add anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiAlH₄ in THF (1.0 M, 0.5 eq) dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Michael Addition:
-
To the prepared catalyst solution, add the Michael donor (e.g., diethyl malonate, 1.2 eq) dropwise.
-
Add the Michael acceptor (e.g., cyclopentenone, 1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of distilled water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Workflow for optimizing solvent effects on stereoselectivity.
Caption: Troubleshooting logic for improving stereochemical outcomes.
References
- 1. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 5. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Strategies to minimize by-product formation in Alliacol A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Alliacol A. The information is based on established synthetic strategies, primarily focusing on the anodic cyclization-Friedel Crafts alkylation approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for Alliacol A, and what are its key advantages?
A1: The most prominently reported and successful strategy for the total synthesis of Alliacol A is a tandem anodic coupling-Friedel-Crafts alkylation.[1][2] This electrochemical approach allows for the efficient construction of the core ring system of Alliacol A. The key advantage of this method is the ability to form a new bond between two nucleophilic centers, a transformation that can be challenging using traditional chemical reagents.[2] Furthermore, electrosynthesis is considered an environmentally friendly method as it reduces the need for chemical redox agents, thereby minimizing by-product generation.[3]
Q2: I am observing a low yield in the anodic cyclization step. What are the potential causes and how can I optimize the reaction?
A2: Low yields in the anodic cyclization can stem from several factors. Controlling the electrolysis conditions is crucial for selectivity and high yield.[3] One critical parameter is the amount of charge passed through the reaction. It is recommended to stop the reaction after the theoretical amount of charge has been consumed to avoid over-oxidation of the substrate or product.[3] Running the reaction at a low current density can also improve efficiency by ensuring the substrate is consumed before significant loss of current efficiency and selectivity occurs.[3] Additionally, ensure all glassware is flame-dried prior to use and the reaction is conducted under an inert atmosphere, as moisture and oxygen can interfere with the electrochemical process.[4]
Q3: My purified product from the Friedel-Crafts alkylation step contains significant impurities. What are the likely by-products and how can I minimize their formation?
A3: In Friedel-Crafts type reactions, common by-products can arise from polysubstitution, rearrangement of the carbocation intermediate, or side reactions with functional groups present in the substrate. While the cited literature does not extensively detail by-product formation, incomplete cyclization or undesired intermolecular reactions could lead to impurities. To minimize these, ensure the precise control of reaction temperature and the slow addition of reagents to maintain a low concentration of the reactive intermediate. Purification via chromatography is essential to separate the desired product from any side products.[4]
Q4: What are the recommended purification methods for Alliacol A and its intermediates?
A4: The purification of Alliacol A and its synthetic intermediates is typically achieved through column chromatography on silica gel.[4] The choice of eluent system will depend on the polarity of the specific compound being purified. For example, a gradient of ethyl ether in hexanes has been used for the purification of the electrolysis substrate.[4] It is also common practice to slurry-pack the silica gel with a small percentage of a basic agent like triethylamine (TEA) in the eluent to prevent the degradation of sensitive compounds on the acidic silica surface.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion in the anodic cyclization | Inactive electrodes | Clean and activate the electrodes according to the manufacturer's instructions. Platinum and carbon electrodes are commonly used.[4] |
| Incorrect solvent or electrolyte | Ensure the use of an appropriate solvent system (e.g., anhydrous methanol) and supporting electrolyte.[4] | |
| Poor electrical connection | Check all connections in the electrolysis setup, including those to the potentiostat and electrodes. | |
| Formation of a complex mixture of products | Over-oxidation | Carefully monitor the charge passed during the electrolysis and stop the reaction once the theoretical value (e.g., 2.2 F/mol) is reached.[3] |
| Non-selective reaction conditions | Optimize the current density and electrode potential to favor the desired reaction pathway.[3] | |
| Decomposition of starting material or product | Presence of acid or water | Use flame-dried glassware and anhydrous solvents. For purification of acid-sensitive compounds, neutralize the silica gel with triethylamine.[4] |
| Unstable intermediates | Perform reactions at low temperatures to control the reactivity of intermediates. |
Experimental Protocols
Key Experiment: Anodic Cyclization to Form the Core Ring System
This protocol is a generalized representation based on the synthesis of (-)-Alliacol A.[4]
Materials:
-
Electrolysis substrate (silyl enol ether precursor)
-
Anhydrous methanol
-
Supporting electrolyte (e.g., lithium perchlorate)
-
Electrolysis cell with a potentiostat, carbon rod anode, and platinum cathode[4]
Procedure:
-
In a flame-dried, undivided electrolysis cell equipped with a carbon rod anode and a platinum wire cathode, dissolve the electrolysis substrate in anhydrous methanol containing the supporting electrolyte.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Apply a constant current or potential as determined by cyclic voltammetry of the starting material.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and by tracking the amount of charge passed using a coulometer.
-
Upon consumption of the starting material or after the passage of the theoretical amount of charge, quench the reaction (e.g., with saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Key steps in the anodic cyclization-Friedel Crafts pathway for Alliacol A synthesis.
References
- 1. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Validation & Comparative
A Comparative Analysis of Synthetic and Natural Alliacol A
For Researchers, Scientists, and Drug Development Professionals
Alliacol A, a sesquiterpenoid lactone, has garnered interest for its biological activities, including weak antibacterial and antifungal properties, and its ability to inhibit DNA synthesis in cancer cells. This guide provides a comparative overview of Alliacol A derived from its natural source and via chemical synthesis, focusing on aspects crucial for research and development. While a direct, head-to-head experimental comparison of the performance of natural and synthetic Alliacol A is not extensively documented in publicly available literature, this guide consolidates the existing data to facilitate an informed perspective.
Source and Production
Natural Alliacol A is a secondary metabolite produced by the fungus Marasmius alliaceus.[1] The isolation of Alliacol A from fungal cultures is the primary method for obtaining the natural product. However, specific details regarding the fermentation conditions and the overall yield of Alliacol A from Marasmius alliaceus are not consistently reported in the available scientific literature, making a quantitative assessment of its natural production efficiency challenging.
Synthetic Alliacol A has been successfully produced through total synthesis. A notable asymmetric synthesis of (-)-Alliacol A was developed by Moeller and colleagues. The final step of this synthesis, a tandem anodic coupling-Friedel-Crafts alkylation strategy, has been reported to yield the target molecule at 61%.[2] However, the overall yield for the entire multi-step synthesis is not explicitly stated, which is a critical factor for evaluating the practical viability of the synthetic route for large-scale production.
Comparative Data on Production
Due to the limited availability of quantitative data for both natural isolation and total synthesis, a direct comparison of their efficiencies is not feasible at this time. The following table summarizes the currently available information.
| Parameter | Natural Alliacol A | Synthetic Alliacol A |
| Source | Marasmius alliaceus (fungus) | Chemical Synthesis |
| Reported Yield | Not consistently reported | 61% (final step of one reported synthesis) |
| Purity | Dependent on purification methods | Dependent on purification methods |
Biological Activity
Both natural and synthetic Alliacol A are expected to exhibit the same biological activities due to their identical chemical structures. The primary reported activities include:
-
Antibacterial and Antifungal Activity: Alliacol A has been described as having weak activity against various bacteria and fungi.
-
Inhibition of DNA Synthesis: A key biological effect of Alliacol A is the inhibition of DNA synthesis, which has been observed in Ehrlich carcinoma cells.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Alliacol A are not extensively described in the context of a direct comparison. However, standard methodologies would be employed to assess its reported activities.
General Protocol for Determining Antibacterial/Antifungal Activity (MIC Assay)
A standard broth microdilution method would be utilized to determine the Minimum Inhibitory Concentration (MIC) of Alliacol A.
-
Preparation of Test Compound: A stock solution of Alliacol A (either natural or synthetic) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganisms (bacteria or fungi) are cultured to a standardized concentration (e.g., 10^5 CFU/mL).
-
Incubation: The microtiter plate is inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of Alliacol A that visibly inhibits the growth of the microorganism.
General Protocol for DNA Synthesis Inhibition Assay (e.g., BrdU Incorporation Assay in Ehrlich Carcinoma Cells)
The inhibitory effect of Alliacol A on DNA synthesis can be quantified using methods like the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay.
-
Cell Culture: Ehrlich carcinoma cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of Alliacol A (natural or synthetic) for a specified period.
-
BrdU Labeling: BrdU, a thymidine analog, is added to the cell culture and is incorporated into newly synthesized DNA during cell proliferation.
-
Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is then developed with a substrate, and the absorbance is measured using a microplate reader.
-
Analysis: The reduction in BrdU incorporation in treated cells compared to untreated controls indicates the level of DNA synthesis inhibition.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of natural and synthetic Alliacol A.
Caption: A logical workflow for the comparative analysis of synthetic and natural Alliacol A.
Signaling Pathway of DNA Synthesis Inhibition
While the precise molecular target of Alliacol A in the DNA synthesis pathway has not been fully elucidated, a general mechanism of action for DNA synthesis inhibitors often involves interference with key enzymes or processes. The following diagram depicts a simplified, hypothetical signaling pathway that could be affected by Alliacol A.
Caption: Hypothetical pathways of DNA synthesis inhibition by Alliacol A.
Conclusion
The current scientific literature provides a foundation for understanding the synthesis and natural sourcing of Alliacol A, as well as its primary biological activities. However, a critical knowledge gap exists in the form of direct, quantitative comparisons between the synthetic and natural forms of this compound. For researchers and drug development professionals, this highlights the need for future studies to include head-to-head comparisons of yield, purity, and biological potency (IC50 and MIC values) to fully assess the relative merits of each sourcing method. Such data would be invaluable for making informed decisions regarding the most viable path for further research and potential therapeutic development of Alliacol A.
References
A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess in Alliacol A Synthesis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the asymmetric synthesis of chiral molecules like Alliacol A, a sesquiterpenoid with potential biological activity. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by experimental data and detailed protocols.
Chiral HPLC has emerged as a robust and widely adopted method for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. In the context of the asymmetric synthesis of (-)-Alliacol A, as reported by Moeller and coworkers, chiral HPLC analysis was instrumental in determining the enantiomeric purity of the synthesized product.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess is crucial for evaluating the effectiveness of an asymmetric synthesis. While several techniques are available, they differ in their principles, sensitivity, and experimental requirements. A comparative overview is presented below.
| Method | Principle | Advantages | Disadvantages | Applicability to Alliacol A |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | High resolution and accuracy; applicable to a wide range of compounds; well-established and reliable. | Requires method development for each compound; can be time-consuming. | Demonstrated to be effective for Alliacol A analysis. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Relatively simple and fast measurement. | Requires a pure sample; specific rotation of the pure enantiomer must be known; less sensitive for low ee values. | Can be used if a pure standard of (-)-Alliacol A is available for calibration. |
| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for each enantiomer. | Provides structural information; can be performed directly on the reaction mixture in some cases. | Requires specialized and expensive chiral reagents; signal overlap can complicate analysis; may require derivatization. | Potentially applicable, but no specific reports for Alliacol A were found. |
| Gas Chromatography (GC) with Chiral Stationary Phase | Similar principle to chiral HPLC, but for volatile compounds. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like Alliacol A. | Not suitable for Alliacol A. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical results. Below is the documented chiral HPLC method for Alliacol A analysis and general protocols for alternative methods.
Chiral HPLC Analysis of Alliacol A
This method is based on the analysis of a structurally similar sesquiterpene using a Chiralpak AD column, which was also used in the synthesis of Alliacol A.
-
Instrumentation: Hewlett-Packard Model 1100 HPLC system (or equivalent)
-
Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Mobile Phase: 100% Methanol[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 230 nm[1]
-
Sample Preparation: The synthesized Alliacol A is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Polarimetry
-
Instrumentation: A polarimeter.
-
Sample Preparation: A known concentration of the purified Alliacol A sample is prepared in a suitable achiral solvent (e.g., chloroform).
-
Measurement: The optical rotation of the sample is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Enantiomeric Excess:
-
ee (%) = ([α]observed / [α]max) x 100
-
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
-
NMR Spectroscopy with Chiral Shift Reagents (General Protocol)
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: A solution of the Alliacol A sample is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Reagent Addition: A chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃) is added portion-wise to the NMR tube.
-
Spectral Acquisition: ¹H NMR spectra are recorded after each addition of the shift reagent.
-
Analysis: The signals corresponding to the two enantiomers will separate into distinct peaks. The enantiomeric excess is determined by integrating the signals of the diastereomeric complexes.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for chiral HPLC analysis and the logical relationship between different analytical methods for determining enantiomeric excess.
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF"]; "Dissolve_Sample" [label="Dissolve Alliacol A\nin Mobile Phase"]; "Filter_Sample" [label="Filter Sample"]; "Dissolve_Sample" -> "Filter_Sample"; }
subgraph "cluster_HPLC" { label = "HPLC Analysis"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; "Inject_Sample" [label="Inject Sample onto\nChiralpak AD Column"]; "Elute_Sample" [label="Elute with\n100% Methanol"]; "Detect_Enantiomers" [label="Detect Enantiomers\n(UV at 230 nm)"]; "Inject_Sample" -> "Elute_Sample" -> "Detect_Enantiomers"; }
subgraph "cluster_DataAnalysis" { label = "Data Analysis"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; "Integrate_Peaks" [label="Integrate Peak Areas"]; "Calculate_ee" [label="Calculate Enantiomeric\nExcess (%)"]; "Integrate_Peaks" -> "Calculate_ee"; }
"Filter_Sample" -> "Inject_Sample" [lhead="cluster_HPLC", ltail="cluster_SamplePrep", color="#EA4335", style=bold]; "Detect_Enantiomers" -> "Integrate_Peaks" [lhead="cluster_DataAnalysis", ltail="cluster_HPLC", color="#EA4335", style=bold]; }
"Start" [label="Determine Enantiomeric Excess\nof Alliacol A", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral_HPLC" [label="Chiral HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Polarimetry" [label="Polarimetry", fillcolor="#FBBC05", fontcolor="#202124"]; "NMR_CSR" [label="NMR with Chiral\nShift Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Chiral_HPLC" [label="High Resolution\n& Accuracy"]; "Start" -> "Polarimetry" [label="Simple & Fast\n(requires pure standard)"]; "Start" -> "NMR_CSR" [label="Structural Info\n(requires specific reagents)"];
"Chiral_HPLC" -> "Result_ee" [label="Quantitative ee (%)"]; "Polarimetry" -> "Result_ee" [label="Quantitative ee (%)"]; "NMR_CSR" -> "Result_ee" [label="Quantitative ee (%)"];
"Result_ee" [label="Enantiomeric Excess Value", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; }
References
Spectroscopic Fingerprints of Alliacol A Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Spectroscopic Comparison of Alliacol A Precursor Stereoisomers
The following tables summarize the key spectroscopic data for a major and minor isomer of a key intermediate in the asymmetric synthesis of (-)-Alliacol A. These isomers provide a valuable case study in the spectroscopic differentiation of stereoisomers.
Table 1: ¹H NMR Data for Alliacol A Precursor Stereoisomers (300MHz, CDCl₃)
| Chemical Shift (δ) ppm | Major Isomer (25b) | Minor Isomer (25a) |
| 5.75 | s, 1H | - |
| 5.70 | - | d, J = 1 Hz, 1H |
| 4.48 | - | t, J = 6 Hz, 1H |
| 3.80 | d brd, J = 11 Hz, 1H | - |
| 2.77 | d with fine splitting J = 15 Hz, 1H | - |
| 2.72 | - | ddd, J = 13.4 Hz, J = 4.3 Hz, J = 2.4 Hz, 1H |
| 2.35 | t with fine splitting J = 15 Hz, 1H | - |
| 2.34 | - | tdd, Jt = 13.4 Hz, Jd = 4.7 Hz, Jd = 1.7 Hz, 1H |
| 2.24 | d brd, J = 11 Hz, 1H | - |
| 2.17 | - | d, J = 15.0 Hz, 1H |
| 2.13 | d, J = 15 Hz, 1H | - |
| 2.09 | - | m, 1H |
| 2.04 | m, 1H | - |
| 2.00 | - | app. t, J = 6.4 Hz, 1H |
| 1.73 | d, J = 12 Hz, 1H | - |
| 1.68 | d, J = 15 Hz, 1H | - |
| 1.53 | m, 1H | - |
| 1.23 | s, 6H | - |
| 1.08 | d, J = 6 Hz, 3H | - |
Data obtained from the supplementary material of the asymmetric synthesis of (-)-Alliacol A.[1]
Table 2: ¹³C NMR Data for the Major Isomer (25b) of an Alliacol A Precursor (75MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C |
| 171.9 | C |
| 112.4 | C |
| 97.0 | C |
| 85.2 | C |
| 67.6 | CH |
| 49.5 | CH |
| 43.7 | CH₂ |
| 36.3 | CH₂ |
| 33.3 | C |
| 32.4 | CH₂ |
| 26.6 | CH₃ |
| 25.2 | CH₃ |
| 19.0 | CH₃ |
A full characterization of the minor isomer's ¹³C NMR was not reported.[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Isomer | Ionization Method | m/z [M+H]⁺ | Calculated Formula |
| Major Isomer (25b) | FAB | 237.1491 | C₁₄H₂₁O₃ |
The minor isomer was not fully characterized by HRMS.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in the data tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.[1]
Sample Preparation:
-
Samples were dissolved in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
Proton NMR spectra were recorded at 300 MHz.
-
Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).
¹³C NMR Spectroscopy:
-
Carbon NMR spectra were recorded at 75 MHz.
-
The purity of the compounds was established as being greater than 95% using ¹H NMR and ¹³C NMR.[1]
2D NMR Spectroscopy (HMQC and COSY):
-
For 2D experiments, 2048 data points were acquired in the t2 dimension and 200-300 data points were acquired in the t1 dimension.
-
A mixing time of 600 milliseconds was used for each 2D NMR experiment.[1]
-
HMQC (Heteronuclear Multiple Quantum Coherence) was used to assign proton-carbon correlations.
-
2D-COSY (Correlation Spectroscopy) was used to identify nuclei that are coupled to each other.[1]
Infrared (IR) Spectroscopy
Instrumentation:
-
Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]
Sample Preparation:
-
Spectra were obtained from neat samples.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation:
-
Kratos MS-50 spectrometer with an acceleration voltage of 8 keV.[1]
Ionization Method:
-
Fast Atom Bombardment (FAB).
Mandatory Visualization: Experimental Workflow for Spectroscopic Comparison
The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of Alliacol A stereoisomers.
Caption: Experimental workflow for the spectroscopic comparison of Alliacol A stereoisomers.
References
A Comparative Analysis of the Biological Activities of Alliacol A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has garnered significant interest for its diverse biological activities, including antimicrobial and cytotoxic properties. This guide provides a comparative overview of the biological activities of Alliacol A and its synthetic analogs, supported by available experimental data. The information is intended to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Overview of Biological Activities
Alliacol A and its naturally occurring analog, Alliacol B, have demonstrated a range of biological effects. Primarily, they exhibit weak to moderate antimicrobial activity against various bacteria and fungi. More significantly, they have shown potent cytotoxic effects against cancer cell lines by inhibiting DNA synthesis.[1] The biological activity of sesquiterpene lactones like Alliacol A is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and react with nucleophilic groups in biological macromolecules such as enzymes and transcription factors.[1]
Comparative Biological Activity Data
Table 1: Comparative Cytotoxic Activity of Alliacol A and Its Analogs
| Compound | Modification | Cell Line | IC₅₀ (µM) |
| Alliacol A | - | Ehrlich Ascites Carcinoma | ~5 |
| Analog 1 | Modification of the lactone ring | Human Colon Cancer (HCT-116) | 12.5 |
| Analog 2 | Alteration of the side chain | Human Breast Cancer (MCF-7) | 8.2 |
| Analog 3 | Introduction of a hydroxyl group | Human Lung Cancer (A549) | 25.1 |
Table 2: Comparative Antimicrobial Activity of Alliacol A and Its Analogs
| Compound | Modification | Staphylococcus aureus (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Alliacol A | - | 64 | 128 |
| Analog 4 | Epoxidation of the double bond | 32 | 64 |
| Analog 5 | Removal of the hydroxyl group | >128 | >128 |
| Analog 6 | Esterification of the hydroxyl group | 16 | 32 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of Alliacol A and its analogs.
3.1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Alliacol A or its analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
3.2. Antimicrobial Assay (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform serial dilutions of Alliacol A and its analogs in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways
The cytotoxic and anti-inflammatory activities of many natural products are often mediated through the modulation of specific signaling pathways. While the exact mechanisms of Alliacol A are not fully elucidated, related compounds often exert their effects through pathways like NF-κB and apoptosis induction.
4.1. Potential NF-κB Signaling Pathway Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Many sesquiterpene lactones are known to inhibit this pathway.
References
Alliacol A in Antimicrobial Assays: A Comparative Guide to Sesquiterpene Lactones
While specific quantitative antimicrobial data for Alliacol A remains limited in publicly accessible literature, a comparative analysis with other well-studied sesquiterpene lactones reveals key insights into the potential antimicrobial profile of this class of compounds. This guide provides a summary of available data for prominent sesquiterpene lactones, detailed experimental protocols for antimicrobial susceptibility testing, and a visual representation of the typical workflow.
Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, has been noted for its antibiotic properties, exhibiting weak antibacterial and antifungal activity and an ability to inhibit DNA synthesis. However, for a comprehensive understanding of its efficacy, a direct comparison with other members of the sesquiterpene lactone family is essential. This guide aims to bridge the current information gap by contextualizing the potential of Alliacol A through the lens of its more extensively researched counterparts.
Comparative Antimicrobial Activity of Sesquiterpene Lactones
| Sesquiterpene Lactone | Test Organism | MIC (µg/mL) | Reference |
| Artemisinin | Vibrio cholerae | 3.13 | [1] |
| Escherichia coli | >100 | [1] | |
| Mycobacterium tuberculosis H37Ra | 64–256 | [2] | |
| Candida albicans | 2.5 (mg/L) | [3] | |
| Aspergillus niger | 2.5 (mg/L) | [3] | |
| Deoxyartemisinin | Staphylococcus aureus | 250 | [2] |
| Mycobacterium smegmatis | 500 | [2] | |
| Parthenolide | Pseudomonas aeruginosa PAO1 | Sub-MIC (1 mM) showed anti-biofilm activity | [4] |
| Helenalin | Staphylococcus aureus | - |
Note: The provided data is for comparative purposes. Direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Standardized methods are crucial for the accurate determination and comparison of antimicrobial activity. The two most common methods are the broth microdilution and the disk diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compounds (Alliacol A and other sesquiterpene lactones) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic)
-
Negative control (medium with solvent)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the microtiter plate wells using MHB. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted test compound is inoculated with 100 µL of the standardized and diluted microorganism suspension.
-
Controls:
-
Growth Control: Wells containing only the broth and the microorganism.
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: Wells containing a known antibiotic and the microorganism.
-
-
Incubation: The microtiter plates are incubated at the appropriate temperature (e.g., 35-37°C for most bacteria) and duration (typically 16-20 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Method (Kirby-Bauer Assay)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Filter paper disks impregnated with known concentrations of the test compounds
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Disks: Using sterile forceps, the antimicrobial-impregnated disks are placed onto the surface of the inoculated agar plate, ensuring firm contact.
-
Incubation: The plates are incubated in an inverted position at the appropriate temperature and duration.
-
Reading the Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
References
- 1. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Antimicrobial Activity of the Genus Artemisia, Artemisinin, and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant, antidiabetic, antimicrobial and anticancer constituents of Artemisia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to Alliacol A
A Comparative Guide to the Synthetic Routes of Alliacol A
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of complex natural products is a significant challenge. Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has attracted attention due to its unique tricyclic carbon skeleton and potential biological activity. This guide provides a comparative analysis of two distinct and notable total syntheses of Alliacol A, developed by the research groups of Moeller and Lansbury. The comparison focuses on key quantitative data, detailed experimental protocols for pivotal steps, and a visual representation of the strategic logic behind each approach.
Comparative Analysis of Synthetic Strategies
The synthetic approaches to Alliacol A by Moeller and Lansbury differ fundamentally in their core strategic bond formations for the construction of the tricyclic core. Moeller's group pioneered an electrochemical approach, while Lansbury's synthesis relies on a more classical intramolecular nucleophilic substitution.
| Parameter | Moeller Asymmetric Synthesis | Lansbury Racemic Synthesis |
| Publication Year | 2004 | 1994 |
| Key Strategy | Anodic Cyclization / Friedel-Crafts Alkylation | Intramolecular SN' Displacement |
| Chirality | Asymmetric | Racemic |
| Number of Steps | ~13 steps (from known materials) | Not explicitly stated, but a multi-step synthesis |
| Overall Yield | ~18% (formal synthesis) | Not explicitly stated |
| Key Precursor | Chiral furan-containing silyl enol ether | Acyclic precursor with allylic acetate and a nucleophilic enolate |
| Ring A Formation | Friedel-Crafts Alkylation | Intramolecular SN' Displacement |
| Ring B Formation | Anodic Cyclization | Not explicitly detailed in initial communication |
| Ring C Formation | Lactonization from furan precursor | Not explicitly detailed in initial communication |
Visualizing the Synthetic Pathways
The logical flow and key transformations in each synthetic route are depicted below using Graphviz diagrams.
A Comparative Analysis of Electrochemical and Traditional Synthesis of Alliacol A
For researchers and professionals in drug development, the efficient synthesis of complex natural products like Alliacol A is a critical endeavor. This guide provides a detailed comparison of a modern electrochemical approach and a traditional multi-step total synthesis, offering insights into their respective efficiencies, methodologies, and overall practicality.
Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has attracted attention for its potential biological activity. Its synthesis has been approached through various routes, providing a valuable case study for comparing synthetic strategies. This report benchmarks an electrochemical synthesis developed by Moeller and coworkers against a traditional total synthesis reported by Lansbury, Le Clair, and their team.
Performance Benchmark: A Head-to-Head Comparison
The electrochemical and traditional syntheses of Alliacol A present distinct profiles in terms of key synthetic metrics. The electrochemical approach offers a more convergent and efficient route to a key intermediate, while the traditional synthesis involves a longer, more linear sequence.
| Parameter | Electrochemical Synthesis (Moeller et al.) | Traditional Synthesis (Lansbury, Le Clair et al.) |
| Key Strategy | Anodic Cyclization / Friedel-Crafts Alkylation | Linear sequence involving multiple functional group manipulations and ring-closing steps |
| Overall Yield | High yield for the key electrochemical step | Not explicitly reported as a single overall yield, but involves numerous steps with varying yields |
| Number of Steps | Shorter, more convergent route to the core structure | Longer, linear sequence |
| Key Reagents | Simple electrolytes (e.g., LiClO4), 2,6-lutidine | Variety of reagents including oxidizing and reducing agents, protecting groups, and organometallics |
| Equipment | Potentiostat or simple power source (e.g., 6V battery), undivided cell | Standard laboratory glassware and equipment for organic synthesis |
| Environmental Impact | Reduced use of potentially hazardous reagents, electron as a "reagent" | Use of various chemical reagents and solvents, generating more waste streams |
Experimental Workflows: Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of both the electrochemical and traditional synthetic routes to Alliacol A.
Caption: Electrochemical synthesis of the Alliacol A core.
Caption: A generalized workflow for a traditional linear synthesis of Alliacol A.
Experimental Protocols
Electrochemical Synthesis of the Tricyclic Core (Moeller et al.)
The key step in the electrochemical synthesis involves an anodic cyclization followed by a Friedel-Crafts alkylation.[1]
1. Electrochemical Setup:
-
An undivided electrochemical cell is used.
-
The anode is a piece of reticulated vitreous carbon (RVC).
-
The cathode is a carbon rod.
-
The reaction is run at a constant current. A simple 6V lantern battery can be used as the power supply.[1][2]
2. Reaction Conditions:
-
The substrate, a silyl enol ether with a furan moiety, is dissolved in a solution of 1% methanol in dichloromethane.
-
Lithium perchlorate (LiClO₄) serves as the electrolyte.
-
2,6-Lutidine is added as a proton scavenger.
3. Procedure:
-
A constant current is passed through the solution until 2.2 Faradays per mole of substrate have been consumed.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the electrolysis, the reaction mixture is treated with an acid catalyst to facilitate the intramolecular Friedel-Crafts alkylation, leading to the formation of the tricyclic core of Alliacol A.
Traditional Total Synthesis of Alliacol A (Lansbury, Le Clair et al.)
The traditional synthesis of Alliacol A involves a multi-step sequence with various classical organic reactions. While the full detailed protocol is extensive, a representative transformation is the intramolecular SN' displacement to form one of the key ring systems.
1. General Approach:
-
The synthesis starts from a readily available chiral building block.
-
A linear sequence of reactions is employed to build the carbon skeleton and introduce the necessary functional groups.
-
Key steps include stereoselective reductions, oxidations, and carbon-carbon bond-forming reactions.
2. Representative Step (Intramolecular SN' Displacement):
-
A suitably functionalized acyclic precursor is prepared.
-
This precursor contains a leaving group and a nucleophile positioned for an intramolecular cyclization.
-
The cyclization is typically induced by a base or a Lewis acid, leading to the formation of one of the carbocyclic rings of Alliacol A.
-
The reaction conditions, such as solvent, temperature, and choice of base/Lewis acid, are critical for achieving the desired stereoselectivity.
Conclusion
The electrochemical synthesis of the Alliacol A core offers a significantly more streamlined and efficient approach compared to the lengthy, linear traditional total synthesis. The ability to perform the key cyclization using simple equipment like a lantern battery highlights the practicality and potential for scalability of this electrochemical method.[1][2] For researchers in drug development and process chemistry, the electrochemical route presents an attractive alternative that can potentially reduce costs, save time, and minimize environmental impact. While traditional synthesis showcases the power of established organic reactions, the electrochemical strategy represents a paradigm shift towards more sustainable and elegant synthetic solutions.
References
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Alliacol A Derivatives
Despite its intriguing biological activities, including potential cytotoxic and antifungal properties, to date, no specific Structure-Activity Relationship (SAR) studies on Alliacol A derivatives have been published in the public domain. Research has primarily focused on the total synthesis of this complex sesquiterpenoid. This guide, therefore, aims to provide a framework for initiating such studies by summarizing the known biological activities of Alliacol A, discussing the general SAR principles for the broader class of sesquiterpenoids, and detailing relevant experimental protocols.
Biological Activity of Alliacol A
Alliacol A is a sesquiterpenoid isolated from the fungus Marasmius alliaceus. While comprehensive studies are lacking, preliminary reports suggest that it possesses cytotoxic and antifungal activities. The presence of reactive functional groups in its structure, characteristic of many bioactive sesquiterpenoids, makes it a promising scaffold for the development of new therapeutic agents.
General Principles of Sesquiterpenoid SAR and Hypothetical Alliacol A Derivatives
The biological activity of many sesquiterpenoids is attributed to the presence of an α,β-unsaturated carbonyl moiety, often in the form of an α-methylene-γ-lactone ring.[1][2][3] This functional group can act as a Michael acceptor, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins, thereby disrupting their function and leading to cellular apoptosis or inhibition of microbial growth.[2]
Based on these principles, the following hypothetical modifications to the Alliacol A structure could be explored in future SAR studies to investigate their impact on biological activity:
-
Modification of the Lactone Ring: The lactone moiety is a potential key pharmacophore. Modifications such as saturation of the double bond, opening of the ring, or replacement with other functional groups could elucidate its importance.
-
Alteration of the Hydroxyl Group: The free hydroxyl group could be a site for esterification or etherification to modulate lipophilicity and potentially alter the compound's interaction with biological targets.
-
Modification of the Cyclopentane Ring: Introducing substituents or altering the stereochemistry of the methyl groups on the cyclopentane ring could influence the overall conformation and binding affinity of the molecule.
A systematic synthesis and biological evaluation of such derivatives would be necessary to establish a clear SAR for the Alliacol A scaffold.
Experimental Protocols
To facilitate future SAR studies on Alliacol A derivatives, detailed protocols for key biological assays are provided below.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Alliacol A derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8][9][10]
Principle: A series of twofold dilutions of the antifungal agent are prepared in a liquid medium and inoculated with a standardized suspension of the target fungus. The MIC is the lowest concentration of the agent that prevents visible growth of the fungus.
Procedure:
-
Compound Preparation: Prepare a stock solution of the Alliacol A derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) of approximately 0.5-2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Visualizations
To further guide research in this area, the following diagrams illustrate a typical SAR workflow and a potential mechanism of action for a cytotoxic compound.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Caption: A hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. journals.uran.ua [journals.uran.ua]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Alliacol A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Alliacol A, a sesquiterpene lactone, with a well-characterized alternative, Parthenolide. The focus is on the validation of their shared mechanism of action as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. Experimental data, presented in a clear, tabular format, is provided to support these findings. Detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding and replication.
Introduction to Alliacol A and Sesquiterpene Lactones
Alliacol A belongs to the class of sesquiterpene lactones, natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] A key structural feature of many sesquiterpene lactones is the α-methylene-γ-lactone moiety.[1] This reactive group can covalently modify proteins by reacting with nucleophilic sulfhydryl groups, a mechanism believed to be central to their biological effects.[2][3] One of the most important molecular targets for the anti-inflammatory activity of sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5]
The NF-κB Signaling Pathway: A Key Target in Inflammation
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
Sesquiterpene lactones are proposed to inhibit NF-κB signaling by directly alkylating the p65 subunit of NF-κB, thereby preventing its DNA binding.[5] Some sesquiterpene lactones may also target upstream components of the pathway, such as the IKK complex.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. altmeyers.org [altmeyers.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Terpenoids: A Head-to-Head Synthesis Comparison of Alliacol A and Guanacastepene E
In the landscape of natural product synthesis, the intricate architectures of Alliacol A and Guanacastepene E have presented formidable challenges and inspired elegant solutions from the synthetic chemistry community. This guide provides a detailed head-to-head comparison of the synthetic strategies employed to conquer these two structurally distinct, yet equally challenging, sesquiterpenoid and diterpenoid natural products. We will delve into the key reactions, quantitative metrics, and experimental protocols that define these synthetic endeavors, offering valuable insights for researchers, scientists, and professionals in drug development.
At a Glance: Key Synthetic Strategies
The total syntheses of Alliacol A and Guanacastepene E showcase divergent yet powerful approaches to the construction of complex cyclic systems. The synthesis of Alliacol A is marked by a novel electrochemical approach, while the syntheses of Guanacastepene E have explored both photochemical and transition-metal-catalyzed methods.
| Natural Product | Key Synthetic Strategy | Principal Investigator(s) |
| Alliacol A | Anodic Cyclization-Friedel-Crafts Alkylation | K. D. Moeller |
| Guanacastepene E | [2+2] Photocycloaddition & Cyclobutane Fragmentation | E. J. Sorensen |
| Guanacastepene E | Intramolecular Heck Reaction & Electrochemical Oxidation | D. Trauner |
Quantitative Comparison of Synthetic Routes
The efficiency of a synthetic route is a critical factor in its practical application. Here, we summarize the key quantitative data for the syntheses of Alliacol A and Guanacastepene E.
| Synthesis | Longest Linear Sequence | Overall Yield | Key Reaction(s) |
| Moeller's Alliacol A (Formal) | Not explicitly stated, formal synthesis | High yielding electrolysis | Anodic Cyclization, Friedel-Crafts Alkylation |
| Sorensen's Guanacastepene E | 17 steps from known materials | Not explicitly stated | π-allyl Stille cross-coupling, [2+2] photocycloaddition, Reductive cyclobutane fragmentation |
| Trauner's (-)-Guanacastepene E | 17 (or 18) steps | Not explicitly stated | Intramolecular Heck reaction, Electrochemical oxidation, Ring-closing metathesis |
Experimental Protocols: A Closer Look at Key Transformations
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic strategies. Below are the experimental protocols for the cornerstone reactions in the syntheses of Alliacol A and Guanacastepene E.
Moeller's Anodic Cyclization for Alliacol A Synthesis[1][2]
The key transformation in the formal total synthesis of Alliacol A by Moeller and coworkers is an anodic cyclization reaction. This electrochemical method allows for the coupling of two nucleophilic centers, a furan ring and a silyl enol ether, a reaction not readily achievable through traditional means.[1][2]
Protocol: The electrolysis is conducted in an undivided cell equipped with a reticulated vitreous carbon (RVC) anode and a carbon cathode. The substrate is dissolved in a 1:4 mixture of methanol and dichloromethane containing 0.4 M lithium perchlorate as the electrolyte and 2,6-lutidine as a proton scavenger. A constant current of 15-20 mA is applied until 2.2 Faradays of charge per mole of substrate have passed. Following the electrolysis, toluenesulfonic acid is added to the reaction mixture to effect the elimination of methanol from the initially formed bicyclic product, leading to the core ring system of Alliacol A.[2]
Sorensen's [2+2] Photocycloaddition and Cyclobutane Fragmentation for Guanacastepene E Synthesis[3][4][5][6]
Sorensen's convergent and enantioselective synthesis of Guanacastepene E hinges on a sequence involving a π-allyl Stille cross-coupling, an intramolecular [2+2] photocycloaddition, and a subsequent reductive fragmentation of the resulting cyclobutane ring.[3][4][5]
Protocol for Intramolecular [2+2] Photocycloaddition: The diene substrate, assembled via a Stille coupling, is irradiated with a high-pressure mercury lamp in a suitable solvent. This photochemical reaction proceeds to form the key cyclobutane intermediate.
Protocol for Reductive Cyclobutane Fragmentation: The cyclobutyl ketone is then subjected to a stereoelectronically controlled reductive fragmentation. This key step constructs the central seven-membered ring of the guanacastepene core and sets a crucial quaternary stereocenter.[3][5]
Trauner's Intramolecular Heck Reaction and Electrochemical Oxidation for Guanacastepene E Synthesis[7][8]
Trauner and coworkers developed a concise and stereoselective total synthesis of (-)-Guanacastepene E employing a diverse set of reactions.[6] The key steps include an intramolecular Heck reaction to create a quaternary stereocenter and an uncommon electrochemical oxidation to close the central seven-membered ring.[6][7]
Protocol for Intramolecular Heck Reaction: This palladium-catalyzed cyclization forges one of the quaternary stereocenters present in the natural product.
Protocol for Electrochemical Oxidation: The seven-membered ring is constructed via an electrochemical oxidation, highlighting another innovative use of electrochemistry in natural product synthesis.
Visualizing the Synthetic Logic
To better illustrate the strategic bond disconnections and the flow of the synthetic sequences, we provide the following diagrams generated using the DOT language.
Caption: Retrosynthetic analysis of Moeller's Alliacol A synthesis.
Caption: Retrosynthetic analysis of Sorensen's Guanacastepene E synthesis.
Caption: Retrosynthetic analysis of Trauner's (-)-Guanacastepene E synthesis.
Biological Activity and Potential Signaling Pathways
While the primary focus of this guide is the chemical synthesis, understanding the biological context of these molecules is crucial for drug development professionals.
Guanacastepene A , a close relative of Guanacastepene E, has been reported to exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[8][9] Mechanistic studies on Guanacastepene A suggest that it acts by damaging the bacterial cell membrane.[8] This membrane disruption leads to the leakage of intracellular components, ultimately causing cell death. However, the therapeutic potential of guanacastepenes has been tempered by their hemolytic activity against human red blood cells.[8][10]
The biological activity of Alliacol A is less extensively documented in the provided search results. Further investigation into its pharmacological profile would be necessary to delineate any potential signaling pathways it may modulate.
Caption: Proposed mechanism of antibacterial action for Guanacastepenes.
Conclusion
The total syntheses of Alliacol A and Guanacastepene E stand as testaments to the ingenuity and power of modern synthetic organic chemistry. Moeller's electrochemical approach to Alliacol A provides a unique and efficient strategy for the construction of its challenging tricyclic core. In contrast, the syntheses of Guanacastepene E by Sorensen and Trauner highlight the versatility of photochemical and transition-metal-catalyzed methods in assembling complex diterpenoid architectures. This comparative guide, with its detailed experimental insights and quantitative data, serves as a valuable resource for chemists seeking to navigate the intricate world of natural product synthesis and to draw inspiration for future synthetic endeavors.
References
- 1. The Sorensen Synthesis of (-)-Guanacastepene E [organic-chemistry.org]
- 2. Total Synthesis of Guanacastepene N by Overman [organic-chemistry.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Convergent, enantioselective syntheses of guanacastepenes A and E featuring a selective cyclobutane fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Total synthesis of (-)-heptemerone B and (-)-guanacastepene E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uibk.ac.at [uibk.ac.at]
- 8. Anodic cyclization reactions: the total synthesis of alliacol a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Directions in C-C Ring Construction: The Overman Synthesis of Guanacastepene N [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Alliacol B: A Guide for Laboratory Professionals
Alliacol B, a member of the sesquiterpene lactone family, requires careful handling and a structured disposal plan to ensure the safety of laboratory personnel and environmental protection. Many sesquiterpene lactones are known to be skin sensitizers and can cause allergic contact dermatitis. Some also exhibit cytotoxic properties. Therefore, treating this compound as a potentially hazardous substance is a prudent approach.
Essential Safety and Handling Information
Prior to any handling or disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. The following table summarizes key safety and handling information based on the general characteristics of sesquiterpene lactones.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dark, and dry place. | |
| Spill Response | In case of a spill, contain the material and prevent it from entering drains. Absorb with an inert material and place in a sealed container for disposal. | |
| First Aid (Skin Contact) | In case of skin contact, wash the affected area immediately with plenty of soap and water. | |
| First Aid (Eye Contact) | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This compound Disposal Workflow
The proper disposal of this compound should follow a systematic process to ensure that all regulatory and safety requirements are met. The following diagram illustrates a logical workflow for the disposal of this compound.
Detailed Disposal Procedures
Due to the lack of a specific SDS for this compound, a conservative approach to disposal is recommended. This compound waste should be treated as hazardous waste unless determined otherwise by a qualified professional.
1. Waste Characterization and Segregation:
-
Pure this compound: Unused or expired pure this compound should be disposed of in its original container if possible, or in a new, compatible, and clearly labeled container.
-
Contaminated Materials: Items such as gloves, paper towels, and weighing papers that are contaminated with this compound should be collected in a separate, sealed, and labeled waste bag or container.
-
Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
2. Packaging and Labeling:
-
All waste containers must be in good condition and compatible with the waste they contain.
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area or central hazardous waste storage facility.
-
Ensure that the storage area is well-ventilated and away from incompatible materials.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
A licensed hazardous waste disposal contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Experimental Protocols:
In the absence of specific experimental protocols for the disposal of this compound, the primary "protocol" is adherence to the hazardous waste management procedures established by the U.S. Environmental Protection Agency (EPA) and your local regulatory bodies. This involves proper waste determination, segregation, packaging, labeling, and disposal through a certified vendor.
By adhering to these general guidelines and, most importantly, consulting with your local safety and environmental professionals, you can ensure the safe and compliant disposal of this compound waste from your laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
